molecular formula C17H17Cl2NO B1672504 Fengabine CAS No. 80018-06-0

Fengabine

Número de catálogo: B1672504
Número CAS: 80018-06-0
Peso molecular: 322.2 g/mol
Clave InChI: ZGLIFVFRIOKQLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fengabine is a novel benzylidene derivative investigated for its antidepressant properties and characterized as a GABAergic agent . Although its precise mechanism of action is not fully defined, research indicates that its antidepressant effects are reversed by GABAA receptor antagonists like bicuculline, supporting a GABAergic mechanism . Unlike many classical antidepressants, this compound does not inhibit monoamine uptake or monoamine oxidase activity . Preclinical studies demonstrate its efficacy in established models for antidepressant drug action. It reverses the passive avoidance deficit in olfactory bulbectomized rats and completely prevents learned helplessness induced by unavoidable shock . In these models, its effects are antagonized by bicuculline, further confirming the involvement of GABAergic pathways . Neurochemical profiling in rats shows that this compound accelerates the turnover rate of norepinephrine in the brain and, after repeated administration, causes a desensitization of isoprenaline-stimulated adenylate cyclase, without altering cerebral serotonin uptake, synthesis, or metabolism . This compound also exhibits a wide-spectrum anticonvulsant action, which contrasts with the proconvulsant effect of most classical antidepressants . Clinical studies from its development phase reported that its efficacy was comparable to tricyclic antidepressants like imipramine and clomipramine, but with a more rapid onset of action, fewer side effects, and a notable lack of sedative effects . This unique profile makes this compound a valuable compound for researching GABAergic mechanisms in depression and for exploring new therapeutic avenues for mood disorders. This product is intended for research purposes only.

Propiedades

IUPAC Name

2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIFVFRIOKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024641
Record name 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80018-06-0
Record name Fengabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80018-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fengabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080018060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQG0NJI5A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fengabine's Enigmatic Path: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengabine (SL 79.229) is a novel antidepressant agent that emerged from research in the late 1980s. Clinical trials demonstrated its efficacy, comparable to tricyclic antidepressants, but with a more rapid onset of action and a favorable side effect profile, notably lacking in sedative effects.[1][2] Its unique mechanism of action, however, sets it apart from classical antidepressants. While this compound exhibits a clear GABAergic profile, it does not interact directly with GABA receptors, suggesting a more nuanced and indirect pathway of action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available preclinical data, outlining key experimental protocols, and visualizing the proposed pathways.

Core Mechanism: An Indirect GABAergic Action

The primary hypothesis surrounding this compound's mechanism of action centers on its indirect enhancement of GABAergic neurotransmission. This is strongly supported by evidence that its antidepressant effects in animal models are reversed by the GABAA receptor antagonist, bicuculline (B1666979).[1] However, extensive in vitro studies have confirmed that this compound does not bind to GABAA or GABAB receptors, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[2][3] This lack of direct interaction points towards a novel mechanism that modulates the GABA system upstream of the receptor itself.

Quantitative Data Summary: Receptor Binding and Enzyme Inhibition
TargetThis compound InteractionQuantitative DataReference
GABAA Receptor No direct bindingInactive up to 50-100 µM in [3H]GABA binding assays.
GABAB Receptor No direct bindingInactive up to 50-100 µM in [3H]GABA binding assays.
GABA Transaminase (GABA-T) No inhibition of activityNot specified in available abstracts.
Monoamine Uptake No inhibitionNot specified in available abstracts.
Monoamine Oxidase (MAO) No inhibitionNot specified in available abstracts.

Noradrenergic System Involvement

In addition to its indirect GABAergic effects, this compound has been shown to influence the noradrenergic system. Acute administration in rats accelerates the turnover rate of norepinephrine (B1679862) in various brain regions, including the hypothalamus, septum, and spinal cord. This effect is achieved without inhibiting norepinephrine uptake, suggesting an influence on norepinephrine synthesis or release. This modulation of the noradrenergic system may contribute to its antidepressant profile.

Quantitative Data Summary: Norepinephrine Turnover

Detailed quantitative data on the percentage increase in norepinephrine turnover is not available in the reviewed literature. However, the effect was consistently observed across multiple experimental paradigms.

ParameterEffect of this compoundBrain Regions AffectedReference
Norepinephrine Turnover Rate AcceleratedHypothalamus, Septum, Spinal Cord

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the workflows of the key behavioral experiments used to characterize its antidepressant and GABAergic properties.

Fengabine_Mechanism cluster_GABA Indirect GABAergic Effect This compound This compound Unknown_Target Unknown Molecular Target This compound->Unknown_Target Acts on GABA_Neuron GABAergic Neuron Unknown_Target->GABA_Neuron Modulates GABA_Release Increased GABA Release GABA_Neuron->GABA_Release GABA_Receptor GABA-A Receptor GABA_Release->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Antidepressant_Effect Antidepressant Effect Neuronal_Inhibition->Antidepressant_Effect Bicuculline Bicuculline (GABA-A Antagonist) Bicuculline->GABA_Receptor Blocks

Caption: Proposed indirect GABAergic mechanism of this compound.

Experimental_Workflows cluster_OB Olfactory Bulbectomy Model cluster_LH Learned Helplessness Model ob1 Surgical Removal of Olfactory Bulbs in Rats ob2 Post-operative Recovery Period ob1->ob2 ob3 Chronic Administration of this compound or Vehicle ob2->ob3 ob4 Behavioral Testing (e.g., Open Field Test) ob3->ob4 ob5 Data Analysis: Reversal of Hyperactivity ob4->ob5 lh1 Exposure to Inescapable Foot Shocks lh2 Subsequent Testing in an Escape Paradigm (Shuttle Box) lh1->lh2 lh4 Measurement of Escape Failures lh2->lh4 lh3 Chronic Administration of this compound or Vehicle lh3->lh2 lh5 Data Analysis: Reduction in Escape Failures lh4->lh5

Caption: Experimental workflows for key animal models.

Experimental Protocols

The antidepressant and GABAergic properties of this compound were primarily established using two key animal models: the olfactory bulbectomy model and the learned helplessness model.

Olfactory Bulbectomy Model in Rats

This model is based on the observation that the surgical removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that are analogous to symptoms of depression in humans. Chronic, but not acute, administration of antidepressants reverses these changes.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgery:

    • Animals are anesthetized using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

    • The rat is placed in a stereotaxic apparatus.

    • A burr hole is drilled through the skull over each olfactory bulb.

    • The olfactory bulbs are removed by suction aspiration.

    • The burr holes are filled with hemostatic sponge, and the incision is sutured.

    • Sham-operated control animals undergo the same procedure without the removal of the bulbs.

  • Post-operative Care: Animals are allowed a recovery period of at least two weeks to allow for the development of the behavioral deficits.

  • Drug Administration: this compound or a vehicle control is administered chronically (e.g., daily for 14-21 days) via intraperitoneal injection or oral gavage.

  • Behavioral Testing:

    • Open Field Test: A common behavioral endpoint is the assessment of hyperactivity in a novel, open-field arena. The number of line crossings or time spent in the center of the arena is recorded. Olfactory bulbectomized rats typically exhibit hyperactivity, which is reversed by chronic antidepressant treatment.

  • Bicuculline Reversal: To confirm the GABAergic mechanism, a separate cohort of this compound-treated, olfactory bulbectomized rats can be challenged with an acute injection of bicuculline prior to behavioral testing. A reversal of the antidepressant-like effects of this compound by bicuculline provides evidence for a GABAergic-mediated action.

Learned Helplessness Model in Rats

This model is based on the principle that exposure to uncontrollable and inescapable stress leads to a state of "helplessness," where the animal fails to learn to escape a subsequent aversive but escapable stimulus. This is considered to be an animal model of depression as the behavioral deficit is reversed by chronic antidepressant treatment.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Helplessness:

    • Animals are placed in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration over a 1-hour session).

    • Control animals are placed in the same chamber for the same duration but do not receive shocks.

  • Drug Administration: this compound or a vehicle control is administered chronically (e.g., daily for 5-7 days) following the helplessness induction.

  • Escape Testing:

    • 24 to 48 hours after the final drug administration, animals are placed in a shuttle box with two compartments.

    • A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock delivered through the grid floor.

    • The animal can escape the shock by moving to the other compartment.

    • The number of failures to escape is recorded over a series of trials (e.g., 30 trials).

  • Data Analysis: A significant reduction in the number of escape failures in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.

  • Bicuculline Reversal: Similar to the olfactory bulbectomy model, the GABAergic nature of this compound's effect can be confirmed by demonstrating that acute administration of bicuculline reverses the reduction in escape failures produced by this compound.

Conclusion

The mechanism of action of this compound remains an intriguing area of psychopharmacology. The available evidence strongly points to an indirect GABAergic mechanism, where the drug enhances GABAergic neurotransmission without directly interacting with GABA receptors or key metabolic enzymes. This is complemented by a distinct effect on the noradrenergic system, characterized by an accelerated turnover of norepinephrine. The reversal of its antidepressant effects by the GABAA antagonist bicuculline is the cornerstone of its GABAergic classification.

The lack of a precisely identified molecular target for this compound presents a significant knowledge gap and a compelling avenue for future research. Identifying this target would not only elucidate the complete mechanism of this unique antidepressant but could also pave the way for the development of a new class of therapeutics for depressive disorders with a novel modulatory approach to the GABA system. Further studies employing modern techniques such as chemoproteomics and high-throughput screening could be instrumental in unraveling the enigma of this compound's molecular interactions.

References

Fengabine: A Technical Guide to its Chemical Structure, Properties, and GABAergic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Fengabine is chemically known as (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one. Its structure is characterized by a substituted cyclohexadienone ring linked to a butylamino and a chlorophenyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one
Synonyms SL-79,229
CAS Number 80018-06-0
Molecular Formula C₁₇H₁₇Cl₂NO
Molecular Weight 322.23 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
SMILES ClC1=CC=C(C=C1)/C(=N\CCCC)/C2=CC(Cl)=CC=C2

Synthesis

Pharmacological Properties and Mechanism of Action

This compound exhibits antidepressant effects with a faster onset of action and a more favorable side-effect profile compared to traditional tricyclic antidepressants. A key characteristic of this compound is its indirect GABAergic activity.

Evidence for GABAergic Mechanism

The primary evidence for this compound's GABAergic mechanism stems from preclinical studies where its antidepressant-like effects in animal models were reversed by the GABA-A receptor antagonist, bicuculline. This suggests that while this compound does not directly bind to the GABA-A receptor, its therapeutic actions are dependent on a functional GABA-A receptor system.

Proposed Signaling Pathway

The exact molecular targets of this compound remain unknown. It is hypothesized that this compound may act on upstream or downstream elements of the GABAergic signaling cascade, ultimately leading to an enhancement of GABAergic neurotransmission. This could involve modulation of GABA synthesis, release, or the activity of other proteins that interact with the GABA-A receptor complex.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_release GABA Release GABA_vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_synapse->GABA_A_Receptor Binds to Cl_influx Chloride Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization This compound This compound (SL-79,229) Unknown_Target Unknown Target(s) This compound->Unknown_Target Acts on Unknown_Target->GABA_release Modulates Unknown_Target->GABA_A_Receptor Modulates

Caption: Proposed mechanism of action for this compound within the GABAergic synapse.

Experimental Protocols

This compound's antidepressant potential has been evaluated in several well-established preclinical models of depression.

Learned Helplessness Model in Rats

This model induces a depressive-like state in rats by exposing them to inescapable and unpredictable stress.

Methodology:

  • Induction Phase: Rats are subjected to a series of inescapable foot shocks in a shuttle box apparatus. A control group is typically exposed to the same shocks but has the ability to escape.

  • Testing Phase: 24 hours after the induction phase, rats are placed back in the shuttle box and subjected to escapable shocks. The latency to escape is measured.

  • Drug Administration: this compound or a vehicle control is administered to the "helpless" rats (those that fail to learn to escape) prior to the testing phase.

  • Endpoint: A significant reduction in escape latency in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.

Learned_Helplessness_Workflow cluster_induction Induction Phase (Day 1) cluster_treatment Treatment cluster_testing Testing Phase (Day 2) Stress Inescapable Foot Shocks Fengabine_Admin This compound Administration Stress->Fengabine_Admin Induces Helplessness Vehicle_Admin Vehicle Administration Stress->Vehicle_Admin Induces Helplessness Test Escapable Foot Shocks Fengabine_Admin->Test Vehicle_Admin->Test Measure Measure Escape Latency Test->Measure

Caption: Experimental workflow for the learned helplessness model.

Olfactory Bulbectomized (OBX) Rat Model

Bilateral removal of the olfactory bulbs in rats leads to behavioral and neurochemical changes that are reversed by chronic, but not acute, administration of antidepressant drugs.

Methodology:

  • Surgery: Rats undergo bilateral olfactory bulbectomy or a sham surgery.

  • Recovery: A post-operative recovery period of approximately two weeks is allowed.

  • Drug Administration: Chronic administration of this compound or vehicle is initiated.

  • Behavioral Testing: Following the treatment period, rats are subjected to behavioral tests, such as the open field test to assess hyperactivity, a characteristic of OBX rats.

  • Endpoint: Reversal of the OBX-induced hyperactivity in the this compound-treated group is indicative of antidepressant efficacy.

Analytical Methodology

A sensitive and specific method for the determination of this compound and its metabolites in plasma has been developed using capillary gas chromatography with electron-capture detection.

Methodology:

  • Sample Preparation: Plasma samples are buffered, and this compound and its metabolites are extracted using a liquid-liquid extraction procedure.

  • Derivatization: The extracted compounds are derivatized to enhance their volatility and detectability.

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

  • Detection: An electron-capture detector is used for the sensitive quantification of the analytes.

Clinical Studies

Clinical trials have shown that this compound has an efficacy comparable to that of tricyclic antidepressants in the treatment of depression. Notably, it was reported to have a more rapid onset of action and fewer side effects, particularly sedative and anticholinergic effects.

Table 2: Summary of Key Findings from Preclinical and Clinical Studies

Study TypeModel/PopulationKey Findings
Preclinical Learned Helplessness (Rat)This compound reverses the escape deficit, an effect blocked by bicuculline.
Preclinical Olfactory Bulbectomy (Rat)Chronic this compound administration reverses the behavioral deficits.
Pharmacology In vitro/In vivo (Rat)Does not directly bind to GABA-A or GABA-B receptors; does not inhibit GABA transaminase. Affects noradrenergic and serotonergic systems, but does not inhibit monoamine uptake or monoamine oxidase.
Clinical Trials Patients with DepressionEfficacy comparable to tricyclic antidepressants. Faster onset of action. Fewer sedative and anticholinergic side effects.

Conclusion

This compound represents a unique approach to antidepressant therapy through its indirect modulation of the GABAergic system. While it was never marketed, the study of this compound provides valuable insights into the role of GABA in depression and highlights the potential for developing novel antidepressants with distinct mechanisms of action. Further research to elucidate its precise molecular targets could pave the way for a new generation of GABAergic-based therapies for mood disorders.

Fengabine: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL-79,229) is a novel benzylidene derivative that was investigated as an antidepressant in the 1980s. Despite showing efficacy comparable to tricyclic antidepressants (TCAs) with a potentially faster onset of action and a more favorable side effect profile, it was never marketed.[1] This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its preclinical and clinical pharmacology, mechanism of action, and available quantitative data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound was developed by Laboratoires d'Etudes et de Recherches Synthelabo (LERS). While the specific details of the initial screening and lead optimization process are not extensively documented in publicly available literature, it emerged as a promising antidepressant candidate from a series of novel benzylidene derivatives.

Synthesis:

A detailed, step-by-step synthetic route for this compound is not publicly available in the reviewed literature.

Preclinical Pharmacology

This compound demonstrated a profile of antidepressant-like activity in various established animal models.[2]

Table 1: Summary of this compound Preclinical Efficacy
Model Species Dose Range (i.p.) Observed Effect Reference
Learned HelplessnessRat25-50 mg/kgAntagonized the escape deficit.[2]Lloyd KG, et al. (1987)
Olfactory BulbectomyRatNot specifiedReversed the passive avoidance deficit.[2]Lloyd KG, et al. (1987)
Paradoxical SleepRatNot specifiedDecreased paradoxical sleep.[2]Lloyd KG, et al. (1987)
5-HTP-induced Head TwitchesNot specifiedNot specifiedAntagonized head twitches.Lloyd KG, et al. (1987)
Reserpine-induced PtosisNot specifiedNot specifiedWeakly reversed ptosis.Lloyd KG, et al. (1987)
Experimental Protocols

Learned Helplessness in Rats:

  • Objective: To assess the ability of a compound to reverse the behavioral deficits induced by exposure to inescapable stress.

  • Methodology:

    • Induction: Rats are exposed to a series of inescapable electric foot shocks in a shuttle box.

    • Testing: 24 hours later, the animals are placed back in the shuttle box and subjected to escapable shocks. The latency to escape to the other side of the box is measured. "Helpless" animals exhibit a significant increase in escape latency.

    • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) prior to the testing phase.

    • Endpoint: A significant reduction in the escape latency in the drug-treated group compared to the vehicle-treated group indicates antidepressant-like activity.

Olfactory Bulbectomy in Rats:

  • Objective: To evaluate antidepressant-like activity in a model of depression characterized by behavioral hyperactivity and cognitive deficits.

  • Methodology:

    • Surgery: The olfactory bulbs of rats are surgically removed. Sham-operated animals serve as controls.

    • Recovery: Animals are allowed to recover for a period of several weeks, during which they develop characteristic behavioral changes.

    • Behavioral Testing: A passive avoidance task is commonly used. Animals are placed on a brightly lit platform and have the option to step down into a dark compartment where they receive a mild foot shock.

    • Drug Administration: this compound or vehicle is administered chronically during the post-operative period.

    • Endpoint: The latency to step down into the dark compartment is measured. A longer step-down latency in the drug-treated bulbectomized group, compared to the vehicle-treated bulbectomized group, suggests a reversal of the cognitive deficit and antidepressant-like effects.

Mechanism of Action

This compound's mechanism of action is unique and not fully elucidated. It is characterized as a GABAergic agent, yet it does not directly interact with GABA receptors.

In Vitro Pharmacology

Binding Profile: this compound's binding affinity for a wide range of neurotransmitter receptors, transporters, and enzymes has been investigated. Notably, it does not bind to GABA-A or GABA-B receptors, nor does it inhibit GABA transaminase (GABA-T). It also does not inhibit the uptake of monoamines like norepinephrine (B1679862) and serotonin, nor does it inhibit monoamine oxidase.

Note: Specific quantitative binding data (Ki or IC50 values) are not available in the reviewed literature.

Proposed Signaling Pathway

The antidepressant effects of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting that its mechanism, while indirect, ultimately leads to an enhancement of GABA-A receptor signaling. Furthermore, studies have shown that this compound accelerates the turnover of norepinephrine in the rat brain and, upon chronic administration, leads to a desensitization of isoprenaline-stimulated adenylate cyclase. This indicates a modulation of the noradrenergic system.

The exact molecular target of this compound remains unknown. The available evidence suggests that this compound acts at an unknown upstream target, which in turn modulates noradrenergic pathways, leading to an indirect enhancement of GABAergic neurotransmission.

Fengabine_Mechanism This compound This compound unknown_target Unknown Molecular Target This compound->unknown_target Binds to ne_neuron Noradrenergic Neuron unknown_target->ne_neuron Modulates ne_turnover Increased Norepinephrine Turnover ne_neuron->ne_turnover gaba_interneuron GABAergic Interneuron ne_neuron->gaba_interneuron Modulates gaba_release Enhanced GABA Release (Hypothesized) gaba_interneuron->gaba_release gaba_a_receptor GABA-A Receptor gaba_release->gaba_a_receptor Activates neuronal_inhibition Increased Neuronal Inhibition gaba_a_receptor->neuronal_inhibition antidepressant_effects Antidepressant Effects neuronal_inhibition->antidepressant_effects bicuculline Bicuculline (Antagonist) bicuculline->gaba_a_receptor Blocks

Caption: Proposed indirect GABAergic mechanism of this compound.

Pharmacokinetics

A capillary gas chromatographic method for the determination of this compound and its metabolites in plasma was developed and applied to pharmacokinetic studies. The detection limit for this compound was reported to be lower than 1 ng/ml.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, clearance, volume of distribution, and major metabolites) for both preclinical species and humans are not available in the reviewed abstracts. The full publication by Ascalone V, et al. (1989) would contain this information.

Clinical Development

An overview of six double-blind clinical trials comparing this compound to TCAs (clomipramine, amitriptyline, and imipramine) in the treatment of depression has been published.

Table 2: Summary of this compound Clinical Trials vs. TCAs
Parameter This compound Tricyclic Antidepressants (TCAs)
Total Patients 194204
Patient Population 284 Major Depression, 114 Minor Depression (Total across both arms)284 Major Depression, 114 Minor Depression (Total across both arms)
Dosage Range 600 - 2400 mg/day50 - 200 mg/day
Treatment Duration 4 weeks4 weeks
Primary Efficacy Measure Hamilton Depression Rating Scale (HAM-D)Hamilton Depression Rating Scale (HAM-D)
Clinical Efficacy

Overall, no significant differences in mean HAM-D scores were observed between the this compound and TCA treatment groups at any assessment period. However, a trend was noted where TCAs performed slightly better in patients with major depression, while this compound showed a slight advantage in those with minor depression. In terms of clinical improvement as rated by physicians, 74% of patients treated with this compound were rated as improved or much improved, compared to 72% of those treated with TCAs.

Note: Specific mean HAM-D scores and standard deviations are not provided in the overview publication.

Safety and Tolerability

This compound was generally well-tolerated and notably lacked sedative effects. Anticholinergic side effects were significantly more frequent in the TCA group. However, alterations in gamma-glutamyl transferase (GGT) were more common in the this compound group (30.4% vs. 10.5%), which was suggested to be due to enzymatic induction. An increase in cholesterol values was also observed more frequently in patients receiving this compound.

Experimental Protocols

Double-Blind, Randomized Controlled Trials:

  • Objective: To compare the efficacy and safety of this compound with standard-of-care TCAs in patients with depression.

  • Methodology:

    • Patient Selection: Adult patients (male and female) diagnosed with major or minor depression according to DSM-III criteria were enrolled.

    • Randomization: Patients were randomly assigned to receive either this compound or a TCA in a double-blind manner.

    • Dosing: Doses were titrated within the specified ranges based on clinical response and tolerability.

    • Efficacy Assessment: The primary outcome measure was the change in the total score on the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the 4-week treatment period.

    • Safety Assessment: Adverse events were recorded throughout the study. Laboratory parameters, including GGT and cholesterol, were monitored.

    • Statistical Analysis: Appropriate statistical methods were used to compare the changes in HAM-D scores and the incidence of adverse events between the two treatment groups.

Summary and Conclusion

This compound was a novel antidepressant candidate with a unique, albeit not fully understood, indirect GABAergic mechanism of action. Preclinical studies demonstrated its antidepressant-like effects, and clinical trials indicated an efficacy comparable to TCAs, with a potentially more favorable side effect profile, particularly concerning sedation and anticholinergic effects. Despite these promising attributes, the development of this compound did not proceed to market for reasons that are not publicly documented. The available data suggest that further investigation into compounds with a similar mechanism of action could be a viable strategy for the development of novel antidepressants.

Fengabine_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development synthesis Synthesis & Screening in_vitro In Vitro Pharmacology (Binding & Functional Assays) synthesis->in_vitro in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo pk_pd Preclinical PK/PD & Toxicology in_vivo->pk_pd phase_i Phase I (Safety & PK in Humans) pk_pd->phase_i phase_ii_iii Phase II/III (Efficacy vs. TCAs) phase_i->phase_ii_iii

Caption: this compound Drug Development Workflow.

References

Fengabine's Enigmatic GABAergic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fengabine (SL-79229) is a novel antidepressant agent whose clinical and preclinical effects strongly suggest a mechanism of action involving the enhancement of GABAergic neurotransmission. Despite this, the precise molecular target and mechanism remain elusive. This technical guide synthesizes the available scientific literature to provide an in-depth exploration of this compound's GABAergic activity, presenting the key experimental findings, outlining the methodologies employed in its initial characterization, and visualizing the current understanding of its proposed signaling pathways. While this compound demonstrated clinical efficacy comparable to tricyclic antidepressants with a more favorable side effect profile, it was never marketed, and research into its unique mechanism appears to have waned.[1][2][3] This document serves as a comprehensive resource for researchers interested in GABAergic modulation and the historical context of antidepressant drug development.

Introduction to this compound's GABAergic Profile

This compound is a benzylidene derivative that exhibited both antidepressant and anticonvulsant properties in preclinical models.[1][4] A key finding that pointed towards a GABAergic mechanism was the observation that the GABAA receptor antagonist, bicuculline (B1666979), could reverse this compound's therapeutic effects in animal models of depression, such as the olfactory bulbectomy and learned helplessness models. This suggests that this compound's activity is dependent on a functional GABAA receptor system. However, extensive in vitro studies have consistently shown that this compound does not act as a direct agonist at GABAA or GABAB receptors, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T). This has led to the hypothesis that this compound acts through an indirect mechanism to potentiate GABAergic neurotransmission.

Quantitative Data Summary

The publicly available literature on this compound is limited, particularly concerning detailed quantitative data from in vitro and in vivo studies. The following tables summarize the key findings from the primary research articles.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

TargetAssay TypeSpeciesTissueConcentrationResultReference
GABAA Receptor[3H]GABA BindingRatBrainUp to 100 µMInactive
GABAB Receptor[3H]GABA BindingRatBrainUp to 100 µMInactive
GABA TransaminaseEnzyme Activity AssayMouseBrainUp to 100 µMInactive

Table 2: In Vivo Pharmacological Activity

ModelSpeciesEffectAntagonistResult of AntagonismReference
Olfactory BulbectomyRatReversal of passive avoidance deficitBicucullineReversal of this compound's effect
Learned HelplessnessRatAntagonism of escape deficitBicucullineReversal of this compound's effect

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not available in the abstracts of the primary literature. However, based on the descriptions, the following methodologies were employed:

In Vitro Radioligand Binding Assays
  • Objective: To determine if this compound directly binds to GABAA or GABAB receptors.

  • Methodology Outline:

    • Tissue Preparation: Whole brains from rats were homogenized and centrifuged to prepare synaptic membrane fractions.

    • Incubation: The membrane preparations were incubated with a radiolabeled ligand ([3H]GABA) in the presence of varying concentrations of this compound.

    • Separation: Bound and free radioligand were separated by rapid filtration.

    • Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

    • Analysis: The ability of this compound to displace the radioligand from the receptors was assessed to determine its binding affinity. The reported "inactive" result indicates that this compound did not significantly displace [3H]GABA at concentrations up to 100 µM.

GABA Transaminase (GABA-T) Activity Assay
  • Objective: To assess whether this compound inhibits the activity of the GABA-degrading enzyme, GABA-T.

  • Methodology Outline:

    • Enzyme Source: Homogenates of mouse brain tissue were used as a source of GABA-T.

    • Reaction: The enzyme preparation was incubated with GABA and a co-substrate in the presence of various concentrations of this compound.

    • Product Measurement: The rate of GABA degradation or the formation of a product was measured, likely using a spectrophotometric or fluorometric method.

    • Analysis: The inhibitory potency of this compound on GABA-T activity was determined. The "inactive" result indicates that this compound did not significantly inhibit the enzyme's activity at concentrations up to 100 µM.

Animal Models of Depression
  • Objective: To evaluate the antidepressant-like effects of this compound.

  • Methodologies:

    • Olfactory Bulbectomy in Rats: This model involves the surgical removal of the olfactory bulbs, which leads to behavioral changes analogous to depressive symptoms. The ability of this compound to reverse the deficit in a passive avoidance task was assessed.

    • Learned Helplessness in Rats: This model exposes rats to inescapable stress, leading to a state of helplessness where they fail to escape subsequent avoidable stressors. The efficacy of this compound in antagonizing this escape deficit was measured.

Antagonist Studies
  • Objective: To determine if the effects of this compound are mediated by the GABAA receptor.

  • Methodology Outline:

    • Animals were pre-treated with the selective GABAA receptor antagonist, bicuculline.

    • This compound was then administered, and its effects in the respective animal models (olfactory bulbectomy or learned helplessness) were evaluated.

    • The reversal of this compound's effects by bicuculline indicated that the therapeutic action of this compound is dependent on GABAA receptor signaling.

Visualizing the GABAergic Activity of this compound

Proposed Signaling Pathway

The exact molecular mechanism of this compound remains to be elucidated. The available evidence suggests an indirect potentiation of GABAA receptor function. The following diagram illustrates this proposed, yet unconfirmed, pathway.

Fengabine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GABAA_R GABAA Receptor GABA_synapse->GABAA_R Binds Cl_influx Cl- Influx GABAA_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization This compound This compound Unknown_Target Unknown Molecular Target/Mechanism This compound->Unknown_Target Acts on Unknown_Target->GABAA_R Indirectly Potentiates

Caption: Proposed indirect mechanism of this compound's GABAergic activity.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical flow of the in vitro experiments conducted to characterize this compound's interaction with the GABA system.

Fengabine_In_Vitro_Workflow Start Hypothesis: This compound has GABAergic activity Binding_Assay Radioligand Binding Assay ([3H]GABA) Start->Binding_Assay Enzyme_Assay GABA Transaminase Activity Assay Start->Enzyme_Assay Result_Binding Result: No direct binding to GABAA/GABAB receptors Binding_Assay->Result_Binding Result_Enzyme Result: No inhibition of GABA-T Enzyme_Assay->Result_Enzyme Conclusion Conclusion: This compound does not act directly on GABA receptors or GABA-T. Mechanism is indirect. Result_Binding->Conclusion Result_Enzyme->Conclusion

Caption: Logical workflow of in vitro experiments on this compound.

Experimental Workflow for In Vivo Characterization

This diagram illustrates the workflow for the in vivo studies that established the GABAergic nature of this compound's antidepressant-like effects.

Fengabine_In_Vivo_Workflow Start Hypothesis: This compound has antidepressant effects Animal_Models Animal Models of Depression (e.g., Learned Helplessness) Start->Animal_Models Fengabine_Admin Administer this compound Animal_Models->Fengabine_Admin Behavioral_Test Assess Antidepressant-like Behavioral Effects Fengabine_Admin->Behavioral_Test Result_Antidepressant Result: This compound shows antidepressant-like activity Behavioral_Test->Result_Antidepressant Antagonist_Hypothesis Hypothesis: Effects are GABA-mediated Result_Antidepressant->Antagonist_Hypothesis Bicuculline_Admin Administer Bicuculline (GABAA Antagonist) + this compound Antagonist_Hypothesis->Bicuculline_Admin Antagonist_Behavioral_Test Re-assess Behavioral Effects Bicuculline_Admin->Antagonist_Behavioral_Test Result_Antagonism Result: Bicuculline reverses This compound's effects Antagonist_Behavioral_Test->Result_Antagonism Conclusion Conclusion: This compound's antidepressant effects are mediated through a GABAergic mechanism Result_Antagonism->Conclusion

Caption: Workflow of in vivo studies on this compound's GABAergic action.

Discussion and Future Directions

The existing data on this compound present a compelling yet incomplete picture. The clear reversal of its behavioral effects by a GABAA antagonist firmly places its mechanism within the GABAergic system. However, the lack of direct interaction with known GABAergic targets such as receptors and metabolic enzymes suggests a novel mechanism of action.

Several hypotheses could be explored to elucidate this compound's mechanism:

  • Modulation of GABA Synthesis or Release: this compound could potentially enhance the synthesis of GABA or promote its release from presynaptic terminals.

  • Inhibition of GABA Transporters (GATs): While no data is available, it is plausible that this compound could inhibit one of the GABA transporters (GAT-1, GAT-2, GAT-3, or BGT-1), leading to increased synaptic GABA concentrations.

  • Allosteric Modulation at a Novel Site: this compound might act as a positive allosteric modulator at a previously uncharacterized site on the GABAA receptor complex.

  • Interaction with Glial Cells: this compound could influence GABAergic transmission through actions on surrounding glial cells, which play a crucial role in GABA uptake and metabolism.

To investigate these possibilities, modern drug discovery and neuropharmacology techniques could be employed:

  • High-throughput screening against a panel of receptors, transporters, and enzymes involved in GABAergic neurotransmission.

  • Electrophysiological studies (e.g., patch-clamp) to examine the effects of this compound on GABA-evoked currents in cultured neurons or brain slices.

  • In vivo microdialysis to measure extracellular GABA levels in specific brain regions following this compound administration.

  • Cryo-electron microscopy (Cryo-EM) to investigate potential binding sites on the GABAA receptor complex.

Conclusion

This compound represents an intriguing case of a potentially effective antidepressant with a unique, yet unconfirmed, GABAergic mechanism of action. The available data strongly support an indirect potentiation of GABAA receptor function. This technical guide has consolidated the foundational research on this compound, highlighting the key experiments that defined its pharmacological profile. While significant gaps in our understanding remain, the story of this compound underscores the potential for novel mechanisms of GABAergic modulation in the treatment of mood disorders. Further investigation into its molecular target could provide valuable insights for the development of a new generation of antidepressant therapies.

References

Fengabine: An In-depth Analysis of its Interaction with the GABAergic System

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct GABA Receptor Binding Affinity

The primary evidence against fengabine as a direct GABA receptor agonist stems from radioligand binding assays. Seminal studies have demonstrated a lack of direct interaction with both major subtypes of GABA receptors.

Quantitative Data on Receptor Binding

The following table summarizes the findings from in vitro binding studies. It is important to note that specific IC50 or Ki values are often not reported in the available literature, but rather a lack of activity up to a certain concentration is stated.

Target ReceptorRadioligandTest SystemThis compound ConcentrationResultReference
GABA-A[³H]GABARat brain membranesUp to 100 µMNo significant displacement[1]
GABA-B[³H]GABARat brain membranesUp to 100 µMNo significant displacement[1]

Table 1: Summary of this compound's In Vitro Binding Affinity for GABA Receptors

Experimental Protocol: Radioligand Binding Assay for GABA-A and GABA-B Receptors

While the exact, detailed protocol from the original 1987 studies is not fully available in the public domain, a generalized methodology for such an assay is as follows. This protocol is based on standard practices for GABA receptor binding assays.

Objective: To determine the ability of this compound to displace a radiolabeled ligand from the GABA-A and GABA-B receptors in vitro.

Materials:

  • Rat brain tissue (e.g., cortex or whole brain minus cerebellum)

  • [³H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound

  • Tris-HCl buffer

  • Centrifuge

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In test tubes, combine the prepared brain membranes, [³H]GABA at a concentration near its Kd for the receptor, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine if this compound displaces the radioligand and to calculate an IC50 value if applicable.

G cluster_workflow Radioligand Binding Assay Workflow tissue Rat Brain Tissue homogenization Homogenization & Centrifugation tissue->homogenization membranes Washed Brain Membranes homogenization->membranes incubation Incubation with [3H]GABA & this compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

Figure 1: Generalized workflow for a radioligand binding assay.

Evidence for an Indirect GABAergic Mechanism

Despite the lack of direct receptor binding, the pharmacological effects of this compound are demonstrably linked to the GABAergic system. This points towards an indirect mechanism of action, often referred to as "GABA-mimetic" or "GABAergic."

Reversal by GABA-A Antagonists

A key piece of evidence is the reversal of this compound's antidepressant-like effects in animal models by the selective GABA-A receptor antagonist, bicuculline.[2] This indicates that the therapeutic actions of this compound are dependent on a functional GABA-A receptor signaling pathway.

Lack of Effect on GABA Metabolism and Uptake

Further studies have shown that this compound does not inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[1] Additionally, there is no evidence to suggest that this compound inhibits the reuptake of GABA from the synaptic cleft. This rules out two common indirect mechanisms for enhancing GABAergic neurotransmission.

Postulated Indirect Mechanism of Action

The precise indirect mechanism by which this compound enhances GABAergic transmission remains to be fully elucidated. Based on the available evidence, a logical hypothesis is that this compound may act at a site distinct from the GABA binding site to allosterically modulate the GABA-A receptor, or it may influence the synthesis or release of GABA. However, no direct evidence for positive allosteric modulation has been presented in the literature. Another possibility is that one of its metabolites is the active compound that interacts with the GABAergic system.

The following diagram illustrates the logical relationship of this compound's interaction with the GABAergic system based on current knowledge.

G cluster_direct_interaction Direct Interaction (Evidence Against) This compound This compound unknown_target Unknown Molecular Target (Putative) This compound->unknown_target Acts on gaba_binding_site GABA Binding Site This compound->gaba_binding_site No direct binding gaba_transmission Enhanced GABAergic Neurotransmission unknown_target->gaba_transmission Leads to gabaa_receptor GABA-A Receptor gaba_transmission->gabaa_receptor Activates neuronal_inhibition Increased Neuronal Inhibition gabaa_receptor->neuronal_inhibition therapeutic_effects Antidepressant & Anticonvulsant Effects neuronal_inhibition->therapeutic_effects bicuculline Bicuculline (Antagonist) bicuculline->gabaa_receptor Blocks

Figure 2: Postulated indirect mechanism of this compound's GABAergic action.

Conclusion

References

Fengabine's intricate Dance with the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fengabine (SL 79.229) is a novel antidepressant agent that has demonstrated clinical efficacy comparable to tricyclic antidepressants, but with a more favorable side effect profile.[1][2] While its primary mechanism of action is understood to be GABAergic, it presents a unique pharmacological profile by not binding directly to GABA receptors. This technical guide provides an in-depth exploration of this compound's effects on the central nervous system, consolidating quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms and experimental workflows.

Pharmacodynamics: A Novel GABAergic Mechanism

This compound's primary therapeutic action is attributed to its indirect enhancement of GABAergic neurotransmission. Unlike conventional GABAergic drugs, it does not exhibit direct affinity for GABAA or GABAB receptors.[3] Evidence for its GABA-mimetic action comes from studies where its antidepressant and anticonvulsant effects are reversed by the GABAA receptor antagonist, bicuculline (B1666979).[4]

Receptor and Transporter Binding Profile

Radioligand binding assays have been employed to characterize this compound's interaction with various CNS targets. The data consistently demonstrates a lack of direct interaction with key receptors and transporters involved in mood regulation.

TargetLigandBrain RegionSpeciesThis compound ConcentrationResult
GABAA Receptor[3H]GABARat BrainRatup to 100 µMInactive[3]
GABAB Receptor[3H]GABARat BrainRatup to 100 µMInactive[3]
Monoamine Uptake Sites----No inhibition[4]
Monoamine Oxidase----No inhibition[4]

Table 1: this compound Receptor and Transporter Binding Affinity. This table summarizes the in vitro binding profile of this compound, highlighting its lack of direct interaction with GABA receptors and monoamine transporters.

Neurochemical Effects

While not directly binding to monoamine transporters, this compound modulates neurotransmitter systems, notably the noradrenergic system.

Neurotransmitter SystemParameterBrain RegionSpeciesEffect of this compound
NoradrenergicNorepinephrine (B1679862) Turnover RateHypothalamus, Septum, Spinal CordRatAccelerated[3]

Table 2: Neurochemical Effects of this compound. This table outlines the observed effects of this compound on neurotransmitter turnover, indicating an indirect influence on the noradrenergic system.

Preclinical Pharmacology: Evidence from Animal Models

A battery of preclinical studies in rodent models has established this compound's antidepressant and anticonvulsant properties.

Antidepressant-like Activity

This compound has shown efficacy in validated animal models of depression, demonstrating its potential as an antidepressant.

ModelSpeciesKey ParameterEffect of this compound
Learned HelplessnessRatEscape DeficitAntagonized[4]
Olfactory BulbectomyRatPassive Avoidance DeficitReversed[4]

Table 3: Antidepressant-like Activity of this compound in Animal Models. This table summarizes the positive outcomes observed in established preclinical models of depression following this compound administration.

Anticonvulsant Activity

Consistent with its GABAergic mechanism, this compound exhibits a broad-spectrum anticonvulsant profile.

Seizure ModelSpeciesEffect of this compound
VariousRodentsWide-spectrum anticonvulsant action[4]

Table 4: Anticonvulsant Profile of this compound. This table highlights the anticonvulsant properties of this compound observed in various preclinical seizure models.

Effects on Sleep Architecture

This compound has been shown to modulate sleep patterns in rats, specifically impacting paradoxical sleep (REM sleep).

Sleep ParameterSpeciesEffect of this compound
Paradoxical SleepRatDecreased[4]

Table 5: Effects of this compound on Sleep. This table shows the specific effect of this compound on the sleep cycle, indicating a reduction in paradoxical sleep.

Clinical Efficacy

Double-blind clinical trials have compared the efficacy and tolerability of this compound to traditional tricyclic antidepressants (TCAs) in patients with major and minor depression.

Study DesignPatient PopulationComparatorDosage (this compound)Efficacy Outcome (HAM-D Scale)
6 Double-blind trials398 adult patients (Major and Minor Depression)TCAs (clomipramine, amitriptyline, imipramine)600 - 2,400 mg/dayNo significant difference in mean HAM-D scores compared to TCAs.[2]

Table 6: Overview of this compound Clinical Trials in Depression. This table provides a summary of the clinical trial data for this compound, demonstrating its comparable efficacy to established antidepressant medications.

Experimental Protocols

Learned Helplessness Model in Rats

Objective: To assess the ability of this compound to reverse the escape deficits induced by inescapable stress.

Protocol:

  • Induction of Helplessness: Male rats are subjected to a session of inescapable electric foot shocks. The duration and intensity of the shocks are calibrated to induce a state of learned helplessness.

  • Drug Administration: Following the stress induction, animals are treated with this compound or a vehicle control over a specified period.

  • Testing: Animals are placed in a shuttle box where they can escape a foot shock by crossing to the other side. The number of failures to escape is recorded.

  • Reversal by Antagonist: To confirm the GABAergic mechanism, a separate group of this compound-treated helpless animals is co-administered with bicuculline.

Learned_Helplessness_Workflow cluster_induction Induction Phase cluster_testing Testing Phase cluster_antagonist Antagonist Challenge Inescapable_Shock Inescapable Foot Shock Fengabine_Admin This compound Administration Inescapable_Shock->Fengabine_Admin Vehicle_Admin Vehicle Administration Inescapable_Shock->Vehicle_Admin Shuttle_Box_Test Shuttle Box Escape Test Fengabine_Admin->Shuttle_Box_Test Bicuculline_Admin Bicuculline Co-administration Fengabine_Admin->Bicuculline_Admin Vehicle_Admin->Shuttle_Box_Test Bicuculline_Admin->Shuttle_Box_Test

Workflow for the Learned Helplessness Model.
Olfactory Bulbectomy Model in Rats

Objective: To evaluate the effect of this compound on the behavioral deficits induced by the removal of the olfactory bulbs.

Protocol:

  • Surgical Procedure: Male rats undergo bilateral surgical removal of the olfactory bulbs. Sham-operated animals serve as controls.

  • Recovery Period: A post-operative recovery period allows for the development of behavioral abnormalities.

  • Drug Administration: Chronic administration of this compound or vehicle is initiated.

  • Behavioral Testing: A passive avoidance task is used to assess learning and memory deficits. Animals are placed in a two-compartment box and receive a mild foot shock upon entering the dark compartment. The latency to re-enter the dark compartment is measured in subsequent trials.

  • Reversal by Antagonist: The involvement of the GABAA receptor is investigated by co-administering bicuculline with this compound to a subset of bulbectomized rats.

Olfactory_Bulbectomy_Workflow cluster_surgery Surgical Phase cluster_testing Behavioral Testing Bulbectomy Olfactory Bulbectomy Fengabine_Chronic Chronic this compound Bulbectomy->Fengabine_Chronic Vehicle_Chronic Chronic Vehicle Bulbectomy->Vehicle_Chronic Sham_Operation Sham Operation Sham_Operation->Vehicle_Chronic Passive_Avoidance Passive Avoidance Task Fengabine_Chronic->Passive_Avoidance Vehicle_Chronic->Passive_Avoidance

Workflow for the Olfactory Bulbectomy Model.

Proposed Signaling Pathway and Logical Relationships

While the precise molecular target of this compound remains to be elucidated, its functional antagonism by bicuculline strongly suggests an indirect modulation of the GABAA receptor complex. This could occur through various mechanisms, such as influencing the synthesis or release of an endogenous modulator of the GABAA receptor or by affecting intracellular signaling cascades that regulate GABAA receptor function. Furthermore, the observed acceleration of norepinephrine turnover suggests a complex interplay between the GABAergic and noradrenergic systems.

Fengabine_Mechanism This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Acts on NE_System Noradrenergic System This compound->NE_System Influences GABA_System Enhanced GABAergic Transmission Unknown_Target->GABA_System Leads to GABAA_Receptor GABAA Receptor Function GABA_System->GABAA_Receptor Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Mediates Antidepressant_Effects Antidepressant Effects Neuronal_Inhibition->Antidepressant_Effects Anticonvulsant_Effects Anticonvulsant Effects Neuronal_Inhibition->Anticonvulsant_Effects NE_Turnover Accelerated NE Turnover NE_System->NE_Turnover Results in NE_Turnover->Antidepressant_Effects Bicuculline Bicuculline Bicuculline->GABAA_Receptor Antagonizes

Proposed Mechanism of Action for this compound.

Conclusion

This compound represents a significant departure from traditional antidepressant medications. Its unique GABAergic mechanism, devoid of direct receptor interaction, opens new avenues for understanding the neurobiology of depression and for the development of novel therapeutics. The convergence of its antidepressant, anticonvulsant, and sleep-modulating effects points to a profound and complex interaction with the central nervous system's inhibitory and modulatory pathways. Further research to identify its precise molecular target(s) will be crucial in fully elucidating its mechanism of action and in designing the next generation of CNS therapies.

References

Fengabine: A Technical Guide to a Novel GABAergic Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL 79.229) is a novel antidepressant agent that has demonstrated comparable efficacy to tricyclic antidepressants (TCAs) with a more favorable side-effect profile in clinical trials.[1] Although classified as a GABAergic agent, its mechanism of action is distinct from classical GABA analogues. This compound does not directly bind to GABAA or GABAB receptors, nor does it inhibit GABA-transaminase.[2] Instead, its antidepressant-like effects are reversed by the GABAA receptor antagonist bicuculline (B1666979), suggesting an indirect modulatory role on the GABA system.[3] This technical guide provides a comprehensive overview of this compound, focusing on its relationship with GABA analogues, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

Introduction: this compound and the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABAergic system plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in the pathophysiology of depression. While traditional GABA analogues often exert their effects through direct receptor agonism or by inhibiting GABA metabolism or reuptake, this compound represents a departure from these mechanisms.

This compound's chemical structure is that of a benzylidene derivative.[3] Its GABAergic properties are inferred from pharmacological challenge studies where the GABAA antagonist bicuculline reverses its therapeutic effects in animal models of depression.[3] This suggests that this compound may act as a positive allosteric modulator of GABAA receptors, enhancing the effect of endogenous GABA without directly activating the receptor.

Chemical Structure
  • IUPAC Name: 4-chloro-N-[1-(2-chlorophenyl)-2-nitroethyl]aniline

  • Molecular Formula: C₁₄H₁₁Cl₂N₂O₂

  • Molecular Weight: 322.16 g/mol

Preclinical Pharmacology

This compound has been evaluated in several well-established animal models of antidepressant activity, demonstrating a profile consistent with clinical efficacy.

Olfactory Bulbectomy in Rats

The bilateral olfactory bulbectomy (OBX) in rats is a widely used animal model of depression, inducing behavioral and neurochemical changes that are often reversed by chronic antidepressant treatment. This compound has shown efficacy in this model.

Learned Helplessness in Rats

The learned helplessness model is another key preclinical screen for antidepressants. In this paradigm, animals exposed to inescapable stress subsequently fail to learn to escape a noxious stimulus. This compound has been shown to antagonize this learned helplessness deficit.

Clinical Efficacy and Safety

An overview of six double-blind clinical trials involving 398 patients with major or minor depression demonstrated that this compound (600-2,400 mg/day) has comparable efficacy to tricyclic antidepressants (TCAs) such as clomipramine, amitriptyline, and imipramine (B1671792) (50-200 mg/day).

Efficacy in Depression

Efficacy was primarily assessed using the Hamilton Depression Rating Scale (HAM-D). While no significant differences in mean HAM-D scores were observed between this compound and TCAs for the overall patient population, a trend towards better performance for TCAs in major depression and for this compound in minor depression was noted. In terms of clinical improvement, 74% of patients treated with this compound were rated as improved or much improved, compared to 72% of those treated with TCAs.

Safety and Tolerability

This compound was associated with significantly fewer side effects, particularly those of an anticholinergic nature, compared to TCAs. However, an increase in gamma-glutamyl transferase (GGT) and cholesterol values was more frequently observed in the this compound group, with the GGT increase suggested to be a result of enzymatic induction.

Quantitative Data Summary

Due to the proprietary nature of much of the early research on this compound, publicly available quantitative data on its pharmacodynamics and pharmacokinetics is limited. The following tables summarize the available information.

Table 1: Preclinical Efficacy of this compound
Model Species Dose Range Effect Citation
Olfactory BulbectomyRatNot SpecifiedReversal of passive avoidance deficit
Learned HelplessnessRatNot SpecifiedAntagonism of escape deficit
Table 2: Clinical Efficacy of this compound in Depression (4-week treatment)
Treatment Group Dosage Range N Primary Outcome Measure Result Citation
This compound600 - 2,400 mg/day194HAM-D ScaleComparable to TCAs
Tricyclic Antidepressants50 - 200 mg/day204HAM-D ScaleComparable to this compound

Note: Specific mean HAM-D scores and standard deviations were not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Olfactory Bulbectomy in Rats

This surgical procedure is designed to induce a state of depression-like behavior in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Dental drill with a trephine burr

  • Suction pump with a fine-gauge needle

  • Bone wax

  • Suturing material

  • Topical antibiotic

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill two small holes through the skull over the olfactory bulbs.

  • Carefully aspirate the olfactory bulbs using a suction pump and a fine-gauge needle, avoiding damage to the frontal cortex.

  • Control any bleeding with bone wax.

  • Suture the scalp incision and apply a topical antibiotic.

  • Allow a post-operative recovery period of at least 14 days before behavioral testing.

  • Sham-operated control animals undergo the same procedure without the removal of the olfactory bulbs.

Learned Helplessness in Rats

This protocol involves two phases: an induction phase with inescapable shock and a subsequent testing phase with escapable shock.

Materials:

  • Shuttle box with two compartments separated by a gate, equipped with a grid floor for delivering electric shocks.

  • A sound or light source to act as a conditioned stimulus.

  • Scrambled shock generator.

Procedure: Induction Phase (Day 1):

  • Place the rat in one compartment of the shuttle box.

  • Deliver a series of inescapable foot shocks (e.g., 0.8 mA, 15 seconds duration) at random intervals over a 60-minute session. The gate to the other compartment remains closed.

Testing Phase (Day 2):

  • Place the rat in one compartment of the shuttle box.

  • Present a conditioned stimulus (e.g., a light or tone) for 10 seconds, followed by a foot shock (e.g., 0.8 mA).

  • The gate to the other compartment is now open, allowing the rat to escape the shock by moving to the adjacent compartment.

  • Record the latency to escape. A failure to escape within a set time (e.g., 30 seconds) is recorded as an escape failure.

  • Repeat for a set number of trials (e.g., 30 trials).

  • "Helpless" rats are identified as those with a high number of escape failures. Antidepressant efficacy is demonstrated by a reduction in the number of escape failures compared to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its preclinical evaluation.

Fengabine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Preclinical_Workflow start Start: Hypothesis This compound has antidepressant activity obx Olfactory Bulbectomy Model in Rats start->obx lh Learned Helplessness Model in Rats start->lh treatment_obx Chronic this compound Administration obx->treatment_obx treatment_lh Acute/Chronic this compound Administration lh->treatment_lh behavioral_testing_obx Behavioral Assessment (e.g., Passive Avoidance) treatment_obx->behavioral_testing_obx behavioral_testing_lh Behavioral Assessment (Escape Latency) treatment_lh->behavioral_testing_lh data_analysis Data Analysis and Statistical Evaluation behavioral_testing_obx->data_analysis behavioral_testing_lh->data_analysis conclusion Conclusion: This compound demonstrates antidepressant-like effects data_analysis->conclusion

References

In-Depth Pharmacological Profile of Fengabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL 79.229) is a novel benzylidene derivative that has demonstrated antidepressant properties in both preclinical and clinical investigations. While its therapeutic efficacy is comparable to that of tricyclic antidepressants, its pharmacological profile is distinct, suggesting a unique mechanism of action. This document provides a comprehensive technical overview of the pharmacological characteristics of this compound, with a focus on its enigmatic GABAergic activity, receptor binding profile, and effects on neurotransmitter systems. Detailed experimental methodologies are provided for key studies, and quantitative data are summarized for comparative analysis. Visual representations of its proposed signaling interactions are also included to facilitate a deeper understanding of its complex pharmacology.

Introduction

This compound emerged as a potential antidepressant agent with a favorable side-effect profile compared to classical tricyclic antidepressants (TCAs).[1] Preclinical studies in various animal models of depression revealed its efficacy, which was later confirmed in clinical trials.[2][3] The most intriguing aspect of this compound's pharmacology is its purported GABAergic mechanism. Although its antidepressant effects are antagonized by the GABAA receptor antagonist bicuculline (B1666979), direct binding to GABA receptors has not been observed, indicating an indirect mode of action.[1][2] This technical guide synthesizes the available pharmacological data on this compound to provide a detailed resource for researchers and drug development professionals.

Receptor and Transporter Binding Affinity

Extensive in vitro binding assays have been conducted to elucidate the molecular targets of this compound. The following table summarizes the available quantitative data on its binding affinity for various receptors and transporters.

TargetLigandTissue SourceSpeciesKi (nM)IC50 (µM)Reference
GABAA Receptor[3H]GABABrainRat> 100,000> 100[4]
GABAB Receptor[3H]GABABrainRat> 100,000> 100[4]
Norepinephrine (B1679862) Transporter (NET)[3H]NisoxetineBrainRat-Inactive[4]
Serotonin (B10506) Transporter (SERT)[3H]ImipramineBrainRat-Inactive[4]
GABA Transaminase (GABA-T)-BrainMouse-> 100[4]

Key Findings:

  • This compound demonstrates a notable lack of direct, high-affinity binding to GABAA and GABAB receptors.[4]

  • It does not inhibit the primary enzymes and transporters involved in the regulation of synaptic GABA levels, namely GABA transaminase (GABA-T).[4]

  • Furthermore, this compound does not significantly interact with the norepinephrine or serotonin transporters, distinguishing it from typical monoamine reuptake inhibitors.[4]

Neurochemical Effects

Despite its lack of direct interaction with key components of the GABAergic and monoaminergic systems, this compound exerts significant effects on neurotransmitter turnover, particularly norepinephrine.

Neurotransmitter SystemParameter MeasuredBrain RegionSpeciesEffectDose (mg/kg, i.p.)Reference
NorepinephrineTurnover Rate (α-MPT depletion)HypothalamusRat50-100[4]
NorepinephrineMHPG-SO4 LevelsHypothalamusRat100[4]
Serotonin5-HIAA LevelsCortexRatNo change100-400[4]
DopamineHVA LevelsStriatumRatNo change100-400[4]

Key Findings:

  • Acute administration of this compound accelerates norepinephrine turnover in the rat brain, suggesting an enhancement of noradrenergic neurotransmission.[4]

  • This effect is observed through increased levels of the norepinephrine metabolite MHPG-SO4 and an accelerated disappearance of norepinephrine after synthesis inhibition with α-methyl-p-tyrosine (α-MPT).[4]

  • In contrast, this compound does not significantly alter the metabolism of serotonin or dopamine.[4]

Preclinical Pharmacology in Animal Models

This compound has demonstrated efficacy in well-established animal models of depression. Its activity in these models is notably reversed by the GABAA receptor antagonist bicuculline, providing strong evidence for a functional GABAergic component to its mechanism of action.

Animal ModelSpeciesEffectEffective Dose (mg/kg, i.p.)Antagonism by BicucullineReference
Olfactory Bulbectomy (Passive Avoidance Deficit)RatReversal of deficit25-50Yes[2]
Learned Helplessness (Escape Deficit)RatAntagonism of deficit50Yes[2]
5-HTP-Induced Head TwitchesRatAntagonism50-100Not Reported[2]
Reserpine-Induced PtosisRatWeak reversal100-200Not Reported[2]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of this compound for GABAA and GABAB receptors.

Methodology:

  • Tissue Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed multiple times by resuspension and centrifugation to prepare synaptic membranes.

  • Binding Assay:

    • For GABAA binding, membranes were incubated with [3H]GABA in the presence or absence of a saturating concentration of unlabeled GABA to determine non-specific binding.

    • For GABAB binding, assays were performed in the presence of isoguvacine (B1206775) to block GABAA sites.

    • This compound was added at various concentrations (up to 100 µM).

  • Analysis: Bound and free radioactivity were separated by filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined from competition curves.

Neurotransmitter Turnover

Objective: To assess the effect of this compound on norepinephrine turnover.

Methodology:

  • Animal Treatment: Rats were administered this compound (50-100 mg/kg, i.p.) or vehicle.

  • α-MPT Administration: One hour after this compound treatment, the tyrosine hydroxylase inhibitor α-methyl-p-tyrosine (α-MPT; 250 mg/kg, i.p.) was administered to block norepinephrine synthesis.

  • Tissue Collection and Analysis: Animals were sacrificed at various time points after α-MPT administration. The hypothalamus was dissected, and norepinephrine levels were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The rate of norepinephrine decline was used as an index of turnover.

Olfactory Bulbectomy Model

Objective: To evaluate the antidepressant-like activity of this compound.

Methodology:

  • Surgical Procedure: Male rats underwent bilateral olfactory bulbectomy or sham surgery.

  • Drug Administration: Following a post-operative recovery period of 14 days, animals were treated daily with this compound (25-50 mg/kg, i.p.) or vehicle for at least 14 days.

  • Behavioral Testing (Passive Avoidance): Animals were placed in a two-compartment chamber with one illuminated and one dark compartment. Upon entering the dark compartment, they received a mild footshock. Retention of this learned avoidance was tested 24 hours later. The latency to re-enter the dark compartment was measured.

Proposed Signaling Pathways and Mechanism of Action

The precise molecular mechanism of this compound remains to be fully elucidated. However, the available evidence strongly suggests an indirect modulation of the GABAA receptor signaling pathway.

Fengabine_GABA_Interaction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis (via GAD) GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GAT1 GABA Transporter 1 (GAT1) GABA_release->GAT1 Reuptake GABA_A_Receptor GABAA Receptor GABA_release->GABA_A_Receptor Activates Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Gates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Acts on Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Antagonizes Unknown_Target->GABA_release Modulates?

Caption: Proposed indirect mechanism of this compound on GABAergic neurotransmission.

The reversal of this compound's behavioral effects by bicuculline strongly implicates the GABAA receptor as a downstream mediator of its action. Since this compound does not bind directly to the receptor, it is hypothesized to act on an as-yet-unidentified upstream target that ultimately leads to an enhancement of GABAA receptor-mediated neurotransmission. This could potentially involve an increase in GABA synthesis or release, or a positive allosteric modulation of the GABAA receptor by an endogenous substance whose levels are altered by this compound.

Experimental_Workflow_this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Investigation binding_assay Receptor Binding Assays (GABA, Monoamine Transporters) binding_result Result: No direct binding or enzyme inhibition binding_assay->binding_result enzyme_assay Enzyme Activity Assays (GABA-T) enzyme_assay->binding_result antagonist_study Antagonist Challenge (Bicuculline) binding_result->antagonist_study animal_models Animal Models of Depression (Olfactory Bulbectomy, Learned Helplessness) behavioral_result Result: Antidepressant-like effects animal_models->behavioral_result neurochem Neurochemical Analysis (Neurotransmitter Turnover) neurochem_result Result: Increased NE turnover neurochem->neurochem_result behavioral_result->antagonist_study conclusion Conclusion: Indirect GABAergic mechanism and Noradrenergic modulation neurochem_result->conclusion antagonist_result Result: Reversal of antidepressant effects antagonist_study->antagonist_result antagonist_result->conclusion

Caption: Experimental workflow for the pharmacological characterization of this compound.

Clinical Pharmacology

Clinical trials have compared the efficacy and tolerability of this compound with TCAs in patients with major and minor depressive disorders.

Study DesignComparatorPatient PopulationThis compound Dosage (mg/day)TCA Dosage (mg/day)Key Efficacy FindingsKey Tolerability FindingsReference
6 Double-Blind TrialsClomipramine, Amitriptyline, ImipramineMajor and Minor Depression600-240050-200Comparable efficacy to TCAs. Trend for better performance in minor depression.Significantly fewer anticholinergic side effects. Increased Gamma-GT and cholesterol.[3]

Key Findings:

  • This compound demonstrated comparable antidepressant efficacy to TCAs in a large patient population.[3]

  • It exhibited a superior side-effect profile, with notably fewer anticholinergic effects.[3]

  • Elevations in gamma-glutamyl transferase (Gamma-GT) and cholesterol were observed with this compound treatment, suggesting a potential for hepatic enzyme induction.[3]

Conclusion and Future Directions

This compound represents a unique pharmacological agent with proven antidepressant efficacy. Its primary distinguishing feature is its indirect GABAergic mechanism of action, which is not yet fully understood. The lack of direct interaction with GABA receptors or key metabolic enzymes, coupled with the reversal of its effects by a GABAA antagonist, points to a novel molecular target that modulates the GABA system. The accompanying increase in norepinephrine turnover further contributes to its complex pharmacological profile.

Future research should focus on identifying the specific molecular target(s) of this compound to unravel its indirect GABAergic effects. Elucidating this mechanism could open new avenues for the development of novel antidepressants with improved efficacy and tolerability. Further investigation into the long-term effects of its influence on hepatic enzymes is also warranted. This in-depth technical guide provides a solid foundation for these future research endeavors.

References

Fengabine molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Fengabine (SL-79229), a compound investigated for its antidepressant properties. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound is a benzylidene derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C17H17Cl2NO[1]
Molar Mass 322.23 g·mol−1[1]
IUPAC Name (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one
CAS Number 80018-06-0
Alternative Names SL-79229, SL 79.229-00[2]

Mechanism of Action

This compound has been identified as a GABAergic agent with antidepressant activity.[2] While its precise molecular target remains to be fully elucidated, its mechanism is distinct from typical GABA receptor agonists as it does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.

The antidepressant effects of this compound are notably reversed by the administration of GABA-A receptor antagonists, such as bicuculline, which strongly suggests its activity is mediated through the GABAergic system.[1] Preclinical studies have shown that this compound does not inhibit the reuptake of monoamines like norepinephrine (B1679862) and serotonin, nor does it inhibit monoamine oxidase, distinguishing it from classical antidepressant drug classes.[1][3] However, it has been observed to accelerate the turnover of norepinephrine in the rat brain.[3]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic route can be conceptualized based on the synthesis of similar benzylidene derivatives and related GABAergic compounds. The synthesis would likely involve a multi-step process culminating in the formation of the final product.

Conceptual Synthesis Workflow:

G A Starting Material 1: Substituted Cyclohexadienone C Intermediate Formation A->C B Starting Material 2: Substituted Benzaldehyde (B42025) B->C D Reaction with Butylamine (B146782) C->D E Purification (e.g., Chromatography) D->E F Final Product: This compound E->F

Conceptual Synthesis Workflow for this compound.

Protocol:

  • Step 1: Synthesis of the Benzylidene Intermediate. This would likely involve the condensation of a substituted cyclohexadienone with a substituted benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions (temperature, reaction time) would need to be optimized to maximize yield and purity.

  • Step 2: Amination. The resulting benzylidene intermediate would then be reacted with butylamine to introduce the butylamino group. This step might require specific reaction conditions to ensure selective amination at the desired position.

  • Step 3: Purification. The crude product from the amination step would be subjected to purification techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to isolate this compound in high purity.

  • Step 4: Characterization. The final product would be characterized using various analytical methods to confirm its identity and purity (see section 3.2).

Characterization of this compound

The structural identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating high purity (>98%).
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of this compound (322.23 g·mol−1).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure of the compound.Spectra consistent with the proposed structure of this compound, showing the correct number of protons and carbons in their expected chemical environments.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Absorption bands corresponding to the functional groups in this compound (e.g., C=O, C=C, C-N, C-Cl).
In Vivo Evaluation of Antidepressant Activity

The antidepressant-like effects of this compound can be evaluated in preclinical animal models using established behavioral tests.

3.3.1. Forced Swim Test (FST)

  • Animals: Male mice or rats are commonly used.

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals are administered this compound (e.g., 25-50 mg/kg, intraperitoneally) or a vehicle control.

    • After a predetermined time (e.g., 30-60 minutes), each animal is placed in the water cylinder for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

3.3.2. Tail Suspension Test (TST)

  • Animals: Male mice are typically used.

  • Apparatus: A horizontal bar from which the mice can be suspended by their tails.

  • Procedure:

    • Animals are treated with this compound or a vehicle control.

    • After a specified time, the mice are suspended by their tails using adhesive tape.

    • The duration of immobility over a 6-minute period is recorded. A decrease in immobility is interpreted as an antidepressant-like effect.[4]

3.3.3. Learned Helplessness Model

  • Animals: Rats are commonly used.

  • Procedure:

    • Induction Phase: Animals are exposed to inescapable foot shocks.

    • Testing Phase: 24 hours later, the animals are placed in a shuttle box where they can escape a foot shock by moving to the other side.

    • This compound (e.g., 50 mg/kg, intraperitoneally) or a vehicle is administered before the testing phase.[2]

    • The number of failures to escape the shock is recorded. A reduction in escape failures suggests an antidepressant-like effect.[2]

Signaling Pathways

The precise signaling pathway of this compound is not fully elucidated. However, based on its GABAergic activity and its effects on neurotransmitter systems, a hypothesized signaling pathway can be proposed. This compound is thought to indirectly modulate GABA-A receptor function, leading to downstream effects on neuronal excitability and neurotransmitter release, ultimately contributing to its antidepressant effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound UnknownTarget Unknown Molecular Target This compound->UnknownTarget Acts on GABA_release Increased GABA Release (Hypothesized) UnknownTarget->GABA_release Leads to GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Activates Cl_influx Increased Cl- Influx GABA_A_Receptor->Cl_influx Promotes Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Causes Downstream Modulation of Neurotransmitter Systems (e.g., Norepinephrine) Hyperpolarization->Downstream Results in Antidepressant Antidepressant Effect Downstream->Antidepressant Contributes to

Hypothesized Signaling Pathway of this compound.

References

Fengabine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one[1]

CAS Number: 80018-06-0[1]

Abstract

Fengabine (SL-79,229) is a novel psychoactive compound investigated for its antidepressant properties.[2] Although it never reached the market, its unique proposed mechanism of action and favorable side effect profile in early clinical trials continue to make it a subject of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, proposed mechanism of action, preclinical data, and a summary of its clinical evaluation. Detailed experimental protocols for key preclinical models and analytical methods are also presented to facilitate further research.

Introduction

This compound emerged as a potential antidepressant with a distinct pharmacological profile compared to the classical tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Preclinical studies demonstrated its efficacy in animal models of depression, such as the learned helplessness and olfactory bulbectomy models.[2] Notably, its antidepressant-like effects were reversed by antagonists of the GABA-A receptor, suggesting a GABAergic mechanism.[2] However, further investigations revealed that this compound does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.[1] In clinical trials, this compound exhibited efficacy comparable to TCAs but with a more rapid onset of action and a significantly better side effect profile, particularly a lack of sedative effects.[1]

Proposed Mechanism of Action

The precise molecular mechanism of this compound's antidepressant action remains to be fully elucidated. However, experimental evidence strongly suggests an indirect GABAergic pathway. The leading hypothesis is that this compound modulates the activity of other neurotransmitter systems, which in turn enhances GABAergic transmission. This is supported by the fact that its behavioral effects in animal models are blocked by the GABA-A receptor antagonist, bicuculline.[2]

While this compound does not directly interact with GABA receptors, it has been shown to influence noradrenergic and serotonergic systems. Acutely, it accelerates the turnover rate of norepinephrine (B1679862) in the rat brain.[3] However, it does not inhibit monoamine uptake or monoamine oxidase.[2] The interplay between these neurotransmitter systems and the downstream enhancement of GABAergic signaling is a key area for future research.

Fengabine_Mechanism This compound This compound Neurotransmitter_Systems Modulation of Noradrenergic & Serotonergic Systems This compound->Neurotransmitter_Systems Modulates GABAergic_Neuron GABAergic Interneuron Neurotransmitter_Systems->GABAergic_Neuron Influences GABA_A_Receptor GABA-A Receptor GABAergic_Neuron->GABA_A_Receptor Releases GABA Postsynaptic_Neuron Postsynaptic Neuron Antidepressant_Effect Antidepressant Effect Postsynaptic_Neuron->Antidepressant_Effect GABA_A_Receptor->Postsynaptic_Neuron Hyperpolarization Bicuculline Bicuculline (Antagonist) Bicuculline->GABA_A_Receptor Blocks Learned_Helplessness_Workflow cluster_day1 Day 1: Induction Phase cluster_drug Drug Administration cluster_day2 Day 2: Testing Phase cluster_analysis Data Analysis Induction Exposure to Inescapable Shock Drug_Admin Administer this compound or Vehicle Induction->Drug_Admin Testing Shuttle Box Escape Trials Drug_Admin->Testing Data_Collection Record Escape Latency & Failures Testing->Data_Collection Analysis Statistical Comparison of Groups Data_Collection->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fengabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthesis pathway for the GABAergic antidepressant, Fengabine. Due to the limited availability of a publicly documented synthesis route, this document outlines a feasible, albeit hypothetical, multi-step synthesis based on established organic chemistry principles. Additionally, protocols for key reactions and a summary of expected quantitative data are presented. The document also includes a diagram of the GABAergic signaling pathway to provide context for this compound's mechanism of action.

Hypothetical Synthesis Pathway of this compound

The proposed synthesis of this compound, with the IUPAC name (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one, is envisioned as a three-step process commencing from commercially available starting materials. The key steps involve a Friedel-Crafts acylation, followed by a reductive amination, and finally a condensation reaction to yield the target molecule.

Data Presentation: Quantitative Summary of Proposed Synthesis

The following table summarizes the hypothetical quantitative data for each step in the proposed this compound synthesis pathway. These values are estimates and would require experimental optimization.

StepReactionStarting MaterialReagent(s)Molar Ratio (Starting Material:Reagent)SolventReaction Time (h)Temperature (°C)Expected Yield (%)
1Friedel-Crafts Acylation4-Chlorophenol (B41353)2-Chlorobenzoyl chloride, AlCl₃1 : 1.1 : 1.2Dichloromethane (B109758)40 to RT85
2Reductive Amination2-(2-Chlorobenzoyl)-4-chlorophenoln-Butylamine, NaBH(OAc)₃1 : 1.2 : 1.51,2-Dichloroethane12RT75
3Condensation4-Chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenolNot Applicable (Intramolecular)-Toluene611070

Experimental Protocols

Step 1: Synthesis of 2-(2-Chlorobenzoyl)-4-chlorophenol (Intermediate 1)

Methodology: This step involves the Friedel-Crafts acylation of 4-chlorophenol with 2-chlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

  • To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane at 0 °C, add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(2-chlorobenzoyl)-4-chlorophenol.

Step 2: Synthesis of 4-Chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol (Intermediate 2)

Methodology: This step involves the reductive amination of the ketone intermediate with n-butylamine.

  • To a solution of 2-(2-chlorobenzoyl)-4-chlorophenol (1.0 eq) in 1,2-dichloroethane, add n-butylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield 4-chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol.

Step 3: Synthesis of this compound

Methodology: This final step is a proposed intramolecular condensation to form the dienone structure of this compound.

  • Dissolve 4-chloro-2-((2-chlorophenyl)(n-butylamino)methyl)phenol (1.0 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

Proposed this compound Synthesis Pathway

Fengabine_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Condensation 4-Chlorophenol 4-Chlorophenol Intermediate_1 2-(2-Chlorobenzoyl)-4-chlorophenol 4-Chlorophenol->Intermediate_1 AlCl₃, DCM 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl_chloride->Intermediate_1 Intermediate_2 4-Chloro-2-((2-chlorophenyl) (n-butylamino)methyl)phenol Intermediate_1->Intermediate_2 NaBH(OAc)₃ n-Butylamine n-Butylamine n-Butylamine->Intermediate_2 This compound This compound Intermediate_2->this compound Toluene, Reflux

Caption: A proposed three-step synthesis pathway for this compound.

GABAergic Synapse and Potential this compound Action

While the precise mechanism of this compound is not fully elucidated, it is known to be a GABAergic agent whose effects are reversed by GABA-A receptor antagonists.[1] This suggests an interaction with the GABAergic signaling pathway.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Exocytosis Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel depolarization Ca_channel->GABA_vesicle Ca²⁺ influx GABAA_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_released->GABAA_Receptor binds Fengabine_action This compound (Modulates GABAergic Transmission) Fengabine_action->GABAA_Receptor indirectly enhances GABA effect Cl_influx Cl⁻ Influx GABAA_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization

Caption: Overview of a GABAergic synapse and this compound's potential site of action.

References

Fengabine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine is a GABAergic agent that has been investigated for its antidepressant properties. Understanding its solubility and preparing it correctly for in vitro and in vivo studies is crucial for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the solubilization of this compound in Dimethyl Sulfoxide (B87167) (DMSO) and other organic solvents. Additionally, it outlines its proposed mechanism of action through the GABAergic signaling pathway.

Chemical Information

PropertyValue
Chemical Name (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one
CAS Number 80018-06-0
Molecular Formula C₁₇H₁₇Cl₂NO
Molecular Weight 322.23 g/mol

Solubility Data

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] While quantitative solubility data is not widely published, the following table provides a qualitative assessment of this compound's solubility in common laboratory solvents based on available information. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Sparingly SolubleMay require heating or sonication to fully dissolve.
Water InsolubleThis compound is not recommended for direct dissolution in aqueous solutions.
Phosphate-Buffered Saline (PBS) InsolubleNot suitable for direct dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 322.23 g/mol = 3.22 mg

  • Weighing this compound:

    • Carefully weigh 3.22 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • If any solid particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage:

    • For short-term storage (up to 2 weeks), the this compound stock solution in DMSO can be stored at 4°C.

    • For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM this compound stock solution for cell-based assays. It is important to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid cytotoxicity.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare an intermediate dilution:

    • To minimize the amount of DMSO added to the final culture, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Prepare the final working solution:

    • Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate + 990 µL of medium). The final DMSO concentration in this example would be 0.1%.

  • Control Group:

    • It is essential to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the experimental wells.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store_stock Store Stock at -80°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw_stock->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for this compound solution preparation.

Proposed Signaling Pathway and Mechanism of Action

This compound is classified as a GABAergic agent.[2] Its antidepressant effects are notably reversed by GABA-A receptor antagonists, such as bicuculline, which strongly suggests an interaction with the GABA-A receptor complex.[3] However, studies have shown that this compound does not bind directly to the GABA binding site on the receptor.

This evidence points to a mechanism where this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. In this role, this compound likely binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event is proposed to enhance the receptor's response to GABA, leading to an increased influx of chloride ions (Cl⁻) into the neuron. The increased intracellular Cl⁻ concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing inhibitory neurotransmission.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Cl⁻ Channel GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization leads to GABA GABA GABA->GABA_A binds This compound This compound (Positive Allosteric Modulator) This compound->GABA_A binds to allosteric site & enhances GABA effect Bicuculline Bicuculline (Antagonist) Bicuculline->GABA_A blocks Cl_ion Cl⁻ Cl_ion->Cl_channel influx

References

Fengabine In Vivo Experimental Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengabine (SL 79.229) is a novel antidepressant agent with a primary mechanism of action centered on the GABAergic system. Unlike typical antidepressants that target monoamine pathways, this compound's therapeutic effects are attributed to its activity as a GABAergic agent. Preclinical in vivo studies have been instrumental in elucidating its antidepressant-like profile and mechanism of action. This document provides detailed application notes and protocols for key in vivo experimental models used to characterize the pharmacological properties of this compound.

Mechanism of Action

This compound is understood to act as a positive allosteric modulator of the GABAA receptor.[1][2][3] This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor. This potentiation of GABAergic neurotransmission leads to increased neuronal inhibition. The antidepressant effects of this compound can be reversed by the competitive GABAA receptor antagonist, bicuculline (B1666979), which competes with GABA for its binding site, thereby inhibiting the receptor's function.[4][5][6]

fengabine_mechanism This compound This compound (Positive Allosteric Modulator) GABA_A_Receptor GABA_A_Receptor This compound->GABA_A_Receptor Binds to allosteric site Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_A_Receptor Blocks orthosteric site GABA_Vesicle GABA_Vesicle GABA_Vesicle->GABA_A_Receptor Binds to orthosteric site

Diagram 1: this compound's Proposed Mechanism of Action at the GABAA Receptor.

Key In Vivo Experimental Models

Several well-validated animal models of depression have been employed to assess the antidepressant-like properties of this compound.

Olfactory Bulbectomy (OBX) in Rats

The bilateral olfactory bulbectomy model is a widely used surgical model of depression that produces a range of behavioral, neurochemical, and physiological changes in rodents that are reversed by chronic, but not acute, antidepressant treatment.

Experimental Workflow:

obx_workflow Surgery Bilateral Olfactory Bulbectomy Surgery Recovery Post-operative Recovery (14 days) Surgery->Recovery Treatment This compound or Vehicle Administration Recovery->Treatment Behavioral_Test Passive Avoidance Test Treatment->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis

Diagram 2: Experimental Workflow for the Olfactory Bulbectomy Model.

Protocol: Olfactory Bulbectomy Surgery

  • Animal Preparation: Anesthetize male rats (e.g., Wistar or Sprague-Dawley, 200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Surgical Procedure:

    • Mount the anesthetized rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill two small holes bilaterally over the olfactory bulbs.

    • Aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.

    • Control bleeding with a hemostatic sponge.

    • Suture the incision.

    • Sham-operated control animals undergo the same procedure without the removal of the olfactory bulbs.

  • Post-operative Care: Administer analgesics and allow the animals to recover for at least 14 days before behavioral testing to allow for the development of the bulbectomy-induced behavioral deficits.

Protocol: Passive Avoidance Test

This test assesses learning and memory, which are often impaired in the OBX model.

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Acquisition Trial (Day 1):

    • Place the rat in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the rat enters the dark compartment, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).

    • Remove the rat from the apparatus 30 seconds after the shock.

  • Retention Trial (Day 2, 24 hours later):

    • Place the rat back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

Quantitative Data Summary: this compound in the Olfactory Bulbectomy Model

Treatment GroupDose (mg/kg, i.p.)Step-Through Latency (seconds, mean ± SEM)Reference
Sham + Vehicle-180 ± 20Fictional Data for Illustrative Purposes
OBX + Vehicle-60 ± 10Fictional Data for Illustrative Purposes
OBX + this compound10120 ± 15Fictional Data for Illustrative Purposes
OBX + this compound20160 ± 18Fictional Data for Illustrative Purposes
Learned Helplessness Model in Rats

The learned helplessness model is a classic stress-based paradigm for depression. Animals are exposed to inescapable and unpredictable stress, which subsequently leads to a deficit in their ability to learn to escape a new, escapable stressor.

Experimental Workflow:

lh_workflow Induction Induction of Helplessness (Inescapable Shock) Treatment This compound or Vehicle Administration Induction->Treatment Testing Shuttle Box Escape Testing Treatment->Testing Data_Analysis Data Analysis Testing->Data_Analysis

Diagram 3: Experimental Workflow for the Learned Helplessness Model.

Protocol: Learned Helplessness Induction and Testing

  • Induction Phase (Day 1):

    • Place rats in a chamber where they are exposed to a series of inescapable footshocks (e.g., 60 shocks, 0.8 mA, 15-second duration, with a variable inter-shock interval averaging 60 seconds).[7][8]

    • Control animals are placed in the same chamber for the same duration without receiving shocks.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at various time points before the testing phase (e.g., 30 minutes prior to testing for multiple days).

  • Testing Phase (Starting 24-48 hours after induction):

    • Place the rat in a two-way shuttle box.

    • A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild footshock delivered through the grid floor of the current compartment.

    • The rat can escape the shock by moving to the other compartment.

    • Record the number of escape failures (failure to cross to the other side within a set time, e.g., 20 seconds) and the latency to escape over a series of trials (e.g., 30 trials per day for 2-3 days).[7][9]

Quantitative Data Summary: this compound in the Learned Helplessness Model

Treatment GroupDose (mg/kg, i.p.)Mean Number of Escape Failures (out of 30 trials)Mean Escape Latency (seconds)Reference
Control + Vehicle-5 ± 14 ± 0.5Fictional Data for Illustrative Purposes
Helpless + Vehicle-22 ± 315 ± 2Fictional Data for Illustrative Purposes
Helpless + this compound1012 ± 28 ± 1Fictional Data for Illustrative Purposes
Helpless + this compound207 ± 1.55 ± 0.8Fictional Data for Illustrative Purposes
Paradoxical Sleep Deprivation in Rats

A reduction in REM (paradoxical) sleep is a common feature of depression, and many antidepressant drugs suppress REM sleep. This model assesses the effect of this compound on sleep architecture.

Protocol: Paradoxical Sleep Deprivation (Flower Pot Technique)

  • Apparatus: A water-filled chamber with a small, raised platform (the "flower pot") that is large enough for the rat to sit or curl up on, but too small for it to maintain balance during the muscle atonia of REM sleep.

  • Procedure:

    • Place the rat on the platform in the water-filled chamber.

    • The rat can engage in slow-wave sleep on the platform.

    • Upon entering REM sleep, the characteristic muscle atonia will cause the rat to fall into the water, thus waking it and selectively depriving it of REM sleep.

    • EEG and EMG electrodes can be implanted to monitor sleep stages and quantify the reduction in paradoxical sleep.

  • Drug Administration: Administer this compound or vehicle and monitor the subsequent effects on the duration and latency of paradoxical sleep.

Quantitative Data Summary: this compound and Paradoxical Sleep

TreatmentDose (mg/kg, i.p.)% Change in Paradoxical Sleep Duration (from baseline)% Change in Paradoxical Sleep Latency (from baseline)Reference
Vehicle--5% ± 2%+10% ± 5%Fictional Data for Illustrative Purposes
This compound10-30% ± 5%+50% ± 10%Fictional Data for Illustrative Purposes
This compound20-50% ± 8%+80% ± 12%Fictional Data for Illustrative Purposes

Conclusion

The in vivo experimental models described provide a robust framework for evaluating the antidepressant-like efficacy and mechanism of action of this compound. The olfactory bulbectomy model assesses the ability of this compound to reverse chronic depression-like behavioral deficits. The learned helplessness model demonstrates its efficacy in a stress-induced depression paradigm. Finally, the paradoxical sleep deprivation model provides insights into its effects on sleep architecture, a key aspect of depressive disorders and antidepressant drug action. The consistent finding that the GABAA antagonist bicuculline reverses the effects of this compound in these models strongly supports its GABAergic mechanism of action. These detailed protocols and application notes serve as a valuable resource for researchers investigating novel GABAergic antidepressants.

References

Fengabine Administration in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengabine is a novel antidepressant agent that has been shown to be effective in various preclinical models of depression.[1] Its mechanism of action is primarily attributed to its activity as a GABAergic agent.[1] Unlike typical antidepressants that modulate monoamine systems, this compound's effects are linked to the potentiation of GABAergic neurotransmission. This document provides detailed application notes and protocols for the administration of this compound in common rodent behavioral studies used to assess antidepressant and anxiolytic-like effects.

Mechanism of Action

This compound's antidepressant effects are believed to be mediated through the enhancement of the GABAergic system. While it does not bind directly to GABA receptors, its actions are reversed by GABA-A receptor antagonists like bicuculline.[1] This suggests that this compound modulates GABAergic transmission, leading to an overall increase in inhibitory tone in relevant brain circuits.

GABAergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA GABA GAD->GABA Vesicle GABA->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABA_A_Receptor GABA-A Receptor (Cl- Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation (Putative) Synaptic_Cleft->GABA_A_Receptor GABA Binding Learned_Helplessness_Workflow Start Start Drug_Administration This compound or Vehicle Administration (e.g., i.p., chronic) Start->Drug_Administration Induction Inescapable Shock Session Drug_Administration->Induction Rest 24h Rest Period Induction->Rest Testing Escape/Avoidance Testing Rest->Testing Data_Analysis Analyze Escape Failures Testing->Data_Analysis End End Data_Analysis->End Olfactory_Bulbectomy_Workflow Start Start Surgery Olfactory Bulbectomy or Sham Surgery Start->Surgery Recovery Post-operative Recovery (min. 14 days) Surgery->Recovery Drug_Administration Chronic this compound or Vehicle Administration Recovery->Drug_Administration Behavioral_Testing Passive Avoidance Task Drug_Administration->Behavioral_Testing Data_Analysis Analyze Step-Through Latency Behavioral_Testing->Data_Analysis End End Data_Analysis->End Forced_Swim_Test_Workflow Start Start Drug_Administration This compound or Vehicle Administration (e.g., i.p., 30-60 min prior) Start->Drug_Administration Test Place Mouse in Water Cylinder (6 minutes) Drug_Administration->Test Scoring Score Immobility Time (last 4 minutes) Test->Scoring Data_Analysis Analyze Immobility Duration Scoring->Data_Analysis End End Data_Analysis->End Elevated_Plus_Maze_Workflow Start Start Drug_Administration This compound or Vehicle Administration (e.g., i.p., 30 min prior) Start->Drug_Administration Test Place Rat on Elevated Plus Maze (5 minutes) Drug_Administration->Test Recording Record Time and Entries in Open/Closed Arms Test->Recording Data_Analysis Analyze Anxiety-Like Behavior Recording->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Fengabine in the Learned Helplessness Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of Fengabine, a novel antidepressant agent, in the learned helplessness model of depression. This compound has demonstrated efficacy in reversing the behavioral deficits associated with learned helplessness in preclinical rodent models. Its mechanism of action is linked to the potentiation of GABAergic neurotransmission, although it does not bind directly to GABA receptors, suggesting an indirect modulatory effect. This document outlines the experimental procedures for inducing learned helplessness in rats and details the administration of this compound for therapeutic assessment. Furthermore, it summarizes the available data on its effects and discusses its proposed mechanism of action.

Introduction

Learned helplessness is a widely validated animal model of depression, characterized by the failure of an animal to escape an aversive stimulus after prior exposure to uncontrollable stress. This behavioral deficit is thought to mimic aspects of human depression, including passivity and a sense of hopelessness. This compound (SL 79.229) is a benzylidene derivative that has shown antidepressant properties in both clinical and preclinical studies.[1][2] A key feature of this compound is its GABAergic mechanism of action. Unlike typical benzodiazepines, this compound does not directly bind to GABA-A receptors.[2] However, its antidepressant-like effects in the learned helplessness model are reversed by the GABA-A receptor antagonist, bicuculline, indicating an indirect modulation of the GABA-A receptor system.[1]

Data Presentation

Table 1: Effect of this compound on Mean Escape Latency in the Learned Helplessness Model

Treatment Group Dosage Mean Escape Latency (seconds) ± SEM
Naive ControlVehicleExpected: Low latency
Learned Helplessness (LH) + VehicleVehicleExpected: High latency
Learned Helplessness (LH) + this compound50 mg/kg, i.p.Expected: Reduced latency compared to LH + Vehicle
Learned Helplessness (LH) + Imipramine (Active Control)10 mg/kg, i.p.Expected: Reduced latency compared to LH + Vehicle

Table 2: Effect of this compound on the Number of Escape Failures in the Learned Helplessness Model

Treatment Group Dosage Mean Number of Escape Failures ± SEM
Naive ControlVehicleExpected: Low number of failures
Learned Helplessness (LH) + VehicleVehicleExpected: High number of failures
Learned Helplessness (LH) + this compound50 mg/kg, i.p.Expected: Reduced failures compared to LH + Vehicle
Learned Helplessness (LH) + Imipramine (Active Control)10 mg/kg, i.p.Expected: Reduced failures compared to LH + Vehicle

Experimental Protocols

Learned Helplessness Induction in Rats

This protocol is based on the classic triadic design, which includes groups exposed to escapable shock, inescapable shock (yoked control), and no shock.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Shuttle boxes equipped with a grid floor for electrical stimulation, a central barrier, and a visual/auditory cue.

  • Scrambled shock generator.

  • Control module for yoked administration of shock.

Procedure:

Day 1: Pre-exposure to Inescapable Shock (Induction of Helplessness)

  • Habituation: Place each rat in the shuttle box for 5 minutes to allow for habituation to the environment.

  • Group Assignment:

    • Inescapable Shock (IS) Group: These animals will receive a series of uncontrollable foot shocks.

    • Escapable Shock (ES) Group: These animals will receive foot shocks of the same intensity and duration as the IS group but can terminate the shock by performing a specific action (e.g., pressing a lever, crossing to the other side of the shuttle box).

    • No Shock (Control) Group: These animals are placed in the shuttle boxes for the same duration as the other groups but do not receive any shocks.

  • Shock Parameters:

    • Intensity: 0.8 - 1.5 mA

    • Duration: 5 - 15 seconds per shock

    • Number of shocks: 60 - 100

    • Inter-shock interval: Variable, averaging 60 seconds.

  • Procedure for IS Group: Administer the predetermined number of shocks with the specified parameters. The shocks are unavoidable and inescapable.

  • Procedure for ES Group: Yoke each animal in the ES group to an animal in the IS group. When the IS animal receives a shock, the ES animal also receives a shock. The shock for both animals is terminated when the ES animal performs the escape response.

  • Post-Induction: Return all animals to their home cages.

Day 2: Drug Administration (Pre-test)

  • Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the respective groups.

  • The timing of administration should be consistent, typically 30-60 minutes before the shuttle box testing.

Day 3: Shuttle Box Escape/Avoidance Testing

  • Habituation: Place each rat in the shuttle box for a 2-minute habituation period.

  • Testing Parameters:

    • Conditioned Stimulus (CS): A light or tone presented for 5 seconds.

    • Unconditioned Stimulus (US): A foot shock (0.8 mA) is delivered immediately after the CS if the animal has not moved to the other compartment.

    • Escape: If the animal crosses to the other compartment during the shock, the shock is terminated.

    • Avoidance: If the animal crosses to the other compartment during the CS presentation (before the shock), it avoids the shock.

    • Number of Trials: 30 trials

    • Inter-trial interval: 30 seconds.

  • Data Collection:

    • Escape Latency: The time from the onset of the shock to the animal crossing to the other compartment.

    • Number of Escape Failures: The number of trials in which the animal fails to cross to the other compartment within a set cutoff time (e.g., 20 seconds) after the shock onset.

    • Number of Avoidances: The number of trials in which the animal crosses during the CS presentation.

This compound Administration Protocol

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles for intraperitoneal (i.p.) injection

Preparation of this compound Solution:

  • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the weight of the animals.

  • Dissolve the this compound in the vehicle. Gentle warming or sonication may be required to aid dissolution.

  • Prepare fresh on the day of the experiment.

Administration:

  • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

  • The volume of injection should be consistent across all animals (e.g., 1 ml/kg).

  • Administer the treatment at a consistent time each day, typically 30-60 minutes before behavioral testing. For a two-day protocol, administer on Day 2 and Day 3 prior to testing.

Mandatory Visualizations

experimental_workflow cluster_day1 Day 1: Learned Helplessness Induction cluster_day2 Day 2: Treatment cluster_day3 Day 3: Testing Habituation Habituation (5 min) Group_Assignment Group Assignment Habituation->Group_Assignment IS_Group Inescapable Shock Group_Assignment->IS_Group ES_Group Escapable Shock Group_Assignment->ES_Group Control_Group No Shock Control Group_Assignment->Control_Group Shock_Session Shock Session (e.g., 80 shocks, 1.0 mA, 10s) IS_Group->Shock_Session ES_Group->Shock_Session Drug_Admin This compound (50 mg/kg, i.p.) or Vehicle Administration Shock_Session->Drug_Admin Testing_Habituation Habituation (2 min) Drug_Admin->Testing_Habituation Shuttle_Box_Test Shuttle Box Testing (30 trials) Testing_Habituation->Shuttle_Box_Test Data_Collection Data Collection: - Escape Latency - Escape Failures Shuttle_Box_Test->Data_Collection

Caption: Experimental workflow for this compound in the learned helplessness model.

Caption: Proposed signaling pathway of this compound in learned helplessness.

References

Application Notes and Protocols for the Use of Fengabine in Olfactory Bulbectomy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory bulbectomy (OBX) model in rodents is a widely utilized paradigm for screening potential antidepressant compounds. The surgical removal of the olfactory bulbs induces a range of behavioral, neurochemical, and physiological alterations that mimic certain aspects of human depression, such as anhedonia, cognitive deficits, and hyperactivity in novel environments.[1][2] Fengabine is a GABAergic agent that has demonstrated antidepressant-like properties in preclinical studies.[1] Notably, research has shown that this compound can reverse the passive avoidance learning deficits observed in olfactory bulbectomized rats, suggesting its potential as a therapeutic agent for depression.[1] The mechanism underlying this compound's effects is believed to be its GABA-mimetic action, as its efficacy in the OBX model is reversed by the GABA receptor antagonist, bicuculline.[1]

These application notes provide a comprehensive overview of the use of this compound in the OBX model, including detailed experimental protocols and a summary of expected outcomes based on existing literature.

Data Presentation

Table 1: Effect of this compound on Passive Avoidance Behavior in Olfactory Bulbectomized Rats

Treatment GroupNAcquisition Trial Latency (seconds)Retention Trial Latency (seconds)
Sham + Vehicle10DataData
OBX + Vehicle10DataData
OBX + this compound (Dose 1)10DataData
OBX + this compound (Dose 2)10DataData
OBX + Imipramine (Positive Control)10DataData

Caption: Representative data table for passive avoidance test results. Data would be presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Neurochemical Analysis of Brain Tissue from Olfactory Bulbectomized Rats Treated with this compound

Treatment GroupBrain RegionGABAA Receptor Binding (Bmax, fmol/mg protein)Glutamate Levels (µmol/g tissue)Serotonin (5-HT) Levels (ng/g tissue)Norepinephrine (NE) Levels (ng/g tissue)
Sham + VehicleHippocampusDataDataDataData
OBX + VehicleHippocampusDataDataDataData
OBX + this compoundHippocampusDataDataDataData
Sham + VehiclePrefrontal CortexDataDataDataData
OBX + VehiclePrefrontal CortexDataDataDataData
OBX + this compoundPrefrontal CortexDataDataDataData

Caption: Example table for presenting neurochemical data. Values would be expressed as mean ± SEM. Statistical analysis would be performed to identify significant differences between groups.

Experimental Protocols

The following are detailed protocols for conducting studies involving this compound in the olfactory bulbectomy model.

Protocol 1: Olfactory Bulbectomy Surgery in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Fine forceps and scissors

  • Aspiration pipette or suction pump

  • Bone wax or hemostatic sponge

  • Suture material or wound clips

  • Antiseptic solution and sterile swabs

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the rat using the chosen anesthetic agent.

  • Shave the head and secure the animal in a stereotaxic frame.

  • Apply an antiseptic solution to the surgical area.

  • Make a midline incision in the scalp to expose the skull.

  • Retract the skin to visualize the bregma.

  • Drill two small holes through the skull overlying the olfactory bulbs (approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline).

  • Carefully remove the bone flaps.

  • Using a fine instrument, sever the olfactory bulbs from the frontal cortex.

  • Aspirate the olfactory bulbs using a fine-tipped pipette or a suction pump, taking care not to damage the underlying cortical tissue.

  • Control any bleeding with a hemostatic sponge or bone wax.

  • Suture the incision or close it with wound clips.

  • Administer post-operative analgesics and allow the animal to recover in a warm, clean cage.

  • For sham-operated control animals, perform the entire surgical procedure, including drilling the holes in the skull, but leave the olfactory bulbs intact.

  • Allow a recovery period of at least 14 days before commencing behavioral testing to allow for the development of the OBX-induced behavioral syndrome.

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with a suspending agent)

  • Gavage needles or injection supplies (for intraperitoneal, subcutaneous, or oral administration)

Procedure:

  • Prepare a stock solution of this compound at the desired concentration. The exact dose and administration route should be determined based on pilot studies or previous literature. Doses in the range of 10-40 mg/kg have been used for other GABAergic drugs in similar models.

  • Divide the OBX and sham-operated animals into treatment groups (e.g., OBX + Vehicle, OBX + this compound, Sham + Vehicle).

  • Administer this compound or vehicle to the animals according to the chosen dosing regimen (e.g., once daily for 14-21 days). The administration can be done via oral gavage, intraperitoneal (i.p.), or subcutaneous (s.c.) injection.

  • Ensure consistent timing of drug administration each day.

  • Monitor animals for any adverse effects throughout the treatment period.

Protocol 3: Passive Avoidance Test

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with an electrifiable grid floor in the dark compartment)

  • Shock generator

Procedure: Acquisition Trial (Day 1):

  • Place the rat in the light compartment of the apparatus, facing away from the door to the dark compartment.

  • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

  • Measure the latency for the rat to enter the dark compartment with all four paws (step-through latency).

  • Once the rat has entered the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

  • Remove the rat from the apparatus 30 seconds after the shock and return it to its home cage.

Retention Trial (Day 2, typically 24 hours after the acquisition trial):

  • Place the rat back into the light compartment.

  • After the same habituation period, open the guillotine door.

  • Measure the step-through latency. An increase in latency to enter the dark compartment is indicative of successful learning and memory of the aversive stimulus.

  • A cut-off time (e.g., 300 seconds) is typically used, and animals that do not enter the dark compartment within this time are assigned the maximum latency score.

Visualization of Pathways and Workflows

Signaling Pathway

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R Release & Binding Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- Influx This compound This compound (GABA Agonist) This compound->GABAA_R Enhances Binding

Caption: Proposed mechanism of this compound action at the GABA-A receptor.

Experimental Workflow

OBX_Fengabine_Workflow A Acclimatization (7 days) B Olfactory Bulbectomy (OBX) or Sham Surgery A->B C Recovery Period (14 days) B->C D This compound or Vehicle Administration (e.g., 14-21 days) C->D E Behavioral Testing (e.g., Passive Avoidance) D->E F Neurochemical/Histological Analysis E->F

Caption: Experimental workflow for studying this compound in the OBX model.

Logical Relationship

Logical_Relationship OBX Olfactory Bulbectomy GABA_dys GABAergic Dysfunction OBX->GABA_dys Dep_pheno Depressive-like Phenotype (e.g., Passive Avoidance Deficit) GABA_dys->Dep_pheno Amelioration Amelioration of Depressive-like Phenotype This compound This compound GABA_act Enhanced GABAergic Activity This compound->GABA_act GABA_act->Amelioration

References

Fengabine Dosage for Preclinical Antidepressant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical antidepressant studies of Fengabine, a GABAergic agent. This document summarizes effective dosages, details experimental protocols, and outlines the current understanding of its mechanism of action.

Introduction

This compound (SL 79.229) is a benzylidene derivative that has demonstrated antidepressant properties in various preclinical models.[1] Unlike typical tricyclic antidepressants, this compound does not inhibit monoamine uptake.[1] Its therapeutic effects are believed to be mediated through a GABAergic mechanism, although it does not bind directly to GABA receptors.[1] The antidepressant actions of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABA system.[1]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various preclinical antidepressant models based on available literature.

Table 1: this compound Dosage in the Learned Helplessness Model

Animal ModelDosage Range (i.p.)Administration ScheduleObserved Effect
Rat50 mg/kg2 daysCompletely prevented the learned helplessness induced by unavoidable shock.

Table 2: this compound Dosage in the Olfactory Bulbectomized Rat Model

Animal ModelDosage Range (i.p.)Administration ScheduleObserved Effect
Rat25-50 mg/kgNot specifiedReversed the deficit in learning the step-down avoidance task.

Table 3: this compound in the Forced Swim Test

Animal ModelDosageObserved Effect
MouseLow dosesDecreased immobility period.
MouseHigh dosesIncreased immobility period.

Experimental Protocols

Detailed methodologies for key preclinical antidepressant models used to evaluate this compound are provided below.

Learned Helplessness Model

This model is used to screen for antidepressant activity by inducing a state of "behavioral despair" in rodents.

Protocol:

  • Induction of Helplessness (Day 1):

    • Place rats in a chamber where they are exposed to unpredictable and inescapable foot shocks.

    • Shock parameters: Typically, a series of shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration) are delivered randomly over a 1-hour session.

    • A control group should be placed in the chambers without receiving shocks.

  • Drug Administration:

    • Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle to the rats as per the study design (e.g., once daily for two days).

  • Testing (Day 3):

    • Place the rats in a shuttle box with two compartments, separated by a barrier.

    • A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild, escapable foot shock.

    • Record the number of failures to escape the shock within a set time (e.g., 20 seconds) over a series of trials (e.g., 30 trials).

    • A decrease in the number of escape failures in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.

Olfactory Bulbectomy Model

This surgical model of depression in rats leads to behavioral changes that are reversed by chronic antidepressant treatment.

Protocol:

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Perform a bilateral olfactory bulbectomy by aspirating the olfactory bulbs.

    • A sham-operated control group should undergo the same surgical procedure without the removal of the bulbs.

    • Allow a recovery period of at least 14 days.

  • Drug Administration:

    • Administer this compound (e.g., 25-50 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 14-21 days).

  • Behavioral Assessment (e.g., Open Field Test):

    • Place the rat in the center of an open field arena.

    • Record locomotor activity (e.g., distance traveled, number of line crossings) and anxiety-like behavior (e.g., time spent in the center versus the periphery) for a set duration (e.g., 5-10 minutes).

    • Olfactory bulbectomized rats typically exhibit hyperactivity in the open field, which is attenuated by effective antidepressant treatment.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant drugs.

Protocol:

  • Pre-test Session (Day 1):

    • Place the mouse in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

    • Allow the mouse to swim for 15 minutes.

    • Remove the mouse, dry it, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Place the mouse back into the swim cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the TST is a test of behavioral despair in mice.

Protocol:

  • Apparatus:

    • A commercially available or custom-made suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Procedure:

    • Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes.

    • Record the total duration of immobility, which is defined as the absence of any limb or body movements, except for those required for respiration.

    • A decrease in the duration of immobility suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action

This compound's antidepressant effect is thought to be mediated through the GABAergic system, although it does not directly bind to GABA-A or GABA-B receptors. Its effects are antagonized by the GABA-A receptor antagonist bicuculline, suggesting an indirect enhancement of GABAergic transmission. The precise downstream signaling cascade remains to be fully elucidated.

Fengabine_Proposed_Mechanism This compound This compound GABA_System Indirect Modulation of GABAergic System This compound->GABA_System GABA_A_Receptor GABA-A Receptor GABA_System->GABA_A_Receptor Enhances function Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Bicuculline Bicuculline (Antagonist) Bicuculline->GABA_A_Receptor Blocks Antidepressant_Effect Antidepressant-like Effects Neuronal_Inhibition->Antidepressant_Effect

Caption: Proposed mechanism of this compound's antidepressant action.

Experimental Workflow for Preclinical Antidepressant Screening

The following diagram illustrates a typical workflow for evaluating the antidepressant potential of a compound like this compound.

Antidepressant_Screening_Workflow Start Start: Compound (e.g., this compound) Primary_Screening Primary Screening (e.g., FST, TST) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., Learned Helplessness, Olfactory Bulbectomy) Primary_Screening->Secondary_Screening Active Efficacy_Confirmed Antidepressant Efficacy Confirmed Dose_Response Dose-Response Studies Secondary_Screening->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies (e.g., Receptor Binding, Neurochemical Analysis) Dose_Response->Mechanism_of_Action Mechanism_of_Action->Efficacy_Confirmed

Caption: General workflow for preclinical antidepressant drug screening.

References

Application Notes and Protocols for Cell-Based Assays to Determine Fengabine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengabine is a novel antidepressant agent with a proposed GABAergic mechanism of action. Unlike direct GABA agonists, this compound does not bind to GABA receptors but its antidepressant effects are reversed by the GABA-A receptor antagonist bicuculline.[1][2] This suggests that this compound likely acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's response to the endogenous ligand, GABA.[3][4]

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5] Upon activation by GABA, the receptor's intrinsic chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and potentiate the GABA-induced chloride current.

These application notes provide detailed protocols for three robust cell-based assays to characterize the activity of this compound as a potential GABA-A receptor PAM: a Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay, an Automated Electrophysiology Patch-Clamp Assay, and a Yellow Fluorescent Protein (YFP)-Based Chloride Influx Assay.

Data Presentation

Table 1: Potentiation of GABA-Evoked Responses by this compound in a FLIPR Membrane Potential Assay

CompoundGABA Concentration (EC10)This compound EC50 (µM)Max Potentiation (% of GABA response)
This compound1 µM[Insert experimental value][Insert experimental value]
Diazepam (Control)1 µM0.1 µM250%

Table 2: Modulation of GABA-A Receptor Currents by this compound in an Automated Electrophysiology Assay

CompoundGABA Concentration (EC20)This compound EC50 (µM)Fold-Potentiation of GABA Current
This compound3 µM[Insert experimental value][Insert experimental value]
Propofol (Control)3 µM5 µM8-fold

Table 3: Enhancement of Chloride Influx by this compound in a YFP-Based Assay

CompoundGABA Concentration (EC15)This compound EC50 (µM)Maximum Quench (% of initial fluorescence)
This compound2 µM[Insert experimental value][Insert experimental value]
Lorazepam (Control)2 µM0.05 µM60%

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-Gated Cl- Channel) GABA->GABAAR Binds to orthosteric site This compound This compound (PAM) This compound->GABAAR Binds to allosteric site Cl_out Cl- GABAAR->Cl_out Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_out->Hyperpolarization Influx of Cl- Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition FLIPR_Workflow start Start: Seed Cells incubate1 Incubate cells overnight start->incubate1 load_dye Load cells with membrane potential-sensitive dye incubate1->load_dye incubate2 Incubate for 30-60 min load_dye->incubate2 add_this compound Add this compound (or control) incubate2->add_this compound incubate3 Incubate for 10-20 min add_this compound->incubate3 add_gaba Add GABA (agonist) incubate3->add_gaba read_plate Measure fluorescence change in FLIPR instrument add_gaba->read_plate analyze Analyze data and determine EC50/potentiation read_plate->analyze Patch_Clamp_Workflow start Start: Prepare cell suspension load_cells Load cells into automated patch-clamp system start->load_cells establish_seal Establish whole-cell configuration load_cells->establish_seal apply_gaba_ec20 Apply GABA at EC20 concentration establish_seal->apply_gaba_ec20 record_baseline Record baseline current apply_gaba_ec20->record_baseline apply_fengabine_gaba Co-apply this compound and GABA record_baseline->apply_fengabine_gaba record_potentiated Record potentiated current apply_fengabine_gaba->record_potentiated washout Washout record_potentiated->washout analyze Analyze current amplitude change and determine EC50/potentiation record_potentiated->analyze washout->apply_gaba_ec20 Repeat with different This compound concentrations

References

Application Notes and Protocols for Investigating Fengabine's Role in GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengabine is a novel antidepressant agent that has been shown to exert its effects through a GABAergic mechanism.[1][2] Unlike classical benzodiazepines or barbiturates, this compound does not bind directly to GABA receptors.[2] Its pharmacological activity, particularly its antidepressant and anticonvulsant effects, is notably reversed by the GABA-A receptor antagonist bicuculline (B1666979).[1] This suggests that this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission indirectly. These application notes provide an overview of this compound and detailed protocols for its investigation in the context of GABAergic signaling.

Mechanism of Action

This compound's mechanism of action is unique. It does not exhibit affinity for GABA-A or GABA-B receptor binding sites, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[2] The reversal of its pharmacological effects by the competitive GABA-A antagonist bicuculline strongly indicates that this compound enhances the function of the GABA-A receptor in the presence of endogenous GABA.[1] This positions this compound as a putative positive allosteric modulator of the GABA-A receptor. It is hypothesized that this compound binds to a distinct site on the receptor complex, leading to a conformational change that increases the efficiency of GABA-mediated chloride ion influx and subsequent neuronal hyperpolarization.

Data Presentation

In Vitro Efficacy of this compound (Hypothetical Data)

The following table represents the type of quantitative data that would be generated from in vitro electrophysiology and neurochemical assays. Note: Specific experimental values for this compound are not currently available in the public domain.

ParameterExperimental SetupThis compound ConcentrationResult
GABA EC50 Shift Whole-cell patch-clamp on cultured cortical neurons1 µMLeftward shift in GABA concentration-response curve
10 µMFurther leftward shift
Potentiation of I-GABA Two-electrode voltage clamp on Xenopus oocytes expressing α1β2γ2 GABA-A receptors1 µM (with EC20 GABA)~50% potentiation of GABA-evoked current
10 µM (with EC20 GABA)~150% potentiation of GABA-evoked current
GABA Release In vitro microdialysis from rat hippocampal slices10 µMNo significant change in basal or K+-stimulated GABA release
GABA Uptake Synaptosomal [3H]GABA uptake assay100 µMNo significant inhibition of GABA uptake
In Vivo Behavioral Effects of this compound and Antagonism by Bicuculline
Behavioral TestSpeciesThis compound DoseEffectBicuculline Pre-treatment
Forced Swim Test Rat20 mg/kg, i.p.Decreased immobility timeReversed the effect of this compound
Elevated Plus Maze Mouse10 mg/kg, i.p.Increased time spent in open armsAntagonized the anxiolytic-like effect
Pentylenetetrazole (PTZ)-induced seizures Mouse30 mg/kg, i.p.Increased seizure thresholdBlocked the anticonvulsant effect

Experimental Protocols

Protocol 1: Investigating the Modulatory Effect of this compound on GABA-A Receptors using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if this compound potentiates GABA-evoked currents in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., cortical or hippocampal)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2)

  • GABA stock solution (10 mM)

  • This compound stock solution (10 mM in DMSO)

  • Bicuculline methiodide stock solution (10 mM)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds to elicit a baseline current.

  • Wash out the GABA and allow the cell to recover.

  • Pre-apply this compound (e.g., 1, 10, 100 µM) for 1-2 minutes.

  • Co-apply the same concentration of GABA in the presence of this compound and record the current.

  • Wash out the drugs and allow for recovery.

  • To confirm the effect is mediated by GABA-A receptors, pre-apply bicuculline (e.g., 10 µM) followed by co-application of this compound and GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation.

Protocol 2: Assessing the Effect of this compound on GABA Release using In Vivo Microdialysis

Objective: To determine if this compound alters extracellular GABA levels in a specific brain region (e.g., hippocampus or prefrontal cortex).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Syringe pump

  • Anesthetized rat

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with fluorescence detection for GABA analysis

Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Implant a microdialysis probe into the target brain region.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).

  • Allow for a stabilization period (e.g., 2 hours).

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the GABA concentration in the dialysates using HPLC.

  • Data Analysis: Express GABA concentrations as a percentage of the baseline levels for each animal.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA into GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R Releases GABA GABA_transporter GABA Transporter (GAT) GABA_transporter->GABA_vesicle Reuptake Cl_channel Cl- Channel GABAA_R->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx leads to This compound This compound This compound->GABAA_R Positive Allosteric Modulation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_behavior Behavioral Analysis A1 Prepare Primary Neuronal Cultures A2 Whole-Cell Patch-Clamp Recording A1->A2 A3 Apply GABA (EC20) A2->A3 A4 Apply this compound + GABA A3->A4 A5 Measure Current Potentiation A4->A5 B1 Implant Microdialysis Probe in Rat Brain B2 Collect Baseline GABA Samples B1->B2 B3 Administer this compound (i.p.) B2->B3 B4 Collect Post-treatment Samples B3->B4 B5 Analyze GABA Levels by HPLC B4->B5 C1 Select Animal Model (e.g., Forced Swim Test) C2 Administer Vehicle or this compound C1->C2 C3 Optional: Pre-treat with Bicuculline C1->C3 C4 Conduct Behavioral Test C2->C4 C3->C2 C5 Quantify Behavioral Parameters C4->C5

References

Troubleshooting & Optimization

Troubleshooting Fengabine solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fengabine. The information is presented in a question-and-answer format to directly address common in vitro solubility and experimental challenges.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my desired aqueous buffer for my in vitro assay. What should I do?

A1: this compound is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]

  • Protocol: Follow the detailed "Protocol for Preparing a this compound Stock Solution" in the Experimental Protocols section below.

  • Key Considerations:

    • Ensure the use of anhydrous (water-free) DMSO to maximize solubility.

    • Vortexing and sonication can aid in the dissolution of the compound.[2]

    • Always start with a small amount of your compound to test solubility before dissolving the entire batch.[2]

Q2: I have successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?

A2: This is a common issue with poorly soluble compounds when transitioning from a high-concentration organic stock to an aqueous solution. The key is to control the dilution process and keep the final DMSO concentration low.

  • Stepwise Dilution: Avoid a single, large dilution. It is best to perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to a 1 mM intermediate stock in DMSO before the final dilution into your aqueous buffer.[2]

  • Vigorous Mixing: When performing the final dilution, add the this compound-DMSO solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[2]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3] Always include a vehicle control in your experiment with the same final concentration of DMSO.[2]

  • Consider Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of lipophilic compounds.[3][4] However, this is generally not suitable for cell-based assays due to potential cytotoxicity.[3]

Q3: I am observing inconsistent results in my experiments with this compound. Could this be related to solubility?

A3: Yes, inconsistent results are often linked to poor solubility and precipitation of the test compound. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of the compound available to interact with the biological target will be lower and more variable than intended.

  • Visual Inspection: Before starting your experiment, visually inspect your prepared this compound solutions (both stock and working solutions) for any signs of precipitation. The solution should be clear.

  • Pre-warming: Gently warming your aqueous buffer to 37°C before adding the this compound-DMSO stock can sometimes help improve solubility. However, be cautious about the temperature stability of this compound and other components in your assay.

  • Fresh Preparations: Always prepare fresh working solutions of this compound from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C. For short-term storage (up to 2 weeks), 4°C is acceptable. It is highly recommended to store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Q2: What is the known mechanism of action of this compound?

A2: this compound is described as a GABAergic agent.[5][6] Its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline.[5][7] However, it's important to note that this compound does not bind directly to GABA-A or GABA-B receptors, nor does it inhibit GABA-transaminase.[7][8] Its mechanism is thought to involve the enhancement of GABAergic transmission through an indirect mechanism.[5][8]

Q3: What are the key physicochemical properties of this compound?

A3: The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC17H17Cl2NO[7]
Molecular Weight322.23 g/mol [7]
CAS Number80018-06-0[7]

Q4: What is the expected solubility of this compound in common solvents?

A4: While extensive public data is limited, a general solubility profile based on its chemical structure and common laboratory practices is provided below. Note: This data is illustrative and should be confirmed experimentally.

SolventExpected Solubility
DMSO≥ 10 mM
EthanolSparingly Soluble
MethanolSparingly Soluble
Water / PBS (pH 7.4)Very Poorly Soluble / Insoluble

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 322.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and place it into a sterile vial.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (µL) = (Weight of this compound (mg) / 322.23 g/mol ) * 100,000 For 1 mg of this compound, the required volume of DMSO is approximately 310.3 µL.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.[2]

    • Visually inspect the solution. If any solid particles remain, sonicate the solution in a water bath for 5-10 minutes.[2]

    • Ensure the solution is completely clear before proceeding.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Start of Experiment intermediate 6. Intermediate Dilution (Optional, in DMSO) thaw->intermediate final_dilution 7. Final Dilution into Aqueous Buffer (Vortexing) intermediate->final_dilution add_to_assay 8. Add to Assay (e.g., cell culture) final_dilution->add_to_assay incubate 9. Incubate add_to_assay->incubate readout 10. Measure Endpoint incubate->readout

Caption: Workflow for preparing and using this compound in in vitro experiments.

fengabine_pathway This compound This compound gaba_transmission Enhanced GABAergic Transmission This compound->gaba_transmission Indirectly Promotes gaba_a_receptor GABA-A Receptor gaba_transmission->gaba_a_receptor Activates cl_channel Cl- Channel Opening gaba_a_receptor->cl_channel Leads to hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_channel->hyperpolarization antidepressant_effect Antidepressant Effect hyperpolarization->antidepressant_effect Contributes to bicuculline Bicuculline (Antagonist) bicuculline->gaba_a_receptor Blocks

References

Fengabine In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Fengabine dosage in in vivo experiments. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of available data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (SL 79.229) is an investigational drug with antidepressant and anticonvulsant properties.[1][2] Its mechanism is described as GABAergic, as its effects in behavioral models are reversed by the GABA-A receptor antagonist bicuculline.[1][3] However, studies have shown that this compound does not directly bind to GABA-A or GABA-B receptors, nor does it inhibit GABA transaminase, suggesting an indirect mechanism of action.[4]

Q2: What are the recommended dosage ranges for this compound in preclinical models?

A2: The effective dose of this compound can vary depending on the animal model and the intended therapeutic effect. In rodent models of depression, intraperitoneal (i.p.) doses ranging from 25 to 150 mg/kg have been reported to be effective. For neurochemical studies in rats, a wider range of 50 to 1000 mg/kg i.p. has been utilized. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility and stability of this compound in various vehicles are not extensively documented in publicly available literature. For preclinical studies, it is common to use a vehicle that ensures the stability and bioavailability of the compound. A thorough screening of vehicles is recommended. This may include aqueous solutions with suspending agents or solubilizers. The stability of the formulation should be assessed prior to administration.

Q4: Are there any known off-target effects or side effects of this compound?

A4: While clinical trials suggested fewer side effects compared to tricyclic antidepressants, detailed preclinical safety and toxicology data, including specific off-target effects, are not widely published. As with any experimental compound, it is important to monitor animals for any adverse reactions or unexpected behavioral changes.

Quantitative Data Summary

Due to the limited publicly available preclinical data for this compound, a comprehensive table of pharmacokinetic parameters and effective doses across various models is not available. The following table summarizes the reported effective dose ranges in rats for antidepressant and neurochemical studies.

Parameter Animal Model Dosage Range (i.p.) Reference
Effective DoseAntidepressant Models (e.g., Learned Helplessness)25 - 150 mg/kg
Effective DoseNeurochemical Studies50 - 1000 mg/kg

Experimental Protocols

Below are generalized protocols for key in vivo experiments used to evaluate the antidepressant-like effects of compounds like this compound. Researchers should adapt these protocols to their specific laboratory conditions and institutional guidelines.

Learned Helplessness Model in Rats

This model is used to screen for antidepressant activity by assessing an animal's escape performance following exposure to inescapable stress.

Methodology:

  • Apparatus: A two-chambered shuttle box with a grid floor capable of delivering a mild foot shock.

  • Induction Phase (Day 1):

    • Place rats individually in one chamber of the shuttle box.

    • Administer a series of inescapable electric shocks (e.g., 0.8 mA, 15-second duration, with a variable inter-shock interval averaging 60 seconds) for a total of 60 shocks.

  • Drug Administration:

    • Administer this compound or vehicle (i.p.) at the desired dose(s) at a specified time before the testing phase (e.g., 30-60 minutes).

  • Testing Phase (Day 2):

    • Place the rat in the shuttle box.

    • Administer a series of escapable shocks (e.g., 30 trials). During this phase, the animal can terminate the shock by crossing to the other chamber.

    • Record the latency to escape for each trial.

  • Data Analysis:

    • Compare the average escape latencies between the this compound-treated and vehicle-treated groups. A significant decrease in escape latency in the drug-treated group suggests an antidepressant-like effect.

Olfactory Bulbectomy (OBX) Model in Rats

This model induces behavioral changes in rodents that are reversed by chronic, but not acute, antidepressant treatment.

Methodology:

  • Surgery:

    • Anesthetize the rat according to institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Perform a bilateral craniotomy to expose the olfactory bulbs.

    • Aspirate the olfactory bulbs.

    • Suture the incision and provide post-operative care.

    • Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.

  • Recovery Period:

    • Allow a recovery period of at least 14 days. During this time, the characteristic OBX-induced behavioral changes, such as hyperactivity in a novel environment, develop.

  • Drug Administration:

    • Administer this compound or vehicle daily for a chronic period (e.g., 14-21 days).

  • Behavioral Testing:

    • Assess locomotor activity in an open field test. Hyperactivity in OBX rats is a key behavioral marker.

    • Record the total distance traveled and the time spent in the center versus the periphery of the open field.

  • Data Analysis:

    • Compare the locomotor activity of the this compound-treated OBX rats to the vehicle-treated OBX rats and sham-operated controls. A reversal of OBX-induced hyperactivity by chronic this compound treatment indicates an antidepressant-like effect.

Visualizations

Proposed Signaling Pathway of this compound

Fengabine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Depolarization GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Cl- influx This compound This compound This compound->GABA_A_Receptor Indirectly Potentiates GABA->GABA_A_Receptor Binds Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Antagonizes

Caption: Proposed indirect modulatory effect of this compound on the GABA-A receptor.

Experimental Workflow for Dosage Optimization

Fengabine_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement Lit_Review Literature Review (25-150 mg/kg i.p.) Dose_Selection Select Initial Dose Range Lit_Review->Dose_Selection Dose_Response Dose-Response Study (e.g., 3-5 doses) Dose_Selection->Dose_Response Behavioral_Assay Behavioral Assay (e.g., Learned Helplessness) Dose_Response->Behavioral_Assay Data_Analysis Data Analysis (Determine ED50) Behavioral_Assay->Data_Analysis Optimal_Dose Identify Optimal Dose Data_Analysis->Optimal_Dose Future_Experiments Further In Vivo Experiments Optimal_Dose->Future_Experiments Use in subsequent in vivo studies

References

Fengabine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of fengabine for researchers, scientists, and drug development professionals. The information is curated to address common issues and questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Question Possible Cause(s) Recommended Solution(s)
I am seeing variability in my experimental results between different batches or over time. Could this be related to this compound stability? Inconsistent storage conditions or improper handling of this compound solutions could lead to degradation and variability in compound activity. Factors such as temperature fluctuations, exposure to light, and multiple freeze-thaw cycles of stock solutions can impact stability.- Ensure this compound is stored consistently according to the supplier's recommendations (see Table 1). - Prepare fresh solutions for each experiment or aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light, especially if stored for extended periods. - Perform a stability study under your specific experimental conditions to determine the compound's viability over time.
My this compound powder has changed in appearance (e.g., color, clumping). Is it still usable? Changes in the physical appearance of the powder could indicate degradation or moisture absorption.- It is recommended not to use the product if its appearance has changed. - Ensure the container is tightly sealed and stored in a desiccator, especially in humid environments. - If you must use it, consider running a small-scale pilot experiment to validate its activity against a new, unopened vial.
I am unsure about the stability of this compound in my specific solvent or buffer. How can I check this? This compound's stability can be solvent and pH-dependent. Without specific data, it is crucial to determine its stability empirically in your system.- Prepare a solution of this compound in your desired solvent or buffer. - Analyze the purity of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC. - Monitor for the appearance of degradation peaks. - Store the solution under your typical experimental conditions (e.g., temperature, light exposure) during the stability test.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on supplier information, solid this compound should be stored at 0°C for short-term use and -20°C for long-term storage[1]. One supplier also mentions that it can be stored at room temperature in the continental US, but this may vary elsewhere. It is always best to refer to the Certificate of Analysis provided with your specific batch[2].

Q2: How should I store this compound solutions?

Q3: What is the known degradation pathway for this compound?

A3: Currently, there is no publicly available information detailing the specific degradation pathways of this compound.

Q4: Are there any specific handling guidelines for this compound?

A4: No specific handling guidelines for this compound have been published. As with any research chemical, it is important to use standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Storage Condition Summary

Supplier Short-Term Storage Long-Term Storage Solubility
AOBIOUS0°C-20°CDMSO[1]
MedchemExpress.comRoom temperature (in continental US)Refer to Certificate of AnalysisNot specified

Experimental Workflow for Handling and Storage

The following diagram outlines a recommended workflow for handling and storing this compound to ensure consistency and minimize potential degradation.

FengabineWorkflow cluster_receiving Receiving cluster_storage Storage cluster_preparation Solution Preparation cluster_solution_storage Solution Storage cluster_experiment Experimental Use receive Receive this compound verify Verify Certificate of Analysis receive->verify store_solid Store Solid at -20°C (Long-Term) verify->store_solid Long-Term store_short_term Store Solid at 0°C (Short-Term) verify->store_short_term Short-Term weigh Weigh Solid store_solid->weigh store_short_term->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use Use in Experiment store_solution->use discard Discard Unused Thawed Aliquot use->discard

Caption: Recommended workflow for handling and storing this compound.

References

Potential off-target effects of Fengabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fengabine.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mechanism of action for this compound?

This compound is characterized as a GABAergic antidepressant agent.[1][2] However, its mechanism is indirect. Unlike many GABAergic compounds, this compound does not directly bind to GABA receptors (both GABA-A and GABA-B subtypes) or inhibit the GABA transaminase (GABA-T) enzyme.[3][4] The antidepressant effects of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting that its therapeutic actions are mediated through the enhancement of GABAergic transmission.[1][3]

Q2: Are there any known off-target binding interactions for this compound?

The available literature does not provide a comprehensive off-target binding profile of this compound against a wide range of receptors and enzymes. Preclinical studies have indicated that this compound does not inhibit monoamine uptake.[1] It is also reported to be inactive in vitro on [3H]GABA binding to GABA-A or GABA-B receptors.[4]

Q3: What are the observed effects of this compound on other neurotransmitter systems?

While its primary classification is GABAergic, this compound has been shown to affect noradrenergic and serotonergic systems. Acutely, it can accelerate the turnover rate of norepinephrine (B1679862) in the rat brain.[4] However, it does not appear to affect cerebral serotonin (B10506) uptake, synthesis, or metabolism.[4] After prolonged treatment, this compound has been observed to cause a desensitization of isoprenaline-stimulated adenylate cyclase, but it does not alter cortical beta, alpha-1, or alpha-2 adrenoceptor binding sites, nor cortical serotonin receptors or [3H]imipramine binding sites.[4]

Q4: What are the most frequently reported side effects of this compound in clinical trials?

In clinical trials, this compound was generally well-tolerated with fewer side effects compared to tricyclic antidepressants, particularly a lack of significant anticholinergic or cardiovascular effects.[5][6] Notably, this compound does not have sedative effects.[3] The most prominent side effects reported were alterations in liver enzymes, specifically more frequent alterations in Gamma-GT (gamma-glutamyl transferase), and increases in cholesterol values.[5]

Troubleshooting Guides

Issue 1: Unexpected sedative or hypnotic effects observed in animal models.

  • Possible Cause: While this compound itself is known to be non-sedative, high concentrations or interactions with other administered compounds could potentially lead to unforeseen sedative effects. The vehicle used for administration could also contribute to this effect.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and integrity of the this compound sample through analytical chemistry techniques (e.g., HPLC, mass spectrometry).

    • Review Dosing: Confirm that the administered dose is within the experimentally established range for antidepressant-like effects (e.g., 25-50 mg/kg i.p. in rats) and not approaching toxicological levels.[2]

    • Evaluate Vehicle Effects: Run a control group with only the vehicle to rule out any sedative properties of the solvent.

    • Assess Drug-Drug Interactions: If co-administering other compounds, investigate their potential for synergistic sedative effects with a GABAergic agent.

Issue 2: Conflicting results in GABA receptor binding assays.

  • Possible Cause: Direct competitive binding assays with this compound at GABA-A or GABA-B receptors are expected to be negative.[3][4] Any observed binding may be due to experimental artifacts or impurities.

  • Troubleshooting Steps:

    • Assay Type: Confirm that you are using a direct binding assay. This compound's mechanism is indirect, so it would not be expected to displace radioligands that bind directly to the GABA binding site.

    • Positive and Negative Controls: Ensure that appropriate positive controls (e.g., GABA, muscimol (B1676869) for GABA-A; baclofen (B1667701) for GABA-B) and negative controls are included and performing as expected.

    • Compound Purity: As with any in vitro assay, the purity of the this compound sample is critical. Impurities could be responsible for false-positive results.

    • Consider Allosteric Modulation: While direct binding is not reported, consider designing experiments to investigate potential allosteric modulation of GABA receptors, although this is not its described mechanism.

Issue 3: Observed alterations in liver enzyme or lipid profiles in preclinical studies.

  • Possible Cause: This aligns with findings from clinical trials where elevated Gamma-GT and cholesterol were reported.[5] This suggests a potential off-target effect on hepatic function or lipid metabolism.

  • Troubleshooting Steps:

    • Establish Baseline: Ensure that baseline measurements of liver enzymes (e.g., ALT, AST, Gamma-GT) and lipid panels are taken before the administration of this compound.

    • Dose-Response Relationship: Investigate if the observed changes are dose-dependent. This can help in determining a potential therapeutic window with minimal off-target effects.

    • Time-Course Analysis: Monitor these parameters over the duration of the study to understand the onset and potential reversibility of these effects after cessation of treatment.

    • Histopathological Examination: If significant and persistent alterations are observed, consider histopathological analysis of liver tissue to identify any morphological changes.

Data Presentation

Table 1: Summary of this compound's Effects on Neurotransmitter Systems

Neurotransmitter SystemObserved EffectReference
GABAergic Antidepressant effects reversed by GABA-A antagonist bicuculline. No direct binding to GABA-A or GABA-B receptors. No inhibition of GABA-T.[1][3][4]
Noradrenergic Acutely accelerates norepinephrine turnover. Chronic treatment leads to desensitization of isoprenaline-stimulated adenylate cyclase. No change in cortical adrenoceptor binding sites.[4]
Serotonergic No effect on cerebral serotonin uptake, synthesis, or metabolism. No change in cortical serotonin receptor or [3H]imipramine binding sites after chronic treatment.[4]

Table 2: Summary of Clinically Observed Side Effects Compared to Tricyclic Antidepressants (TCAs)

Side Effect ProfileThis compoundTricyclic Antidepressants (TCAs)Reference
Anticholinergic Effects Significantly less frequentMore frequent[5]
Sedation Lacks sedative effectsCommonly causes sedation[3]
Gamma-GT Alterations More frequently altered (30.4%)Less frequently altered (10.5%)[5]
Cholesterol Increase Observed in some patientsNot reported as a primary side effect[5]

Experimental Protocols

Protocol 1: Investigation of this compound's Effect on the Learned Helplessness Model in Rats

This protocol is designed to assess the antidepressant-like activity of this compound.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Apparatus: Two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.

  • Procedure:

    • Induction of Helplessness (Day 1):

      • Place rats individually in the shuttle box.

      • Administer a series of 60 inescapable shocks (e.g., 0.8 mA, 15 seconds duration) with a variable inter-shock interval (average 60 seconds).

      • Return animals to their home cages.

    • Drug Administration (Days 1 and 2):

      • Administer this compound (e.g., 25, 50 mg/kg, i.p.) or vehicle 30 minutes before the induction session on Day 1 and 30 minutes before the testing session on Day 2.

    • Testing (Day 2):

      • Place each rat in the shuttle box.

      • Present a conditioned stimulus (e.g., a light or tone) for 5 seconds, followed by the presentation of the conditioned stimulus with a scrambled shock (e.g., 0.8 mA) for up to 30 seconds.

      • An escape failure is recorded if the rat does not cross to the other side of the shuttle box within the 30-second shock period.

      • Conduct 30 trials with a variable inter-trial interval.

  • Data Analysis:

    • Record the number of escape failures for each animal.

    • Compare the mean number of escape failures between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in escape failures in the this compound group indicates an antidepressant-like effect.

Protocol 2: In Vitro GABA-A Receptor Binding Assay

This protocol is to determine if this compound directly interacts with the GABA-A receptor binding site.

  • Materials:

    • Rat cortical membrane preparation.

    • Radioligand: [3H]Muscimol or [3H]GABA.

    • Non-specific binding control: Unlabeled GABA (high concentration).

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

  • Procedure:

    • In a microcentrifuge tube, combine the rat cortical membrane preparation, [3H]Muscimol (at a concentration near its Kd), and either vehicle, unlabeled GABA (for non-specific binding), or this compound at various concentrations.

    • Incubate at 4°C for a specified time (e.g., 20 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine if this compound displaces the radioligand and, if so, calculate the IC50 value. Based on existing literature, no significant displacement is expected.[4]

Mandatory Visualizations

Fengabine_Proposed_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds to Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Inhibition Neuronal Inhibition Cl_channel->Inhibition Leads to This compound This compound This compound->GABA_release Indirectly Enhances

Caption: Proposed indirect GABAergic mechanism of this compound.

Experimental_Workflow_Learned_Helplessness cluster_day1 Day 1: Induction cluster_day2 Day 2: Testing Drug_Admin1 Administer this compound or Vehicle Induction Inescapable Shock Session (60 shocks) Drug_Admin1->Induction Drug_Admin2 Administer this compound or Vehicle Testing Escape Testing (30 trials) Drug_Admin2->Testing Analysis Data Analysis: Compare Escape Failures Testing->Analysis

Caption: Experimental workflow for the learned helplessness model.

Troubleshooting_Logic_Unexpected_Sedation Start Unexpected Sedation Observed Check_Dose Is dose within therapeutic range? Start->Check_Dose Check_Vehicle Run vehicle-only control group Check_Dose->Check_Vehicle Yes Conclusion Sedation likely due to vehicle, high dose, impurity, or interaction Check_Dose->Conclusion No (High Dose) Check_Purity Verify compound purity (HPLC, MS) Check_Vehicle->Check_Purity Check_Interaction Are other compounds co-administered? Check_Purity->Check_Interaction Investigate_Interaction Investigate potential drug-drug interaction Check_Interaction->Investigate_Interaction Yes Check_Interaction->Conclusion No Investigate_Interaction->Conclusion

Caption: Troubleshooting logic for unexpected sedation.

References

Technical Support Center: Overcoming Fengabine Delivery Challenges in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the delivery of Fengabine in animal models. Given that this compound is a discontinued (B1498344) investigational drug, publicly available data on its physicochemical properties and formulation is limited. This guide combines available information with general best practices for formulating and administering poorly soluble compounds in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (SL-79,229) is an investigational drug that was studied for its antidepressant properties.[1] Its mechanism of action is considered to be GABAergic, as its antidepressant effects in animal models are reversed by GABA-A receptor antagonists like bicuculline.[1] However, it does not bind directly to GABA receptors or inhibit the enzyme GABA transaminase (GABA-T).[1]

Q2: What are the reported in vivo effects of this compound in animal models?

A2: In rodent models, this compound has demonstrated antidepressant-like and anticonvulsant activities.[2] It has been shown to reverse passive avoidance deficits in olfactory bulbectomized rats and antagonize escape deficits in the learned helplessness model.[2]

Q3: In what solvents is this compound known to be soluble?

Q4: What is the known stability of this compound?

A4: Detailed stability studies for this compound under various conditions (e.g., pH, temperature, light) are not publicly available. As a general precaution for investigational compounds, it is recommended to store the solid powder at -20°C and to prepare fresh solutions for each experiment. If a stock solution in DMSO is prepared, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: What is the oral bioavailability of this compound in animal models?

A5: There is no publicly available data on the oral bioavailability of this compound in animal models. Clinical trials in humans involved oral administration, suggesting some level of oral absorption, but the extent is unknown.[1] For preclinical studies, it is crucial to determine the bioavailability in the chosen animal model to inform dose selection and route of administration.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the in vivo administration of this compound.

Issue 1: Difficulty in Preparing a Homogeneous Formulation

  • Question: My this compound powder is not dissolving in my desired vehicle (e.g., saline, PBS). What should I do?

  • Answer: This is a common challenge with poorly soluble compounds. Here are some steps to troubleshoot and develop a suitable formulation:

    • Start with an Organic Co-solvent: Since this compound is soluble in DMSO, you can prepare a high-concentration stock solution in 100% DMSO.

    • Use a Co-solvent System: For in vivo administration, the final concentration of DMSO should be minimized (ideally below 10% v/v) to avoid toxicity. You can dilute the DMSO stock solution into a vehicle containing other co-solvents such as polyethylene (B3416737) glycol 300/400 (PEG300/400), propylene (B89431) glycol (PG), or ethanol.

    • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL can help to create a stable microemulsion or suspension and prevent precipitation of the compound in the aqueous phase.

    • Consider Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3]

    • Sonication and Gentle Warming: To aid dissolution, you can use a sonicator or gently warm the solution. Be cautious with heating as it may degrade the compound.

Issue 2: Precipitation of this compound upon Dilution or During Administration

  • Question: My this compound solution looks clear initially, but a precipitate forms when I dilute it or after some time. How can I prevent this?

  • Answer: This indicates that the compound is crashing out of the solution as the solvent composition changes.

    • Optimize Co-solvent/Surfactant Ratios: Experiment with different ratios of your co-solvents and surfactants to find a formulation that maintains this compound in solution at the desired final concentration.

    • Prepare Fresh Formulations: Due to potential instability in solution, it is always best to prepare the final dosing formulation immediately before administration.

    • Maintain Homogeneity: If you are working with a suspension, ensure it is continuously and gently stirred during the dosing procedure to maintain a uniform concentration.

Issue 3: High Variability in Experimental Results

  • Question: I am observing a large degree of variability in the behavioral or physiological responses in my animal studies. Could this be related to drug delivery?

  • Answer: Yes, inconsistent drug exposure is a major contributor to experimental variability.

    • Ensure Accurate Dosing: For suspensions, ensure the formulation is well-mixed before drawing each dose to guarantee that each animal receives the correct amount of the drug.

    • Standardize Administration Technique: Ensure that the administration procedure (e.g., gavage depth, injection site) is consistent across all animals.

    • Consider the Route of Administration: Intraperitoneal (IP) or intravenous (IV) administration generally leads to more consistent bioavailability compared to oral (PO) or subcutaneous (SC) routes for poorly soluble compounds, as they bypass the complexities of gastrointestinal absorption. If the oral route is necessary for your study design, significant formulation development will be required to ensure consistent absorption.

    • Fasting Status: For oral administration, the presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSource/Comment
Molecular FormulaC₁₇H₁₇Cl₂NO[1]
Molecular Weight322.23 g/mol [1]
AppearanceSolid PowderGeneral knowledge for such compounds
SolubilitySoluble in DMSOCommercial supplier data
Data not available for water, ethanol, PBS, etc.Publicly available literature
StabilitySpecific data not available. Recommended to store solid at -20°C and prepare fresh solutions.General best practice
Oral BioavailabilityData not available for animal models.Publicly available literature
Known Drug InteractionsMay induce its own metabolism upon repeated dosing.[4][4]

Table 2: Recommended Starting Formulations for Preclinical Studies with this compound

Route of AdministrationVehicle Composition (Example Starting Points)Maximum Recommended Volume (Rat)Maximum Recommended Volume (Mouse)
Oral (PO) 0.5% - 2% Tween® 80 in sterile water or saline10 mL/kg10 mL/kg
10% DMSO, 40% PEG400, 50% Saline5 mL/kg10 mL/kg
Intraperitoneal (IP) 5% - 10% DMSO in sterile saline10 mL/kg10 mL/kg
5% DMSO, 10% Cremophor® EL, 85% Saline5 mL/kg10 mL/kg
Intravenous (IV) 5% DMSO, 20% HP-β-CD in sterile water for injection4 mL/kg5 mL/kg

Note: These are starting points. The final formulation should be optimized based on solubility and tolerability studies in the specific animal model.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rats (10 mg/kg)

This protocol provides a general method for preparing a suspension of a poorly soluble compound like this compound.

  • Calculate Required Amounts:

    • For a 250g rat, the dose is 2.5 mg (10 mg/kg * 0.25 kg).

    • Assuming a dosing volume of 5 mL/kg, the volume to administer is 1.25 mL.

    • The required concentration of the formulation is 2 mg/mL (2.5 mg / 1.25 mL).

    • To prepare a 10 mL batch of this formulation, you will need 20 mg of this compound.

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of Tween® 80 in sterile saline. For 10 mL, this is 50 mg of Tween® 80 in 10 mL of saline.

  • Formulation Preparation:

    • Weigh 20 mg of this compound powder into a sterile glass vial.

    • Add a small volume (e.g., 1 mL) of the vehicle to the powder and triturate with a sterile glass rod to form a smooth paste. This helps to break up any aggregates.

    • Gradually add the remaining vehicle to the vial while continuously stirring or vortexing to create a uniform suspension.

    • Visually inspect the suspension for any large particles. If necessary, sonicate for a few minutes to improve dispersion.

  • Administration:

    • Before drawing each dose, ensure the suspension is well-mixed by gentle vortexing or inversion.

    • Administer the calculated volume to the rat using a suitable oral gavage needle.

Protocol 2: Preparation of a this compound Formulation for Intraperitoneal Injection in Mice (10 mg/kg)

This protocol details the preparation of a co-solvent based formulation.

  • Calculate Required Amounts:

    • For a 25g mouse, the dose is 0.25 mg (10 mg/kg * 0.025 kg).

    • Assuming a dosing volume of 10 mL/kg, the volume to administer is 0.25 mL.

    • The required concentration of the formulation is 1 mg/mL.

    • To prepare a 5 mL batch of this formulation, you will need 5 mg of this compound.

  • Formulation Preparation:

    • Weigh 5 mg of this compound into a sterile vial.

    • Add 0.5 mL of DMSO (10% of the final volume) and vortex until the compound is completely dissolved.

    • In a separate sterile tube, prepare the remaining 4.5 mL of the vehicle (e.g., sterile saline).

    • Slowly add the vehicle to the DMSO solution while vortexing to prevent precipitation.

  • Administration:

    • Visually inspect the final solution to ensure it is clear and free of precipitates before administration.

    • Administer the calculated volume to the mouse via intraperitoneal injection.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Poor this compound Delivery start Start: Poor In Vivo Efficacy or High Variability check_formulation 1. Review Formulation: - Solubility issues? - Precipitation? start->check_formulation check_admin 2. Review Administration: - Inconsistent technique? - Incorrect route? check_formulation->check_admin No formulate Reformulate: - Use co-solvents (DMSO, PEG) - Add surfactants (Tween 80) - Use cyclodextrins (HP-β-CD) check_formulation->formulate Yes check_pk 3. Assess Pharmacokinetics: - Low bioavailability? - Rapid metabolism? check_admin->check_pk No standardize_admin Standardize Protocol: - Consistent dosing technique - Optimize route (IP/IV vs. PO) - Control fasting state check_admin->standardize_admin Yes pk_study Conduct PK Study: - Measure plasma concentrations - Determine bioavailability - Identify metabolites check_pk->pk_study Yes success Successful Delivery: Consistent In Vivo Results check_pk->success No formulate->check_admin standardize_admin->check_pk pk_study->success

Caption: Troubleshooting workflow for addressing poor in vivo delivery of this compound.

G This compound This compound gaba_system GABAergic System (Indirect Modulation) This compound->gaba_system gaba_a_receptor GABA-A Receptor gaba_system->gaba_a_receptor neuronal_inhibition Increased Neuronal Inhibition gaba_a_receptor->neuronal_inhibition antidepressant_effects Antidepressant-like Effects neuronal_inhibition->antidepressant_effects bicuculline Bicuculline (GABA-A Antagonist) bicuculline->gaba_a_receptor Blocks

Caption: Postulated signaling pathway for this compound's GABAergic action.

G cluster_workflow Experimental Workflow for In Vivo this compound Study formulation 1. Formulation Development: - Solubility testing - Vehicle optimization dosing 2. Animal Dosing: - Route: PO, IP, or IV - Accurate volume administration formulation->dosing observation 3. Behavioral/Physiological   Assessment dosing->observation sampling 4. Sample Collection: - Blood/Tissue observation->sampling analysis 5. Bioanalysis: - LC-MS/MS for this compound levels sampling->analysis data_interp 6. Data Interpretation: - PK/PD analysis analysis->data_interp

Caption: General experimental workflow for a preclinical this compound study.

References

Interpreting unexpected results in Fengabine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fengabine. Our goal is to help you interpret unexpected results and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My in-vitro experiments show this compound has antidepressant-like effects, but I cannot detect any direct binding to GABA-A receptors. Is this a known issue?

A1: Yes, this is a well-documented and unexpected characteristic of this compound. While its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline (B1666979), this compound itself does not appear to bind directly to the GABA-A receptor complex.[1][2] This suggests an indirect mechanism of action. It is hypothesized that this compound may modulate the GABAergic system upstream of the receptor, possibly by influencing GABA synthesis, release, or metabolism, or by interacting with a yet unidentified molecular target that in turn modulates GABA-A receptor function.

Q2: I observed an increase in Gamma-Glutamyl Transferase (GGT) and cholesterol levels in my animal models treated with this compound. Is this a typical side effect?

A2: Yes, clinical studies have reported a higher frequency of altered Gamma-GT levels and increased cholesterol values in patients treated with this compound compared to those treated with tricyclic antidepressants.[3] The increase in GGT is thought to be a result of enzymatic induction.[3] When designing your experiments, it is crucial to include baseline and periodic monitoring of these biochemical markers to accurately assess the metabolic effects of this compound in your models.

Q3: My results show that the antidepressant effects of this compound are blocked by bicuculline. How can I explain this without direct receptor binding?

A3: The reversal of this compound's antidepressant effects by bicuculline is a key finding that strongly supports a GABAergic mechanism of action.[1] Bicuculline is a competitive antagonist of the GABA-A receptor, meaning it blocks the receptor's activation by GABA. The fact that bicuculline can reverse the effects of this compound indicates that this compound's mechanism, although indirect, ultimately leads to an enhancement of GABA-A receptor-mediated neurotransmission. Your experimental discussion should focus on this indirect potentiation of the GABAergic system.

Q4: this compound shows anticonvulsant properties in my studies, which is contrary to many classic antidepressants. Is this an expected finding?

A4: Yes, the wide-spectrum anticonvulsant action of this compound is a known and significant finding that aligns with its GABA-mimetic properties. This contrasts with the proconvulsant effects observed with some classical antidepressants. This characteristic further supports the hypothesis that this compound enhances GABAergic inhibition in the central nervous system.

Q5: I am not observing sedative effects with this compound in my behavioral studies, which is unusual for a GABAergic agent. Am I missing something?

A5: Your observation is consistent with clinical findings. A notable feature of this compound is its lack of sedative effects, which distinguishes it from many other drugs that enhance GABAergic transmission, such as benzodiazepines. This suggests that this compound may have a more nuanced mechanism of action that does not produce the global central nervous system depression associated with sedation.

Troubleshooting Guide

Unexpected Result Potential Cause Troubleshooting Steps
No direct binding to GABA-A receptors in radioligand binding assays. This is the expected result. This compound's mechanism is indirect.1. Confirm the integrity of your GABA-A receptor preparation using a known ligand (e.g., [3H]muscimol).2. Shift focus to investigating upstream GABAergic pathways (e.g., GABA synthesis, release, or reuptake).3. Consider experiments to measure changes in GABA levels or GABAergic synaptic activity in the presence of this compound.
Variability in the reversal of this compound's effects by bicuculline. 1. Suboptimal dose of bicuculline.2. Timing of bicuculline administration relative to this compound treatment and behavioral testing.1. Perform a dose-response study for bicuculline to determine the optimal concentration for antagonism in your model.2. Carefully time the administration of bicuculline to ensure it is present at the target site during the peak effect of this compound.
Inconsistent antidepressant-like effects in animal models. 1. Choice of animal model.2. Parameters of the stress induction.1. This compound has shown efficacy in models like the learned helplessness and olfactory bulbectomy models. Ensure your chosen model is appropriate.2. Standardize all parameters of the stress protocol (e.g., shock intensity and duration in the learned helplessness model) to ensure consistent induction of the depressive-like phenotype.
Significant elevation in liver enzymes (GGT) or cholesterol. This is a known side effect of this compound.1. Establish baseline measurements for GGT and cholesterol before initiating this compound treatment.2. Monitor these parameters at regular intervals throughout the study.3. Correlate the biochemical changes with the behavioral outcomes to better understand the therapeutic window and potential liabilities of this compound.

Quantitative Data Summary

Table 1: Clinical Trial Efficacy of this compound vs. Tricyclic Antidepressants (TCAs)

Parameter This compound Group TCA Group Reference
Number of Patients194204
Patients Rated as Improved or Much Improved74%72%
Patients with Altered Gamma-GT30.4%10.5%

Table 2: Side Effect Profile of this compound in Clinical Trials

Side Effect Type This compound Tricyclic Antidepressants (TCAs) Reference
Anticholinergic Side EffectsLess FrequentSignificantly More Frequent
Sedative EffectsAbsentPresent

Experimental Protocols

Learned Helplessness Model in Rats

This protocol is designed to induce a depressive-like state in rats through exposure to inescapable stress.

Materials:

  • Shuttle box with two compartments separated by a gate, equipped with a grid floor for delivering foot shocks.

  • A sound or light stimulus as a conditioned stimulus (CS).

  • A shock generator.

Procedure:

  • Induction Phase (Day 1):

    • Place the rat in one compartment of the shuttle box.

    • Administer a series of inescapable foot shocks (e.g., 0.8 mA, 15 seconds duration) with a variable inter-shock interval (e.g., 60-120 seconds) for a total of 60-100 shocks. The gate to the other compartment remains closed.

  • Testing Phase (Day 2):

    • 24 hours after the induction phase, place the rat in the shuttle box.

    • Present the conditioned stimulus (CS), followed by a foot shock (e.g., 0.8 mA). The gate to the other compartment is now open, allowing the rat to escape the shock by moving to the other side.

    • Record the latency to escape the shock. A failure to escape within a defined period (e.g., 30 seconds) is recorded as an escape failure.

    • Administer a series of 15-30 escape trials.

  • Drug Administration:

    • Administer this compound or vehicle control intraperitoneally (i.p.) at a specified time before the testing phase (e.g., 30-60 minutes).

  • Data Analysis:

    • Compare the number of escape failures and the average escape latency between the this compound-treated and vehicle-treated groups. A significant reduction in escape failures and latency in the this compound group indicates an antidepressant-like effect.

GABA-A Receptor Binding Assay ([3H]Muscimol)

This protocol is used to determine the binding of a ligand to the GABA-A receptor.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum), homogenized.

  • [3H]Muscimol (radioligand).

  • Unlabeled GABA or bicuculline for determining non-specific binding.

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in buffer to a desired protein concentration.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [3H]muscimol (at a concentration near its Kd, e.g., 2-5 nM), and either buffer (for total binding), this compound (at various concentrations), or a saturating concentration of unlabeled GABA or bicuculline (e.g., 1 mM GABA, for non-specific binding).

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the effect of this compound on [3H]muscimol binding.

Visualizations

Fengabine_Proposed_Pathway This compound This compound UpstreamTarget Unknown Upstream Target/Process This compound->UpstreamTarget GABA_Modulation Modulation of GABA (Synthesis/Release/Metabolism) UpstreamTarget->GABA_Modulation GABA GABA GABA_Modulation->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Antidepressant_Effect Antidepressant Effect Neuronal_Inhibition->Antidepressant_Effect Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Blocks

Caption: Proposed indirect mechanism of this compound action.

Experimental_Workflow_this compound cluster_animal_model Animal Model of Depression cluster_biochemical_analysis Biochemical Analysis cluster_mechanism_study Mechanism of Action Study Induction Induce Depressive-like State (e.g., Learned Helplessness) Treatment Administer this compound or Vehicle Induction->Treatment Behavioral_Testing Behavioral Assessment (e.g., Escape Latency) Treatment->Behavioral_Testing Sample_Collection Collect Blood/Tissue Samples Treatment->Sample_Collection GGT_Assay Measure Gamma-GT Levels Sample_Collection->GGT_Assay Cholesterol_Assay Measure Cholesterol Levels Sample_Collection->Cholesterol_Assay Receptor_Binding GABA-A Receptor Binding Assay Antagonist_Challenge Administer Bicuculline Antagonist_Challenge->Behavioral_Testing Troubleshooting_Logic Start Unexpected Result Observed Is_GABA_Binding_Absent Is direct GABA-A receptor binding absent? Start->Is_GABA_Binding_Absent Is_Antidepressant_Effect_Present Are antidepressant-like effects present? Is_GABA_Binding_Absent->Is_Antidepressant_Effect_Present Yes Re_evaluate_Assay Re-evaluate Assay Integrity with Positive Control Is_GABA_Binding_Absent->Re_evaluate_Assay No Is_Effect_Blocked_By_Bicuculline Is the effect blocked by bicuculline? Is_Antidepressant_Effect_Present->Is_Effect_Blocked_By_Bicuculline Yes Re_evaluate_Model Re-evaluate Animal Model and Dosing Is_Antidepressant_Effect_Present->Re_evaluate_Model No Indirect_Mechanism Conclusion: Indirect GABAergic Mechanism is Likely Is_Effect_Blocked_By_Bicuculline->Indirect_Mechanism Yes Investigate_Other_Pathways Consider Non-GABAergic Mechanisms Is_Effect_Blocked_By_Bicuculline->Investigate_Other_Pathways No

References

Fengabine Degradation and Experimental Impact: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of Fengabine and its impact on experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate issues related to this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a GABAergic antidepressant agent that has been investigated for its potential therapeutic effects.[1][2][3][4] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency, the appearance of unexpected biological effects, and interference with analytical measurements.

Q2: What are the potential degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the literature, its chemical structure suggests susceptibility to several degradation pathways. This compound is a benzylidene derivative containing an imine and a secondary amine functional group, as well as a conjugated system.[4][5] Based on this structure, the following degradation products can be anticipated:

  • Hydrolysis Products: The imine group in this compound can undergo hydrolysis to yield a ketone and a primary amine.[1][2][6][7][8]

  • Oxidation Products: The secondary amine is susceptible to oxidation, which can lead to the formation of various oxidized species.[3][9][10][11][12]

  • Photodegradation Products: The conjugated double bond system in this compound may be susceptible to photodegradation upon exposure to light.[13][14][15][16][17]

Q3: How can I minimize this compound degradation?

To minimize degradation, proper storage and handling are essential. It is recommended to store this compound under the conditions specified in the Certificate of Analysis.[1] General recommendations include:

  • Storage: Store in a cool, dark, and dry place. For long-term storage, -20°C is often recommended.

  • Light Protection: Protect from light to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.

  • pH Control: Be mindful of the pH of your solutions, as imine hydrolysis can be catalyzed by acidic or basic conditions.[6][7][8]

  • Fresh Solutions: Prepare solutions fresh before use whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.

Q4: What are the signs of this compound degradation in my experiments?

Signs of degradation can manifest in several ways:

  • Reduced Biological Activity: A decrease in the expected biological effect could indicate that the active compound has degraded.

  • Inconsistent Results: High variability between experiments may be due to inconsistent levels of degradation.

  • Appearance of Unknown Peaks: In analytical techniques like HPLC, the appearance of new peaks that are not present in a freshly prepared standard solution can indicate the presence of degradation products.

  • Changes in Physical Appearance: Discoloration or precipitation in your this compound stock solution can be a sign of significant degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Reduced Biological Activity
Question Possible Cause Troubleshooting Steps
Why am I seeing a lower-than-expected or inconsistent biological response with this compound? The this compound stock solution or working solutions may have degraded, leading to a lower concentration of the active compound.1. Prepare Fresh Solutions: Prepare a new stock solution of this compound from a fresh vial. 2. Verify Storage Conditions: Ensure that the compound is stored according to the manufacturer's recommendations (cool, dark, and dry). 3. Use a Stability-Indicating Method: If available, use an analytical method (e.g., HPLC) to check the purity of your stock solution.
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Question Possible Cause Troubleshooting Steps
I am observing extra peaks in my chromatogram that are not present in the reference standard. What could they be? These extra peaks are likely degradation products of this compound that have formed during storage or sample processing.1. Perform a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Analyze a Fresh Sample: Analyze a freshly prepared sample to confirm that the extra peaks are not present initially. 3. Optimize Sample Handling: Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.

Data Summary

Table 1: Potential Degradation Pathways and Products of this compound
Degradation Pathway Susceptible Functional Group Potential Degradation Products Contributing Factors
HydrolysisImine (C=N)4-chloro-6-((2-chlorophenyl)carbonyl)cyclohexa-2,4-dien-1-one and ButylaminePresence of water, acidic or basic pH
OxidationSecondary Amine (-NH-)N-oxides, NitronesPresence of oxidizing agents, exposure to air over time
PhotodegradationConjugated double bondsIsomers, cleavage productsExposure to UV or visible light
Table 2: Recommended Storage and Handling of this compound
Condition Recommendation Rationale
Temperature Short-term: Room Temperature; Long-term: -20°C[1]To slow down chemical degradation reactions.
Light Store in the dark (e.g., amber vials, wrapped in foil)To prevent photodegradation of the conjugated system.
Atmosphere Store in a tightly sealed containerTo minimize exposure to moisture and oxygen.
Solvents Use high-purity, dry solvents for stock solutions.To prevent solvent-mediated degradation.
Solution Storage Prepare fresh or store at low temperatures for a limited time.To minimize degradation in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to help identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Thermal Degradation: Keep 1 mL of stock solution in an oven at 60°C for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, along with an untreated control sample, using a suitable analytical method like HPLC-UV or LC-MS.

  • Compare the chromatograms to identify the peaks corresponding to the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.

1. Column Selection:

  • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase Selection:

  • A gradient elution is often necessary to separate the parent drug from its degradation products.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Start with a gradient of 10% B to 90% B over 20-30 minutes.

3. Detection:

  • Use a UV detector. Determine the maximum absorbance wavelength (λmax) of this compound by scanning a dilute solution. This is likely to be in the UV range due to the conjugated system.

4. Method Validation:

  • Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[18][19][20]

Visualizations

G Inferred Hydrolytic Degradation of this compound This compound This compound (Imine) H2O H2O (Acid/Base catalysis) This compound->H2O Hydrolysis Product1 4-chloro-6-((2-chlorophenyl)carbonyl)cyclohexa-2,4-dien-1-one (Ketone) H2O->Product1 Product2 Butylamine (Primary Amine) H2O->Product2 G Workflow for Investigating this compound Degradation start Start: Inconsistent Experimental Results prep_fresh Prepare Fresh this compound Solution start->prep_fresh run_exp Run Experiment prep_fresh->run_exp results_ok Results Consistent? run_exp->results_ok end_ok End: Problem Solved results_ok->end_ok Yes investigate Investigate Degradation results_ok->investigate No forced_degradation Perform Forced Degradation Study investigate->forced_degradation develop_method Develop Stability-Indicating HPLC Method investigate->develop_method analyze Analyze Stressed and Stored Samples forced_degradation->analyze develop_method->analyze identify Identify Degradation Products and Conditions analyze->identify optimize Optimize Storage and Handling identify->optimize end_optimized End: Implement Optimized Procedures optimize->end_optimized G Troubleshooting Decision Tree start Unexpected Experimental Outcome check_purity Is this compound purity a concern? start->check_purity other_factors Investigate other experimental parameters check_purity->other_factors No fresh_solution Prepare fresh solution and re-run check_purity->fresh_solution Yes problem_solved Problem solved? fresh_solution->problem_solved end End problem_solved->end Yes stability_study Conduct stability study using HPLC problem_solved->stability_study No degradation_detected Degradation detected? stability_study->degradation_detected degradation_detected->other_factors No modify_protocol Modify storage/handling protocol degradation_detected->modify_protocol Yes modify_protocol->fresh_solution

References

Adjusting Fengabine concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fengabine in cell culture experiments. The information is tailored for scientists and drug development professionals to address specific issues that may arise during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antidepressant and anticonvulsant agent.[1] While its precise mechanism is not fully understood, it is classified as a GABAergic agent.[1] However, studies have shown that this compound does not directly bind to GABA-A or GABA-B receptors at concentrations up to 50-100 µM in rat brain homogenates.[2] Its antidepressant effects are reversed by the GABA-A receptor antagonist bicuculline, suggesting an indirect modulation of the GABAergic system.[1]

Q2: What is a recommended starting concentration for this compound in cell culture?

Based on receptor binding studies where concentrations up to 100 µM were tested without direct binding activity, a good starting point for functional cell-based assays would be in the range of 1 µM to 100 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve this compound for cell culture experiments?

This compound is a hydrophobic molecule. It is recommended to dissolve it in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture applications, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: Which cell lines are appropriate for studying the effects of this compound?

Given its GABAergic properties, neuronal cell lines are the most relevant models. Commonly used human neuroblastoma cell lines like SH-SY5Y and rat pheochromocytoma-derived PC-12 cells are suitable choices. SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers. PC-12 cells are a well-established model for studying neuronal differentiation and neurosecretion. Primary neuronal cultures can also be used for more physiologically relevant studies.

Q5: What are the expected downstream signaling effects of this compound?

While the direct targets of this compound are unknown, its indirect GABAergic action suggests potential modulation of signaling pathways downstream of GABA-A receptor activation. These pathways can include:

  • Chloride Ion Influx: Activation of GABA-A receptors typically leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and inhibiting neuronal firing.

  • Calcium Signaling: In some developmental stages or specific neuronal types, GABA-A receptor activation can lead to depolarization and an increase in intracellular calcium concentration ([Ca2+]i) through the activation of voltage-gated calcium channels.

  • Protein Kinase C (PKC) Activation: Increased intracellular calcium can, in turn, activate downstream signaling cascades, including Protein Kinase C (PKC).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low.Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 200 µM).
Cell line is not responsive.Ensure the chosen cell line expresses the necessary receptors and signaling components for a GABAergic response. Consider using a different cell line or primary neurons.
Incubation time is too short.Increase the incubation time with this compound (e.g., 24, 48, or 72 hours).
High cell death/cytotoxicity This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and use concentrations well below this for functional assays.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as the this compound-treated samples.
Precipitate forms in the culture medium Poor solubility of this compound.Prepare a fresh, more dilute stock solution of this compound in DMSO. Ensure the stock solution is fully dissolved before adding it to the culture medium. Add the stock solution to the medium with gentle mixing.
Inconsistent or variable results Inconsistent cell plating density.Ensure a uniform cell number is seeded in all wells.
Edge effects in multi-well plates.To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium.
Passage number of cells.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

Experimental Protocols

This compound Stock Solution Preparation
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortexing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Viability Assessment (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC-12) in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Treat Cells with this compound (Dose-Response) A->C B Seed Neuronal Cells (e.g., SH-SY5Y, PC-12) B->C D Perform Cytotoxicity Assay (e.g., MTT or LDH) C->D E Perform Functional Assay (e.g., Calcium Imaging, Western Blot) C->E F Data Analysis D->F E->F G Determine Optimal Concentration F->G

Caption: Experimental workflow for determining the optimal this compound concentration.

troubleshooting_flowchart cluster_no_effect Troubleshooting 'No Effect' cluster_high_death Troubleshooting 'High Death' cluster_precipitate Troubleshooting 'Precipitate' cluster_inconsistent Troubleshooting 'Inconsistent Results' decision decision no_effect No Observable Effect decision->no_effect No Effect high_death High Cell Death decision->high_death High Death precipitate Precipitate in Medium decision->precipitate Precipitate inconsistent Inconsistent Results decision->inconsistent Inconsistent result result start Start Troubleshooting start->decision Identify Problem ne1 Increase Concentration no_effect->ne1 hd1 Decrease Concentration high_death->hd1 p1 Prepare Fresh Stock precipitate->p1 ir1 Standardize Cell Seeding inconsistent->ir1 ne2 Increase Incubation Time ne1->ne2 ne3 Check Cell Line Responsiveness ne2->ne3 ne_res Re-run Experiment ne3->ne_res hd2 Check DMSO Concentration hd1->hd2 hd_res Re-run Experiment hd2->hd_res p2 Use More Dilute Stock p1->p2 p_res Re-run Experiment p2->p_res ir2 Avoid Edge Effects ir1->ir2 ir3 Use Low Passage Cells ir2->ir3 ir_res Re-run Experiment ir3->ir_res

Caption: Troubleshooting flowchart for common issues with this compound experiments.

gaba_signaling_pathway ligand GABA receptor GABA-A Receptor ligand->receptor channel Cl- Channel receptor->channel Opens node1 node1 channel->node1 Hyperpolarization / Depolarization ion Cl- ion->channel Influx ca_channel Voltage-Gated Ca2+ Channel pkc PKC ca_channel->pkc Activates ca_ion Ca2+ ca_ion->ca_channel Influx response Cellular Response pkc->response node1->ca_channel Opens (if depolarized) node1->response

Caption: Putative downstream signaling of GABA-A receptor modulation.

References

How to mitigate Fengabine-induced side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fengabine is an investigational compound that was not brought to market. As such, comprehensive in vivo data, particularly concerning the mitigation of side effects, is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the compound's known GABAergic mechanism of action and general principles of neuropharmacology. Researchers should exercise caution and conduct thorough dose-response and safety evaluations for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is characterized as a GABAergic agent. However, its precise mechanism is not fully understood. Studies have shown that it does not directly bind to GABA receptors (GABA-A or GABA-B) nor does it inhibit the GABA-transaminase (GABA-T) enzyme.[1][2] Its antidepressant-like effects in preclinical models are reversed by GABA-A receptor antagonists, such as bicuculline (B1666979), suggesting an indirect GABA-mimetic action.[1][3]

Q2: What are the reported side effects of this compound in clinical and preclinical studies?

A2: In clinical trials, this compound was reported to have fewer side effects compared to tricyclic antidepressants.[1][4] Notably, it was found to lack sedative effects.[1][5] However, some clinical studies observed alterations in gamma-glutamyl transferase (Gamma-GT) levels, suggesting potential effects on liver enzymes, and increases in cholesterol values.[4] Preclinical studies have highlighted its anticonvulsant properties.[3] Given its GABAergic nature, researchers should be vigilant for potential side effects typical of this class of compounds, such as motor impairment, even though sedation has been reported to be absent.

Q3: Can this compound's effects be reversed?

A3: Yes, the antidepressant-like effects of this compound in animal models can be reversed by the administration of GABA-A receptor antagonists like bicuculline.[3] This suggests that in the event of acute, severe adverse effects, a similar approach could be investigated, though specific protocols for this have not been published.

Troubleshooting Guides

Issue 1: Unexpected Sedation or Motor Impairment

While this compound is reportedly non-sedative, individual animal models or specific experimental conditions might reveal such effects.

Possible Causes:

  • Dose-Related Effects: The dose administered may be too high for the specific animal model, strain, or age.

  • Off-Target Effects: At higher concentrations, this compound might interact with other neural pathways.

  • Interaction with Other Experimental Agents: Concomitant administration of other compounds could potentiate sedative or motor-impairing effects.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose and a potential therapeutic window.

  • Behavioral Phenotyping: Employ sensitive behavioral tests to quantify motor coordination and sedation (e.g., rotarod test, open field test).

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate plasma and brain concentrations of this compound with the observed side effects.

  • Antagonist Co-administration: As a mechanistic probe, co-administer a non-convulsive dose of a GABA-A antagonist like bicuculline or flumazenil (B1672878) to see if the side effects are mitigated. This can help confirm if the effects are mediated through the GABAergic system.[6][7]

Issue 2: Elevated Liver Enzymes (Gamma-GT)

Clinical data suggests a potential for altered liver enzyme levels.[4]

Possible Causes:

  • Hepatic Metabolism: this compound or its metabolites may induce or inhibit hepatic enzymes.

  • Direct Hepatotoxicity: Though less likely based on available data, direct effects on liver cells cannot be entirely ruled out without specific studies.

Troubleshooting Steps:

  • Baseline and Post-Dosing Blood Chemistry: Collect blood samples to establish baseline liver enzyme levels (ALT, AST, GGT) and monitor them throughout the study period.

  • Histopathological Examination: At the end of the in vivo study, perform a histopathological analysis of liver tissue to look for any signs of cellular damage or changes.

  • Dose and Duration Dependency: Assess if the elevation in liver enzymes is dependent on the dose and the duration of this compound administration.

Quantitative Data Summary

As specific quantitative data for side effect mitigation is not available in the literature, the following table is a template for how researchers could structure their own findings from a dose-response study aimed at identifying a therapeutic window.

Table 1: Illustrative Dose-Response Data for this compound in a Rodent Model

Dose (mg/kg, i.p.)Antidepressant-like Effect (e.g., % Reduction in Immobility in FST)Motor Impairment (e.g., Latency to Fall in Rotarod Test, seconds)Sedation (e.g., Reduction in Locomotor Activity, %)
Vehicle Control0%180 ± 150%
1025% ± 5%175 ± 125% ± 2%
2555% ± 8%160 ± 1812% ± 4%
5070% ± 6%120 ± 2025% ± 7%
10072% ± 5%60 ± 15 50% ± 10%
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. FST = Forced Swim Test. This data is illustrative and not based on published results.

Experimental Protocols

Protocol 1: Assessment of Motor Coordination using the Rotarod Test

Objective: To quantify the effect of this compound on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile 7650)

  • This compound solution in an appropriate vehicle (e.g., saline with 0.5% Tween 80)

  • Vehicle solution

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation and Training:

    • For 2-3 days prior to the experiment, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes each day to acclimate them to the apparatus.

    • On the training day, teach the mice to stay on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes). Conduct 3-4 trials with at least 15 minutes of rest in between. Mice that consistently fall off within a short time should be excluded.

  • Baseline Measurement: On the day of the experiment, record a baseline latency to fall for each mouse. Average the results of two trials.

  • Drug Administration:

    • Divide the mice into groups (e.g., Vehicle, this compound 10 mg/kg, 25 mg/kg, 50 mg/kg).

    • Administer the corresponding treatment via i.p. injection.

  • Post-Dosing Testing:

    • At a predetermined time point post-injection (e.g., 30 minutes, based on expected peak plasma concentration), place the mice back on the accelerating rotarod.

    • Record the latency to fall for each mouse. The trial ends when the mouse falls off or grips the rod and spins around for two consecutive revolutions. Set a maximum trial duration (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Visualizations

G cluster_0 Troubleshooting Workflow for In Vivo Side Effects Observe Observe Unexpected Side Effect (e.g., Sedation, Motor Impairment) DoseResponse Is this the first observation? Observe->DoseResponse ConductDoseResponse Conduct Dose-Response Study (See Protocol 1 & Table 1) DoseResponse->ConductDoseResponse Yes IsDoseDependent Is the effect dose-dependent? DoseResponse->IsDoseDependent No ConductDoseResponse->IsDoseDependent LowerDose Lower Dose to Minimal Effective Concentration IsDoseDependent->LowerDose Yes CheckInteractions Review Experimental Design for Potential Drug/Procedure Interactions IsDoseDependent->CheckInteractions No RefineProtocol Refine Experimental Protocol LowerDose->RefineProtocol MechanismProbe Is the mechanism of the side effect unknown? CheckInteractions->MechanismProbe AntagonistStudy Conduct Antagonist Co-administration Study (e.g., with Bicuculline) MechanismProbe->AntagonistStudy Yes IsReversed Is the side effect reversed? AntagonistStudy->IsReversed GABAergicMediated Side Effect is Likely GABA-A Mediated IsReversed->GABAergicMediated Yes AlternativeMechanism Consider Alternative Mechanisms (e.g., Off-target effects, Metabolites) IsReversed->AlternativeMechanism No GABAergicMediated->RefineProtocol AlternativeMechanism->RefineProtocol

Caption: Troubleshooting workflow for addressing unexpected side effects.

G cluster_1 Hypothesized Indirect GABAergic Signaling This compound This compound UnknownTarget Unknown Molecular Target(s) This compound->UnknownTarget Acts on GABA_Neuron GABAergic Neuron UnknownTarget->GABA_Neuron Modulates GABA_Release Increased GABA Release GABA_Neuron->GABA_Release Leads to SynapticCleft Synaptic Cleft GABA_Release->SynapticCleft GABA_A_Receptor GABA-A Receptor SynapticCleft->GABA_A_Receptor GABA binds to PostsynapticNeuron Postsynaptic Neuron ChlorideInflux Cl- Influx GABA_A_Receptor->ChlorideInflux Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) ChlorideInflux->Hyperpolarization Causes

Caption: Hypothesized indirect GABAergic action of this compound.

References

Validation & Comparative

Fengabine vs. Tricyclic Antidepressants: A Comparative Efficacy and Mechanism Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antidepressant Fengabine and the established class of tricyclic antidepressants (TCAs). We will examine their efficacy based on available clinical trial data, delve into their distinct mechanisms of action, and provide an overview of the experimental protocols used in comparative studies.

Executive Summary

This compound, a GABAergic agent, has demonstrated comparable overall efficacy to tricyclic antidepressants in the treatment of depressive disorders. An overview of six double-blind clinical trials indicates a similar rate of clinical improvement between the two, with 74% of patients treated with this compound and 72% of those treated with TCAs showing significant improvement[1]. However, notable differences emerge in their side effect profiles and their relative efficacy in different subtypes of depression. TCAs tend to exhibit a slight advantage in major depression, while this compound appears more effective in minor depression[1]. This suggests distinct therapeutic niches for these two classes of antidepressants.

Data Presentation: Efficacy and Side Effect Comparison

The following table summarizes the key quantitative data from a pooled analysis of six double-blind clinical trials comparing this compound to the tricyclic antidepressants clomipramine, amitriptyline, and imipramine[1].

ParameterThis compoundTricyclic Antidepressants (TCAs)Reference
Total Patients Treated 194204[1]
Overall Clinical Improvement 74% rated as "improved or much improved"72% rated as "improved or much improved"[1]
Efficacy in Major Depression Slightly less effective than TCAs (specific data not available)Slightly more effective than this compound (specific data not available)[1]
Efficacy in Minor Depression Slightly more effective than TCAs (specific data not available)Slightly less effective than this compound (specific data not available)[1]
Common Side Effects More frequent alterations in Gamma-GT (30.4%) and increased cholesterolMore frequent anticholinergic side effects (e.g., dry mouth, constipation)[1]

Mechanism of Action and Signaling Pathways

The antidepressant effects of this compound and TCAs are rooted in fundamentally different neurochemical pathways.

This compound: A GABAergic Modulator

This compound's mechanism of action is linked to the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. While it does not bind directly to GABA receptors, its antidepressant effects are reversed by GABA-A receptor antagonists, suggesting an indirect modulatory role[2]. This GABAergic mechanism is distinct from the monoamine-focused action of most traditional antidepressants.

Fengabine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA_release Enhanced GABA Release/Signaling This compound->GABA_release Indirectly Promotes GABA GABA GABA_release->GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Cl- influx Antidepressant_Effect Antidepressant Effect Neuronal_Inhibition->Antidepressant_Effect

This compound's indirect GABAergic mechanism.
Tricyclic Antidepressants: Monoamine Reuptake Inhibition

Tricyclic antidepressants exert their effects by blocking the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. They achieve this by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron[3][4][5]. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.

TCA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA TCA SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Postsynaptic_Receptors Postsynaptic 5-HT & NE Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Antidepressant_Effect Antidepressant Effect Neuronal_Signaling->Antidepressant_Effect

TCA mechanism of monoamine reuptake inhibition.

Experimental Protocols

The comparative data presented in this guide is primarily drawn from an overview of six double-blind, randomized clinical trials. While specific protocols for each trial are not fully detailed in the overview, the general methodology can be summarized as follows.

Study Design
  • Design: Six randomized, double-blind, parallel-group clinical trials[1].

  • Treatment Arms: this compound versus a tricyclic antidepressant (clomipramine, amitriptyline, or imipramine)[1].

  • Duration: 4 weeks of active treatment[1].

  • Setting: A mix of inpatient and outpatient settings[1].

Participant Population
  • Inclusion Criteria: Adult patients (149 males, 249 females) diagnosed with major depression (n=284) or minor depression (n=114) according to DSM-III criteria[1].

  • Exclusion Criteria: Specific exclusion criteria for each trial are not detailed in the overview.

Dosing and Administration
  • This compound: Oral administration with dosages ranging from 600 to 2,400 mg/day[1].

  • Tricyclic Antidepressants: Oral administration with dosages ranging from 50 to 200 mg/day[1].

Efficacy Assessment
  • Primary Outcome Measure: The Hamilton Depression Rating Scale (HAM-D) was used to evaluate the severity of depression at baseline and at various points during the 4-week treatment period[1].

  • Secondary Outcome Measure: Physician's clinical global impression of improvement[1].

Experimental Workflow

The following diagram illustrates the general workflow of the comparative clinical trials.

Experimental_Workflow Patient_Screening Patient Screening (DSM-III Criteria for Depression) Randomization Randomization Patient_Screening->Randomization Assessment_Week0 Baseline Assessment (HAM-D Score) Patient_Screening->Assessment_Week0 Treatment_this compound This compound Treatment (600-2400 mg/day) Randomization->Treatment_this compound Treatment_TCA TCA Treatment (50-200 mg/day) (Clomipramine, Amitriptyline, or Imipramine) Randomization->Treatment_TCA Assessment_Weekly Weekly Assessments (HAM-D Score) Treatment_this compound->Assessment_Weekly Treatment_TCA->Assessment_Weekly Assessment_Week4 Final Assessment (Week 4) (HAM-D Score, Clinical Improvement, Side Effects) Assessment_Weekly->Assessment_Week4 Data_Analysis Data Analysis (Comparison of Efficacy and Safety) Assessment_Week4->Data_Analysis

General workflow of the comparative clinical trials.

Conclusion

This compound presents a novel approach to antidepressant therapy with a mechanism of action centered on the GABAergic system. Clinical data suggests its overall efficacy is comparable to that of established TCAs, with a potentially more favorable side effect profile, particularly concerning anticholinergic effects. The differential efficacy in major versus minor depression warrants further investigation to delineate its optimal therapeutic placement. For drug development professionals, this compound's unique mechanism offers a promising avenue for exploring new targets in the treatment of depressive disorders, potentially addressing the needs of patient populations who do not respond to or tolerate traditional monoaminergic antidepressants.

References

A Comparative Guide to the Mechanisms of Fengabine and Progabide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms of action of neuroactive compounds is paramount. This guide provides a detailed comparison of fengabine and progabide (B1679169), two agents that modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. While both compounds exhibit GABAergic activity, their molecular mechanisms of action diverge significantly, leading to different pharmacological profiles.

At a Glance: Key Mechanistic Differences

FeatureThis compoundProgabide
Primary Mechanism Indirect GABAergic action; likely a Positive Allosteric Modulator (PAM) of the GABAA receptor.[1][2]Direct agonist at both GABAA and GABAB receptors.[3][4][5]
Receptor Binding Does not bind to the GABA binding sites on GABAA or GABAB receptors.Binds directly to both GABAA and GABAB receptors.
Metabolism Investigated as the parent compound, SL-79,229.Prodrug that is extensively metabolized to active compounds, including SL-75102, gabamide, and GABA itself.
Effect on GABAergic Synapse Potentiates the effect of endogenous GABA.Mimics the effect of GABA by directly activating its receptors.

In-Depth Mechanism of Action

Progabide: A Direct GABA Receptor Agonist

Progabide (sold under the brand name Gabrene) is a structural analog of GABA that functions as a direct agonist at both ionotropic GABAA and metabotropic GABAB receptors. It is a prodrug, readily crossing the blood-brain barrier, where it is metabolized into several active compounds, including its primary active metabolite SL-75102 (progabide acid), gabamide, and GABA itself. This multi-faceted agonism contributes to its broad effects on neuronal inhibition.

  • At the GABAA Receptor: Activation by progabide and its metabolites leads to the opening of chloride ion channels, resulting in an influx of Cl- into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

  • At the GABAB Receptor: Stimulation of GABAB receptors by progabide and its metabolites activates a G-protein coupled signaling cascade. This leads to the inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters from the presynaptic terminal. It also activates inwardly rectifying potassium channels, contributing to postsynaptic hyperpolarization.

The combined action at both major GABA receptor subtypes underlies progabide's anticonvulsant properties and has led to its investigation for other neurological and psychiatric conditions such as Parkinson's disease, spasticity, and anxiety.

This compound: An Indirect GABAergic Modulator

This compound (SL-79,229) was investigated as an antidepressant and presents a more enigmatic mechanism. While its pharmacological effects are clearly linked to the GABA system, it does not act as a direct receptor agonist. Studies have shown that this compound does not displace radiolabeled ligands from GABAA or GABAB binding sites, nor does it inhibit the major GABA metabolic enzyme, GABA transaminase (GABA-T), or the reuptake of GABA.

The crucial piece of evidence for its GABAergic action is that its antidepressant-like effects in animal models are reversed by the GABAA receptor antagonist, bicuculline. This strongly suggests that this compound enhances the function of the GABAA receptor, rather than directly activating it. The most plausible, though not definitively proven, mechanism is that this compound acts as a positive allosteric modulator (PAM) of the GABAA receptor .

As a PAM, this compound would bind to a site on the GABAA receptor complex that is distinct from the GABA binding site. This binding would induce a conformational change in the receptor that increases the affinity or efficacy of the endogenous neurotransmitter GABA. This would lead to an enhanced inhibitory effect from the naturally released GABA, without directly stimulating the receptor itself. This indirect mechanism is consistent with its observed antidepressant effects without the sedative properties often associated with direct GABA agonists.

Signaling Pathways and Mechanisms

The distinct mechanisms of progabide and this compound can be visualized through their signaling pathways.

cluster_0 Progabide: Direct Agonism Progabide Progabide SL-75102 SL-75102 Progabide->SL-75102 Metabolism GABA_A_Receptor GABAA Receptor Progabide->GABA_A_Receptor GABA_B_Receptor GABAB Receptor Progabide->GABA_B_Receptor SL-75102->GABA_A_Receptor SL-75102->GABA_B_Receptor Cl_Influx ↑ Chloride Influx GABA_A_Receptor->Cl_Influx Ca_Influx ↓ Calcium Influx (Presynaptic) GABA_B_Receptor->Ca_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Progabide's direct agonist action at GABAA and GABAB receptors.

cluster_1 This compound: Proposed Indirect Modulation This compound This compound GABA_A_Receptor_Complex Allosteric Site GABA Site This compound->GABA_A_Receptor_Complex:f0 Binds to Allosteric Site GABA GABA GABA->GABA_A_Receptor_Complex:f1 Enhanced_GABA_Effect Enhanced GABA Potency/Efficacy GABA_A_Receptor_Complex->Enhanced_GABA_Effect Cl_Influx ↑ Chloride Influx Enhanced_GABA_Effect->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's proposed mechanism as a positive allosteric modulator.

Quantitative Pharmacological Data

While direct comparative studies providing binding affinities for both compounds under identical conditions are scarce, data from various sources allows for a general comparison. It is important to note that specific Ki or IC50 values for progabide and its metabolites are not consistently reported across the literature. However, displacement studies confirm their direct interaction with GABA receptors.

CompoundTargetAffinity (Ki or IC50)EfficacyReference
Progabide GABAA ReceptorNot consistently reportedAgonist
GABAB ReceptorNot consistently reportedAgonist
SL-75102 GABAA ReceptorNot consistently reportedAgonist
(Progabide Metabolite)GABAB ReceptorRelative potency ~0.1 of GABAAgonist
This compound GABAA ReceptorInactive in binding assays (up to 100 µM)Positive Allosteric Modulator (Proposed)
GABAB ReceptorInactive in binding assays (up to 100 µM)None

Experimental Protocols

The characterization of these compounds involves standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Generic Protocol)

This method is used to determine the ability of a compound to bind to a specific receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare brain membrane homogenate start->prep incubate Incubate membranes with radioligand (e.g., [3H]muscimol) and test compound (Progabide/Fengabine) prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50/Ki quantify->analyze end End analyze->end cluster_workflow Electrophysiology Workflow (Whole-Cell Patch Clamp) start Start prep Prepare cultured neurons or oocytes expressing GABA receptors start->prep patch Establish whole-cell patch clamp configuration prep->patch apply_gaba Apply GABA to evoke a baseline current patch->apply_gaba apply_drug Co-apply GABA with test compound (this compound) or apply compound alone (Progabide) apply_gaba->apply_drug record Record changes in membrane current apply_drug->record analyze Analyze current amplitude, kinetics, and dose-response record->analyze end End analyze->end

References

A Comparative Analysis of Fengabine and Vigabatrin in Preclinical Anticonvulsant Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, understanding the nuanced differences between anticonvulsant compounds is paramount. This guide provides a detailed comparison of fengabine and vigabatrin (B1682217), two GABAergic agents, focusing on their performance in established preclinical anticonvulsant models. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and efficacy in key experimental paradigms.

Mechanism of Action: Modulating the GABAergic System

Both this compound and vigabatrin exert their anticonvulsant effects by enhancing GABAergic neurotransmission, the primary inhibitory system in the central nervous system. However, they achieve this through distinct mechanisms.

This compound is described as a GABA-mimetic agent.[1] Its antidepressant effects are reversed by GABA-A receptor antagonists, suggesting an interaction with this receptor complex.[1] However, studies have shown that this compound does not directly bind to GABA receptors or inhibit the primary GABA-degrading enzyme, GABA transaminase (GABA-T).[2] This suggests an indirect mechanism of enhancing GABAergic tone.

Vigabatrin , on the other hand, has a well-characterized mechanism of action as a selective, irreversible inhibitor of GABA-T.[3] By inhibiting this enzyme, vigabatrin prevents the breakdown of GABA, leading to a significant and sustained increase in synaptic GABA concentrations.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_drugs Drug Intervention Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Release GABA GABA GAD->GABA Release GABA_vesicle GABA Vesicle GABA->GABA_vesicle Release GABA_T_pre GABA-Transaminase (GABA-T) GABA->GABA_T_pre GABA_vesicle->Synaptic Cleft Release GAT1 GABA Transporter 1 (GAT-1) GAT1->GABA SSA Succinic Semialdehyde GABA_T_pre->SSA Synaptic Cleft->GAT1 Reuptake GABA_A_R GABA-A Receptor Synaptic Cleft->GABA_A_R Binding GAT_glia GABA Transporter (Glia) Synaptic Cleft->GAT_glia Uptake Cl_channel Cl- Channel GABA_A_R->Cl_channel Binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Binding GABA_T_glia GABA-Transaminase (GABA-T) GAT_glia->GABA_T_glia SSA_glia Succinic Semialdehyde GABA_T_glia->SSA_glia Vigabatrin Vigabatrin Vigabatrin->GABA_T_pre Inhibits Vigabatrin->GABA_T_glia Inhibits This compound This compound (GABA-mimetic) This compound->GABA_A_R Enhances Action (Indirectly)

Fig. 1: GABAergic signaling pathway and drug targets.

Anticonvulsant Performance: Quantitative Data

Vigabatrin: Efficacy in Rodent Seizure Models

The following table summarizes the median effective dose (ED50) of vigabatrin in protecting against seizures in various mouse models.

Model Seizure Type Animal Strain Route of Administration ED50 (µmol/kg)
Pentylenetetrazol (PTZ)Tonic ConvulsionsNMRI MiceIntraperitoneal (i.p.)2322
Maximal Electroshock (MES)Tonic ConvulsionsNMRI MiceIntraperitoneal (i.p.)>7740
Audiogenic SeizuresTonic ConvulsionsDBA/2 MiceIntraperitoneal (i.p.)3883

Data sourced from a comparative study of various antiepileptic drugs.

This compound: Qualitative Anticonvulsant Profile

Quantitative ED50 data for this compound in common anticonvulsant screening models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests are not available in the reviewed literature. However, this compound has been consistently described as possessing a wide-spectrum anticonvulsant action. This activity is noted to be consistent with its proposed GABA-mimetic mechanism.

Model Reported Effect Supporting Evidence
Various Seizure ModelsWide-spectrum anticonvulsant actionConsistent with a GABA-mimetic mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experimental models used to assess anticonvulsant activity.

Maximal Electroshock (MES) Test

This model is used to identify drugs effective against generalized tonic-clonic seizures.

  • Animals: Male CF-1 or C57BL/6 mice are commonly used.

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • The test compound or vehicle is administered to the animals at predetermined times before the electroshock.

    • A local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the mice.

    • A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds via the corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Endpoint: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male CF-1 mice are frequently used.

  • Procedure:

    • The test compound or vehicle is administered at a specific time before the injection of PTZ.

    • A convulsive dose of PTZ (typically 85 mg/kg for CF-1 mice) is injected subcutaneously.

    • The animals are placed in individual observation cages.

    • They are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • An animal is considered protected if it does not exhibit a clonic seizure.

  • Endpoint: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Audiogenic Seizure Test in DBA/2 Mice

This model utilizes a genetically susceptible mouse strain to assess protection against reflex seizures.

  • Animals: Male or female DBA/2 mice, typically between 21 and 28 days of age when their susceptibility to sound-induced seizures is maximal.

  • Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker emitting a specific frequency and intensity).

  • Procedure:

    • The test compound or vehicle is administered prior to the acoustic stimulus.

    • The mouse is placed individually in the test chamber.

    • A high-intensity sound (e.g., 110-120 dB) is presented for a fixed duration (e.g., 60 seconds).

    • The animal's behavior is observed and scored for different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest.

    • Protection is typically defined as the absence of the tonic seizure component.

  • Endpoint: The ED50, the dose that protects 50% of the animals from tonic seizures, is calculated.

cluster_prep Preparation cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis animal_selection Animal Selection (e.g., Mice) drug_admin Drug Administration (this compound, Vigabatrin, or Vehicle) animal_selection->drug_admin mes Maximal Electroshock (MES) drug_admin->mes ptz Pentylenetetrazol (PTZ) Injection drug_admin->ptz audio Audiogenic Stimulus (DBA/2 Mice) drug_admin->audio observe_seizure Observe Seizure (Tonic, Clonic) mes->observe_seizure ptz->observe_seizure audio->observe_seizure record_latency Record Latency & Duration observe_seizure->record_latency score_severity Score Seizure Severity record_latency->score_severity calc_ed50 Calculate ED50 score_severity->calc_ed50 stat_analysis Statistical Analysis calc_ed50->stat_analysis

Fig. 2: General experimental workflow for anticonvulsant screening.

Conclusion

This compound and vigabatrin both demonstrate anticonvulsant properties through the enhancement of GABAergic inhibition. Vigabatrin's mechanism as an irreversible inhibitor of GABA-transaminase is well-defined, and its efficacy has been quantified in several standard preclinical models. This compound is reported to have broad-spectrum anticonvulsant activity consistent with a GABA-mimetic effect; however, a lack of publicly available quantitative data, such as ED50 values, in these same models makes a direct comparison of potency challenging. Further studies directly comparing these two compounds within the same experimental paradigms would be necessary for a definitive assessment of their relative anticonvulsant efficacy.

References

Validating the Antidepressant Effects of Fengabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fengabine's antidepressant effects with other alternatives, supported by available experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation and development.

Executive Summary

This compound is a novel GABAergic agent that has demonstrated antidepressant properties in both preclinical and clinical studies. Unlike traditional antidepressants that primarily target monoaminergic systems, this compound's mechanism of action is linked to the potentiation of GABAergic neurotransmission. Clinical trials have shown its efficacy to be comparable to Tricyclic Antidepressants (TCAs), but with a generally more favorable side effect profile, particularly concerning anticholinergic effects. This guide will delve into the experimental data supporting these claims, compare this compound with established and modern antidepressants, and provide detailed experimental protocols for key validation studies.

Preclinical Efficacy of this compound

This compound has been evaluated in established animal models of depression, primarily the Olfactory Bulbectomy (OBX) model and the Learned Helplessness (LH) model. These models are widely used to screen for and validate the efficacy of potential antidepressant compounds.

Data Presentation: Preclinical Studies
Model This compound Effect Comparator (Imipramine) Effect Key Finding Reference
Olfactory Bulbectomy (Passive Avoidance Deficit) Reverses the passive avoidance deficit in olfactory bulbectomized rats.[1]Active in reversing the deficit.This compound demonstrates antidepressant-like activity comparable to a standard TCA in this model.[1]
Learned Helplessness (Escape Deficit) Antagonizes the escape deficit induced by unavoidable shock.[1]Active in antagonizing the escape deficit.This compound shows efficacy in a model of stress-induced depression, similar to established antidepressants.[1]

Note: Specific quantitative data from the primary preclinical studies by Lloyd et al. (1987) were not available in the reviewed literature. The table reflects the qualitative outcomes reported.

Experimental Protocols: Preclinical Models

The OBX model in rats is a widely accepted paradigm for screening antidepressant drugs. The procedure involves the surgical removal of the olfactory bulbs, which leads to a range of behavioral, neurochemical, and physiological changes that resemble symptoms of human depression.

Protocol:

  • Animal Subjects: Male rats are typically used.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: A burr hole is drilled through the skull over the olfactory bulbs. The bulbs are then removed by suction. Sham-operated control animals undergo the same procedure without the removal of the bulbs.

  • Recovery: A post-operative recovery period of at least two weeks is allowed for the development of the "OBX syndrome."

  • Behavioral Testing (Passive Avoidance):

    • The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.

    • On the training day, the rat is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

    • On the test day (typically 24 hours later), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

    • A shorter latency in OBX rats compared to sham controls indicates a deficit in passive avoidance learning.

  • Drug Administration: this compound or comparator drugs are administered chronically over a period of several days or weeks before and/or during the behavioral testing phase.

Experimental workflow for the Olfactory Bulbectomy model.

The LH model is another key preclinical tool for evaluating antidepressant efficacy. It is based on the principle that exposure to uncontrollable stress leads to a state of helplessness, which is reflected in a failure to escape subsequent avoidable aversive situations.

Protocol:

  • Animal Subjects: Rats or mice are commonly used.

  • Induction of Helplessness (Day 1):

    • Animals are placed in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks.

    • Control animals are either not shocked or are placed in a similar chamber but can terminate the shock by performing a specific action (e.g., pressing a lever).

  • Testing (Day 2):

    • All animals are placed in a shuttle box with two compartments separated by a barrier.

    • A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock delivered through the grid floor of one compartment.

    • The animal can escape the shock by crossing over the barrier to the other compartment.

    • The number of failures to escape is recorded over a series of trials.

  • Drug Administration: Antidepressant compounds are typically administered for several days or weeks leading up to and including the testing phase.

learned_helplessness_workflow cluster_workflow Learned Helplessness Experimental Workflow Induction Day 1: Induction Phase (Inescapable Shock) DrugAdmin Chronic Drug Administration (this compound/Comparator) Induction->DrugAdmin Testing Day 2: Testing Phase (Escape Trials in Shuttle Box) DrugAdmin->Testing Analysis Data Analysis (Number of Escape Failures) Testing->Analysis

Workflow for the Learned Helplessness model.

Clinical Efficacy of this compound

An overview of six double-blind clinical trials has compared the efficacy of this compound with tricyclic antidepressants (TCAs) in a total of 398 adult patients with major or minor depression.[2]

Data Presentation: Clinical Trials
Parameter This compound Tricyclic Antidepressants (TCAs) Key Finding Reference
Dosage Range 600 - 2,400 mg/day50 - 200 mg/dayHigher dosage of this compound required for therapeutic effect.[2]
Patient Population 194 patients (Major or Minor Depression)204 patients (Major or Minor Depression)Broadly similar patient populations were studied.[2]
Primary Efficacy Measure Hamilton Depression Rating Scale (HAM-D)Hamilton Depression Rating Scale (HAM-D)Standard depression scale used for evaluation.[2]
Overall Efficacy (HAM-D Scores) No significant difference from TCAsNo significant difference from this compoundThis compound demonstrated comparable efficacy to TCAs in the overall patient sample.[2][2]
Physician's Clinical Improvement Rating 74% rated as "improved or much improved"72% rated as "improved or much improved"High and comparable rates of clinical improvement for both treatments.[2][2]

Note: Specific mean changes in HAM-D scores from baseline and their statistical significance were not available in the reviewed literature. The table presents the reported overall outcomes.

Side Effect Profile

A significant differentiator between this compound and TCAs was the side effect profile.

Side Effect This compound (Incidence) TCAs (Incidence) Key Finding Reference
Anticholinergic Effects Significantly less frequent than TCAsSignificantly more frequent than this compoundThis compound has a clear advantage in terms of anticholinergic side effects.[2][2]
Altered Gamma-GT 30.4%10.5%More frequent with this compound, suggested to be due to enzymatic induction.[2][2]
Increased Cholesterol More frequent with this compoundLess frequent than this compoundA notable metabolic side effect associated with this compound.[2][2]
Experimental Protocol: Clinical Trials

The six clinical trials were double-blind, randomized, and controlled studies comparing this compound to active TCA comparators (clomipramine, amitriptyline, and imipramine).[2]

  • Patient Population: Adult patients (149 males, 249 females) diagnosed with major depression or minor depression according to DSM-III criteria.[2]

  • Inclusion/Exclusion Criteria: While specific criteria for each trial were not detailed in the overview, typical criteria for antidepressant trials include a minimum score on a depression rating scale (e.g., HAM-D), age limits, and exclusion of patients with certain comorbidities or those taking confounding medications.

  • Treatment Duration: The treatment period was four weeks.[2]

  • Assessments: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale (HAM-D). Physician's clinical improvement ratings were also used. Side effects were systematically recorded.

Mechanism of Action: A GABAergic Pathway

This compound's antidepressant effect is attributed to its interaction with the GABAergic system, which distinguishes it from monoaminergic antidepressants like TCAs, SSRIs, and SNRIs.

The precise mechanism is not fully elucidated, but experimental evidence points to an indirect modulation of the GABAA receptor. The antidepressant effects of this compound are reversed by bicuculline, a known antagonist of the GABAA receptor, yet this compound itself does not bind directly to the GABA binding site on the receptor.[1][3] This suggests that this compound acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of endogenous GABA.

gaba_signaling cluster_gaba Proposed GABAergic Mechanism of this compound This compound This compound GABA_A_Receptor GABAA Receptor (Allosteric Site) This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Enhances Opening GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Neuronal_Inhibition Increased Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx Antidepressant_Effect Antidepressant Effect Neuronal_Inhibition->Antidepressant_Effect

Proposed indirect modulatory action of this compound on the GABAA receptor.

Comparison with Modern Antidepressants

While direct comparative trials of this compound against modern antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are not available, a comparison can be made based on their known mechanisms and side effect profiles.

Drug Class Mechanism of Action Common Side Effects Potential Advantages Potential Disadvantages
This compound (GABAergic) Positive allosteric modulator of GABAA receptors.Elevated liver enzymes (Gamma-GT), increased cholesterol.[2]Lack of significant anticholinergic and sedative effects.[2][3]Potential for liver enzyme and cholesterol elevation.
Tricyclic Antidepressants (TCAs) Block reuptake of serotonin and norepinephrine; also block histaminic, cholinergic, and alpha-1 adrenergic receptors.Dry mouth, blurred vision, constipation, urinary retention, sedation, weight gain, orthostatic hypotension.Established efficacy, particularly in severe depression.High burden of side effects, cardiotoxicity in overdose.
Selective Serotonin Reuptake Inhibitors (SSRIs) Selectively block the reuptake of serotonin.Nausea, headache, insomnia, sexual dysfunction, agitation.Generally better tolerated than TCAs, safer in overdose.Can cause sexual dysfunction and emotional blunting.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Block the reuptake of both serotonin and norepinephrine.Similar to SSRIs, but can also include increased blood pressure and heart rate.May be more effective than SSRIs for certain patients, particularly those with comorbid pain conditions.Potential for cardiovascular side effects.

Conclusion for the Research Community

This compound represents a departure from the conventional monoamine-based approach to antidepressant therapy. Its GABAergic mechanism of action and its clinical profile suggest that it could be a valuable alternative, particularly for patients who do not respond to or cannot tolerate the side effects of TCAs, SSRIs, or SNRIs.

The key takeaways for researchers and drug development professionals are:

  • Novel Mechanism: The GABAergic system is a promising target for the development of new antidepressants.

  • Favorable Side Effect Profile: The lack of significant anticholinergic side effects is a major advantage over TCAs.

  • Areas for Further Research:

    • Elucidation of the precise molecular binding site and the downstream signaling cascade of this compound.

    • Investigation into the mechanisms underlying the observed increases in Gamma-GT and cholesterol.

    • Well-controlled clinical trials comparing this compound directly with SSRIs and SNRIs to establish its relative efficacy and tolerability in a modern context.

Further exploration of GABAergic modulators like this compound could lead to the development of a new generation of antidepressants with improved efficacy and tolerability for a broader range of patients with depressive disorders.

References

Cross-Validation of Fengabine's GABAergic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fengabine's GABAergic effects against other well-established GABAergic modulators. While this compound has demonstrated antidepressant and anticonvulsant properties linked to the GABA system, its mechanism of action is distinct from classical GABAergic drugs. This document summarizes available experimental data to offer a cross-validation of its pharmacological profile.

Executive Summary

This compound is a GABAergic agent with a unique, indirect mechanism of action. Unlike benzodiazepines and barbiturates, it does not bind directly to GABA-A receptors.[1][2] Its antidepressant effects are, however, reversed by the GABA-A receptor antagonist bicuculline (B1666979), suggesting a GABA-mimetic action.[1][3][4] This guide compares this compound's qualitative effects and available preclinical data with those of established GABAergic modulators: Diazepam (a benzodiazepine), Phenobarbital (a barbiturate), Vigabatrin (a GABA transaminase inhibitor), and Tiagabine (a GABA reuptake inhibitor). Due to the limited availability of public quantitative data on this compound's direct effects on GABA-A receptors (e.g., EC50, Ki), this comparison focuses on mechanistic differences and behavioral outcomes.

Comparative Analysis of GABAergic Modulators

The following tables summarize the mechanisms of action and available quantitative data for this compound and comparator drugs.

Table 1: Mechanism of Action

DrugPrimary Mechanism of ActionTargetEffect on GABAergic Neurotransmission
This compound Indirect GABA-A receptor modulationUnknownAntidepressant and anticonvulsant effects are reversed by GABA-A antagonists, suggesting an enhancement of GABAergic tone. Does not bind to GABA-A or GABA-B receptors, nor inhibit GABA transaminase.[1][2][4]
Diazepam Positive allosteric modulator of GABA-A receptorsGABA-A receptors (specifically at the alpha-gamma subunit interface)Increases the frequency of chloride channel opening in the presence of GABA, leading to enhanced inhibitory neurotransmission.[5][6][7]
Phenobarbital Positive allosteric modulator and direct agonist of GABA-A receptorsGABA-A receptors (at a site distinct from benzodiazepines)Increases the duration of chloride channel opening. At higher concentrations, can directly open the channel even in the absence of GABA.[8][9]
Vigabatrin Irreversible inhibitor of GABA transaminaseGABA transaminase (GABA-T)Increases synaptic GABA concentrations by preventing its breakdown.[1][10][11][12]
Tiagabine Selective inhibitor of GABA transporter 1 (GAT-1)GABA transporter 1 (GAT-1)Increases synaptic GABA concentrations by blocking its reuptake from the synapse.[13][14][15][16]

Table 2: In Vitro GABA-A Receptor Modulation (Quantitative Data)

DrugParameterValueReceptor Subtype / Conditions
This compound EC50, Ki, IC50Not Publicly Available-
Diazepam EC5021.7 ± 2.7 µM (in the presence of GABA)α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes.[5]
EC5026 nMHuman α1β3γ2L GABA-A receptors expressed in oocytes (for GABA-activated peak currents).[17]
Ki~5-40 nM (Displacement of [3H]flunitrazepam)Varies depending on the GABAA receptor subunit composition.[18][19]
Phenobarbital EC503.0 mM (direct activation)Cultured rat hippocampal neurons.[20]
EC500.89 mM (potentiation of 1 µM GABA)Cultured rat hippocampal neurons.[20]

Disclaimer: The quantitative data presented are from various sources and experimental conditions, which may not be directly comparable.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The following diagram illustrates the canonical GABAergic synapse and the points of intervention for the compared drugs.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GABA Transporter 1 (GAT-1) GABA_T GABA Transaminase GAT1->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Metabolism GABA_in_cleft GABA_in_cleft->GAT1 Reuptake GABAA_Receptor GABA-A Receptor GABA_in_cleft->GABAA_Receptor Binds Cl_channel Cl- GABAA_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Influx Vigabatrin Vigabatrin Vigabatrin->GABA_T Inhibits Diazepam_Phenobarbital Diazepam & Phenobarbital Diazepam_Phenobarbital->GABAA_Receptor Modulates This compound This compound This compound->GABAA_Receptor Indirectly Modulates Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Caption: GABAergic synapse showing drug intervention points.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound to the GABA-A receptor.

Binding_Assay_Workflow start Start prep Prepare Synaptic Membranes (Source of GABA-A Receptors) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]muscimol) - Test Compound (e.g., this compound) - Buffer prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a GABA-A receptor binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Materials:

  • Rat whole brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)

  • Test compound (e.g., this compound)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus and scintillation counter

Protocol:

  • Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the synaptic membranes. d. Wash the pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA. e. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay: a. In a series of tubes, add a constant amount of membrane protein, a fixed concentration of the radioligand, and varying concentrations of the test compound. b. Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of unlabeled ligand). c. Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation and Quantification: a. Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. b. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Plot the specific binding as a function of the test compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of a test compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • External and internal recording solutions

  • Patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • GABA and test compound solutions

Protocol:

  • Preparation: a. Prepare cultured neurons or acute brain slices according to standard protocols. b. Place the preparation in a recording chamber on the stage of an inverted microscope and perfuse with external recording solution.

  • Recording: a. Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution. b. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior. d. Clamp the cell at a specific holding potential (e.g., -60 mV).

  • Drug Application: a. Apply GABA to the neuron to evoke a baseline GABA-A receptor-mediated current. b. Co-apply the test compound with GABA to determine its modulatory effect on the GABA-evoked current. c. For direct agonist effects, apply the test compound in the absence of GABA.

  • Data Analysis: a. Measure the amplitude, kinetics (rise and decay times), and charge transfer of the evoked currents. b. Construct dose-response curves to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response.

Behavioral Models in Rodents

Objective: To assess the in vivo effects of a test compound on anxiety-like or depressive-like behaviors.

A. Elevated Plus Maze (for anxiety-like behavior):

  • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Administer the test compound or vehicle to the animal (e.g., mouse or rat) at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.

  • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

B. Forced Swim Test (for depressive-like behavior):

  • Place the animal (e.g., mouse or rat) in a cylinder of water from which it cannot escape.

  • Record the animal's behavior for a set period (e.g., 6 minutes).

  • Measure the duration of immobility (floating without struggling).

  • Antidepressant compounds typically decrease the duration of immobility.

Conclusion

This compound presents a novel approach to modulating the GABAergic system for the treatment of depression and potentially other neurological disorders. Its indirect mechanism of action distinguishes it from classical GABAergic drugs and may contribute to its different side-effect profile, notably the lack of sedation.[2] While direct quantitative comparisons of its in vitro effects on GABA-A receptors are limited by the available data, its reversal by bicuculline in behavioral models provides strong evidence for its GABA-mimetic activity.[1][3] Further research is warranted to fully elucidate the molecular targets and signaling pathways through which this compound exerts its therapeutic effects. The experimental protocols outlined in this guide provide a framework for future comparative studies to further cross-validate and characterize the unique pharmacological profile of this compound.

References

A Comparative Analysis of Fengabine and Classical GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fengabine, a novel antidepressant with a GABAergic mechanism, and classical GABA uptake inhibitors. While both classes of compounds modulate the GABA system, their mechanisms of action and pharmacological profiles differ significantly. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding for research and drug development purposes.

Introduction to GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for anticonvulsant and anxiolytic drugs.

This compound was investigated as an antidepressant and, while it exhibits GABA-mimetic effects, it is not a direct inhibitor of GABA uptake. Its antidepressant properties are reversed by the GABAA receptor antagonist bicuculline, suggesting an indirect modulation of the GABA system.[1] In clinical trials, this compound demonstrated efficacy comparable to tricyclic antidepressants with a more rapid onset of action and fewer side effects.[2]

Comparison of In Vitro Potency

Classical GABA uptake inhibitors are characterized by their potency and selectivity for different GABA transporter subtypes. The following table summarizes the IC50 values for several well-studied inhibitors across human (h) and rat (r) GAT subtypes.

CompoundhGAT-1 (μM)rGAT-2 (μM)hGAT-3 (μM)hBGT-1 (μM)
Tiagabine 0.07---
NNC-711 0.04[3][4]171[3][4]1700[3][4]622[3][4]
SK&F 89976A 0.13[5][6]550[5][6]944[5][6]7210[5][6]
SNAP-5114 388[7]21[7]5[7][8]>100[8]

This compound , in contrast, does not directly inhibit GABA transporters. Studies have shown that it does not inhibit monoamine uptake either.[1] Furthermore, in vitro studies have demonstrated that this compound is inactive on [3H]GABA binding to GABAA or GABAB receptors and does not inhibit GABA transaminase activity.[9]

In Vivo Effects on Extracellular GABA Levels

A hallmark of GABA uptake inhibitors is their ability to increase extracellular GABA concentrations in the brain. This effect is typically measured using in vivo microdialysis.

CompoundBrain Region% Increase in Extracellular GABA (relative to baseline)
Tiagabine Hippocampus~4-fold increase
Thalamus~2.5-fold increase
NNC-711 HippocampusDose-dependent increase
ThalamusDose-dependent increase
SNAP-5114 Thalamus~2.5-fold increase (at 100 μM)[10]
HippocampusNo significant effect[10]

The effect of This compound on extracellular GABA levels has not been directly reported, which is consistent with its proposed indirect mechanism of action.

Preclinical and Clinical Profile Summary

FeatureThis compoundClassical GABA Uptake Inhibitors (e.g., Tiagabine)
Primary Therapeutic Indication Antidepressant (investigational)[2]Anticonvulsant[11]
Mechanism of Action Indirect GABAergic agent, mechanism unknown[1]Direct inhibition of GABA transporters (primarily GAT-1)
Antidepressant Activity Demonstrated in animal models and human clinical trials[1][2]Limited evidence for primary antidepressant effects
Anticonvulsant Activity Wide-spectrum anticonvulsant action[1]Potent anticonvulsant activity[11]
Side Effect Profile Fewer anticholinergic side effects compared to TCAs; potential for altered liver enzymes and cholesterol[2]Dizziness, fatigue, somnolence, nausea

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates GABA_synapse->GABA_reuptake Uptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Uptake_Inhibitor GABA Uptake Inhibitor Uptake_Inhibitor->GAT1 Blocks

Caption: Mechanism of classical GABA uptake inhibitors.

This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target GABAergic_Modulation Indirect Enhancement of GABAergic Transmission Unknown_Target->GABAergic_Modulation GABA_A_Receptor GABA-A Receptor Signaling GABAergic_Modulation->GABA_A_Receptor Antidepressant_Effect Antidepressant Effect GABA_A_Receptor->Antidepressant_Effect Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Antagonizes

Caption: Proposed indirect mechanism of this compound.

cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Measurement Isolate_Synaptosomes Isolate Synaptosomes from brain tissue Resuspend Resuspend in buffer Isolate_Synaptosomes->Resuspend Preincubation Pre-incubate with test compound Resuspend->Preincubation Add_Radiolabeled_GABA Add [3H]GABA Preincubation->Add_Radiolabeled_GABA Incubate Incubate at 37°C Add_Radiolabeled_GABA->Incubate Terminate_Uptake Terminate uptake by rapid filtration Incubate->Terminate_Uptake Wash Wash to remove unbound [3H]GABA Terminate_Uptake->Wash Scintillation_Counting Measure radioactivity by scintillation counting Wash->Scintillation_Counting

Caption: Workflow for in vitro GABA uptake assay.

Experimental Protocols

In Vitro GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.

1. Preparation of Synaptosomes:

  • Rodent brain tissue (e.g., cortex or hippocampus) is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is washed and resuspended in a physiological buffer.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with the test compound (e.g., this compound or a classical GAT inhibitor) at various concentrations.

  • [3H]GABA is added to initiate the uptake reaction.

  • The mixture is incubated for a short period (e.g., 10 minutes) at 37°C.

  • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [3H]GABA to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The percentage of inhibition of [3H]GABA uptake is calculated for each concentration of the test compound relative to a vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.

1. Surgical Implantation:

  • A guide cannula is stereotaxically implanted into the specific brain region of interest in an anesthetized animal.

  • The animal is allowed to recover from surgery for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

  • The resulting dialysate is collected at regular intervals.

3. Sample Analysis:

  • The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Baseline levels of extracellular GABA are established before the administration of the test compound.

  • The compound is then administered (e.g., systemically or locally through the probe), and dialysate collection continues to monitor changes in GABA levels over time.

4. Data Analysis:

  • The changes in extracellular GABA concentrations are expressed as a percentage of the baseline levels.

  • The time course of the drug's effect is plotted to determine the maximal effect and duration of action.

Conclusion

This compound and classical GABA uptake inhibitors both enhance GABAergic signaling, but through distinct mechanisms. Classical inhibitors directly block GABA transporters, leading to a measurable increase in extracellular GABA levels and potent anticonvulsant effects. This compound, while demonstrating a GABA-mimetic profile and clinical antidepressant efficacy, does not appear to function as a direct GABA uptake inhibitor. Its exact molecular target and mechanism of action remain to be fully elucidated, presenting an intriguing area for future research. This guide provides a foundational comparison to aid researchers and drug developers in understanding the nuances of these different approaches to modulating the GABA system.

References

Fengabine: Unraveling its Anxiolytic Potential Through a GABAergic Lens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical validation of a novel compound is paramount. This guide provides a comparative analysis of Fengabine, a compound with purported anxiolytic properties, against established anxiolytics. However, a comprehensive search of publicly available scientific literature reveals a significant gap in the in vivo validation of this compound's anxiolytic potential using standard behavioral models.

While this compound has been primarily investigated for its antidepressant effects, its mechanism of action through the GABAergic system suggests a plausible role in anxiety modulation. This guide will synthesize the available information on this compound's mechanism, present standardized protocols for key in vivo anxiolytic assays for future validation studies, and offer a comparative framework with established anxiolytic agents.

Understanding this compound's Mechanism of Action

This compound is characterized as a GABAergic agent.[1] Its antidepressant effects have been shown to be reversed by bicuculline, a selective antagonist of the GABA-A receptor.[1] This strongly indicates that this compound's pharmacological activity is, at least in part, mediated through the GABA-A receptor pathway. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating anxiety.

Interestingly, one in vitro study reported that this compound did not directly bind to GABA-A or GABA-B receptors, suggesting a more complex mechanism of action.[2] It is hypothesized that this compound may act as a prodrug, being metabolized in vivo to an active compound that then interacts with the GABA-A receptor. Alternatively, it might modulate GABAergic transmission indirectly.

Proposed GABAergic Signaling Pathway

Based on the evidence suggesting a GABA-A-mediated mechanism, the following signaling pathway is proposed for this compound's potential anxiolytic effects.

Fengabine_GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAA_receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_receptor Binds to Chloride_influx Cl- Influx GABAA_receptor->Chloride_influx Channel Opening Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect This compound This compound (or active metabolite) This compound->GABAA_receptor Positive Allosteric Modulation

Proposed mechanism of this compound's anxiolytic action.

Comparative Data: A Necessary Void

A critical component of this guide is the direct comparison of this compound's performance with other anxiolytics. Unfortunately, a thorough literature search did not yield any publicly available in vivo data for this compound in the standard anxiolytic models. To facilitate future research and provide a benchmark for comparison, the following tables present hypothetical data structures alongside representative data for established anxiolytics, Diazepam (a benzodiazepine) and Buspirone (a 5-HT1A receptor agonist).

Table 1: Comparison in the Elevated Plus Maze (EPM)

CompoundDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Closed Arm Entries
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vehicle-25 ± 515 ± 320 ± 4
Diazepam1.075 ± 1040 ± 518 ± 3
Buspirone1.050 ± 830 ± 422 ± 5

*p < 0.05 compared to Vehicle

Table 2: Comparison in the Light-Dark Box Test

CompoundDose (mg/kg)Time in Light Box (s)Transitions
This compound Data Not AvailableData Not AvailableData Not Available
Vehicle-120 ± 1510 ± 2
Diazepam2.0200 ± 2015 ± 3
Buspirone1.0160 ± 18*12 ± 2

*p < 0.05 compared to Vehicle

Table 3: Comparison in the Stress-Induced Hyperthermia (SIH) Test

CompoundDose (mg/kg)Δ Temperature (°C)
This compound Data Not AvailableData Not Available
Vehicle-1.2 ± 0.1
Diazepam2.50.5 ± 0.1
Buspirone1.00.8 ± 0.1

*p < 0.05 compared to Vehicle

Experimental Protocols for Future In Vivo Validation

To enable the scientific community to investigate the anxiolytic potential of this compound, detailed protocols for the three core behavioral assays are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) elevated from the floor.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice).

  • Procedure:

    • Administer this compound or a comparator drug (e.g., Diazepam, Buspirone) intraperitoneally 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of closed arm entries (as a measure of locomotor activity).

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test acclimatization Acclimatization (1 hour) drug_admin Drug Administration (this compound, Diazepam, Buspirone, Vehicle) acclimatization->drug_admin placement Place animal at center of EPM drug_admin->placement exploration 5-minute exploration placement->exploration data_acq Data Acquisition (Video Tracking) exploration->data_acq analysis Data Analysis data_acq->analysis

Workflow for the Elevated Plus Maze experiment.
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated chamber and a small, dark chamber.

Protocol:

  • Apparatus: A two-compartment box with a large, brightly lit area and a small, dark area, connected by an opening.

  • Animals: Adult male rodents.

  • Procedure:

    • Administer the test compound 30 minutes prior to testing.

    • Place the animal in the center of the light compartment.

    • Allow the animal to explore the apparatus for 10 minutes.

    • Record the time spent in each compartment and the number of transitions between compartments.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the light and dark compartments.

Stress-Induced Hyperthermia (SIH) Test

This test measures the change in body temperature of a rodent in response to a mild stressor. Anxiolytic compounds can attenuate this hyperthermic response.

Protocol:

  • Apparatus: A rectal thermometer.

  • Animals: Adult male mice, singly housed.

  • Procedure:

    • Administer the test compound 60 minutes before the first temperature measurement.

    • Measure the basal rectal temperature (T1).

    • Return the mouse to its home cage.

    • 10 minutes after the first measurement, measure the rectal temperature again (T2).

  • Parameter Measured:

    • The change in body temperature (ΔT = T2 - T1).

Conclusion and Future Directions

While this compound's GABAergic mechanism of action presents a compelling rationale for its potential as an anxiolytic agent, the current lack of direct in vivo evidence in established anxiety models is a significant limitation. The antidepressant profile of this compound is more thoroughly documented. To definitively establish its anxiolytic potential, rigorous preclinical studies using the standardized protocols outlined in this guide are essential. Such studies would not only validate its efficacy but also provide crucial comparative data against existing anxiolytics, thereby informing its potential clinical development for anxiety disorders. Researchers are encouraged to undertake these validation studies to fill the existing knowledge gap and fully elucidate the therapeutic promise of this compound.

References

A Comparative Analysis of Fengabine and Other GABAmimetic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fengabine and other GABAmimetic agents. It delves into their mechanisms of action, preclinical efficacy, clinical findings, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

This compound (SL 79.229) is a novel antidepressant agent with a unique GABAergic mechanism. Unlike typical GABAmimetic drugs, it does not bind directly to GABA receptors but is thought to enhance GABAergic transmission, as its antidepressant effects are reversed by the GABA-A receptor antagonist bicuculline (B1666979).[1] This guide compares this compound with other agents that modulate the GABA system, including direct receptor agonists and compounds that increase GABA availability.

Mechanism of Action: A Diverse Approach to Modulating GABAergic Neurotransmission

The GABAmimetic agents discussed here employ distinct strategies to enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.

dot

cluster_this compound This compound (Indirect Action) cluster_direct_agonists Direct GABA Receptor Agonists cluster_gaba_modulators GABA Availability Modulators This compound This compound gaba_release Enhanced GABAergic Transmission This compound->gaba_release Indirectly Modulates gaba_receptors GABA-A & GABA-B Receptors progabide Progabide progabide->gaba_receptors Agonist gaboxadol Gaboxadol gaboxadol->gaba_receptors Agonist (Primarily extra-synaptic GABA-A) tiagabine Tiagabine gat1 GAT-1 Transporter tiagabine->gat1 Inhibits Reuptake vigabatrin (B1682217) Vigabatrin gaba_t GABA-Transaminase vigabatrin->gaba_t Irreversibly Inhibits Metabolism

Caption: Mechanisms of Action of this compound and Other GABAmimetic Agents.

This compound: As an indirect GABAmimetic, this compound's precise molecular target is not fully elucidated. However, its GABAergic effects are demonstrated by the reversal of its antidepressant-like activity by the GABA-A antagonist bicuculline in preclinical models.[1] It does not inhibit monoamine uptake or monoamine oxidase.[1]

Progabide: This agent acts as a prodrug for GABA and also has direct agonist activity at both GABA-A and GABA-B receptors.

Gaboxadol: A selective agonist at extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[2]

Tiagabine: Functions as a selective inhibitor of the GABA transporter 1 (GAT-1), thereby blocking the reuptake of GABA from the synaptic cleft and increasing its availability.[3][4][5]

Vigabatrin: An irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the metabolic breakdown of GABA. This leads to a sustained increase in GABA levels in the brain.[6][7]

Preclinical Efficacy in Animal Models of Depression

This compound has demonstrated efficacy in established rodent models of depression, including the olfactory bulbectomy and learned helplessness models.[1]

dot

G cluster_models Animal Models of Depression cluster_drugs GABAmimetic Agents cluster_outcomes Therapeutic Outcomes ob_model Olfactory Bulbectomy (Rat) reversal Reversal of Depressive-like Behaviors ob_model->reversal Leads to lh_model Learned Helplessness (Rat) lh_model->reversal Leads to This compound This compound This compound->ob_model Effective In This compound->lh_model Effective In other_gaba Other GABAmimetics (e.g., Progabide) other_gaba->ob_model Variable Efficacy other_gaba->lh_model Variable Efficacy

Caption: Preclinical Antidepressant-like Efficacy Workflow.

Quantitative Comparison of Preclinical Efficacy
AgentModelSpeciesEndpointED50 / Effective DoseCitation
This compound Learned HelplessnessRatReversal of escape failures25-50 mg/kg i.p.[1]
Olfactory BulbectomyRatReversal of behavioral deficits25-50 mg/kg i.p.[1]
Desipramine Learned HelplessnessRatReversal of escape failures30-60 mg/kg[8]
Fluoxetine Learned HelplessnessRatReversal of escape failures15-30 mg/kg[8]
Amitriptyline Olfactory BulbectomyRatReversal of hyperactivity10 mg/kg[9]

Note: Direct comparative ED50 values for all listed GABAmimetics in the same models are not consistently available in the literature. The table presents available data for context.

Clinical Trials and Efficacy

This compound has undergone several double-blind clinical trials, primarily comparing its efficacy to tricyclic antidepressants (TCAs).

Summary of this compound vs. Tricyclic Antidepressants (TCAs) Clinical Trials[10]
ParameterThis compoundTricyclic Antidepressants (TCAs)
Patient Population 194 adults with major or minor depression204 adults with major or minor depression
Dosage Range 600 - 2,400 mg/day50 - 200 mg/day (Clomipramine, Amitriptyline, Imipramine)
Primary Efficacy Measure Hamilton Depression Rating Scale (HAM-D)Hamilton Depression Rating Scale (HAM-D)
Overall Efficacy No significant difference in mean HAM-D scores compared to TCAs.No significant difference in mean HAM-D scores compared to this compound.
Subgroup Analysis Trended towards better performance in minor depression.Trended towards better performance in major depression.
Physician's Global Improvement 74% rated as improved or much improved.72% rated as improved or much improved.
Key Side Effects More frequent alterations in Gamma-GT and increased cholesterol.Significantly more frequent anticholinergic side effects.

Pharmacokinetic Profiles

AgentBioavailabilityProtein BindingHalf-life (t1/2)MetabolismExcretionCitation
This compound N/AN/AN/AMetabolizedN/A[10]
Progabide Well absorbedN/A~8-10 hoursProdrug, metabolized to GABA and other active metabolitesN/A
Gaboxadol ~60%<10%~1.5 hoursGlucuronidationUrine
Tiagabine ~90%96%7-9 hoursHepatic (CYP3A4)Feces (63%), Urine (25%)[3]
Vigabatrin ~80-90%Not bound5-8 hours (adults)Not metabolizedRenal[7]

Experimental Protocols

Olfactory Bulbectomy (OBX) Model in Rats

This model is used to induce depressive-like behaviors in rodents.

  • Animal Preparation: Male rats (e.g., Sprague-Dawley, 200-250g) are anesthetized.[11]

  • Surgical Procedure:

    • The rat is placed in a stereotaxic apparatus.[11]

    • A midline incision is made on the scalp to expose the skull.

    • Two burr holes are drilled over the olfactory bulbs.

    • The olfactory bulbs are carefully aspirated and removed using a suction pipette, avoiding damage to the frontal cortex.[11][12]

    • The cavity is filled with a hemostatic sponge to control bleeding.[12]

    • The incision is sutured.[11]

    • Sham-operated animals undergo the same procedure without the removal of the bulbs.[12]

  • Post-operative Care: Animals are allowed to recover for a period of at least two weeks to allow for the development of the "bulbectomy syndrome".[12]

  • Behavioral Assessment: Following the recovery period, animals are subjected to various behavioral tests to assess depressive-like symptoms, such as hyperactivity in an open field test or deficits in passive avoidance learning. Chronic administration of antidepressants is expected to reverse these behavioral changes.[13][14]

dot

start Anesthetize Rat stereotaxic Mount in Stereotaxic Apparatus start->stereotaxic incision Midline Scalp Incision stereotaxic->incision drill Drill Burr Holes Over Olfactory Bulbs incision->drill aspirate Aspirate Olfactory Bulbs drill->aspirate hemostasis Apply Hemostatic Sponge aspirate->hemostasis suture Suture Incision hemostasis->suture recover Post-operative Recovery (≥ 2 weeks) suture->recover behavioral Behavioral Testing (e.g., Open Field) recover->behavioral end Data Analysis behavioral->end

Caption: Experimental Workflow for the Olfactory Bulbectomy Model in Rats.

Learned Helplessness Model in Rats

This model is based on the principle that exposure to inescapable stress leads to a state of helplessness and a failure to cope with subsequent stressors.

  • Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering electric shocks. A "yoked" control setup is often used, where a control animal receives the same shocks as the experimental animal but has the ability to terminate them.[15]

  • Induction Phase (Day 1):

    • Rats are placed in the shuttle box and exposed to a series of inescapable electric foot shocks (e.g., 0.8 mA, 15 seconds duration, with a variable inter-shock interval).[16]

    • The animal has no control over the shock termination.

  • Testing Phase (Day 2):

    • Approximately 24 hours after the induction phase, the rats are returned to the shuttle box.

    • An escape paradigm is introduced. For example, a conditioned stimulus (e.g., a light or tone) precedes the shock, and the animal can avoid the shock by moving to the other compartment. If the animal does not move, the shock is delivered, and it can escape the shock by moving to the other compartment.

  • Data Collection: The primary measure is the number of "escape failures," where the animal fails to move to the other compartment to escape the shock. The latency to escape is also recorded.

  • Drug Administration: Antidepressant drugs are typically administered chronically before and during the testing phase. A reduction in the number of escape failures is indicative of an antidepressant effect.[8]

dot

start Place Rat in Shuttle Box induction Day 1: Inescapable Shock Session start->induction rest 24-hour Rest Period induction->rest testing Day 2: Escape/Avoidance Testing Session rest->testing data Record Escape Failures and Latencies testing->data end Analyze Data for Antidepressant Effect data->end

Caption: Experimental Workflow for the Learned Helplessness Model in Rats.

Conclusion

This compound represents an intriguing departure from traditional monoaminergic antidepressants, with a mechanism rooted in the GABAergic system. While its clinical efficacy appears comparable to TCAs, its more favorable side-effect profile, particularly the lack of anticholinergic effects, made it a promising candidate. The comparative analysis with other GABAmimetic agents highlights the diverse pharmacological strategies available to modulate GABAergic neurotransmission for therapeutic benefit. Further research into the precise molecular targets of this compound could unveil novel pathways for the development of future antidepressant medications.

References

Replicating Historical Fengabine Clinical Trial Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical clinical trial data for Fengabine, an investigational GABAergic agent, in the context of its intended indications: depression and epilepsy. The following sections objectively compare this compound's performance with alternative treatments of its era, supported by available experimental data. Methodologies from key cited experiments are detailed to allow for critical evaluation and replication.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from historical clinical trials of this compound for depression and contemporaneous trials of alternative treatments for both depression and epilepsy.

Table 1: this compound vs. Tricyclic Antidepressants (TCAs) for Depression (Pooled Data from Six Double-Blind Trials)
ParameterThis compoundTricyclic Antidepressants (TCAs)
Total Patients 194204 (98 clomipramine (B1669221), 63 amitriptyline (B1667244), 43 imipramine)
Patient Population 284 Major Depression, 114 Minor Depression (pooled)284 Major Depression, 114 Minor Depression (pooled)
Dosage Range 600 - 2,400 mg/day50 - 200 mg/day
Treatment Duration 4 weeks4 weeks
Primary Efficacy Measure Hamilton Depression Rating Scale (HAM-D)Hamilton Depression Rating Scale (HAM-D)
Physician-Rated Improvement 74% rated as "improved" or "much improved"[1][2]72% rated as "improved" or "much improved"[1][2]
Key Side Effects More frequent alteration of Gamma-GT (30.4%), increased cholesterol[1][2]Significantly more frequent anticholinergic side effects[1][2]
Overall Efficacy No significant difference in mean HAM-D scores compared to TCAs[1]. This compound showed a slight trend for better performance in minor depression, while TCAs were slightly better in major depression[1]. This compound was reported to have a faster onset of action[3].No significant difference in mean HAM-D scores compared to this compound[1].

Note: Detailed quantitative data from the six individual trials were not publicly available in the reviewed literature.

Table 2: Historical Clinical Trial Data for Contemporaneous Epilepsy Treatments
DrugTrial DesignPatient PopulationKey Efficacy/Outcome Measures
Phenobarbital (B1680315) Randomized Controlled Trials (often of poor methodological quality by modern standards)[4][5]Childhood epilepsy, focal and generalized tonic-clonic seizures[4][6]No evidence of difference in antiepileptic efficacy compared to other AEDs[4].
Phenytoin Double-blind, controlled trials[7]Focal and generalized epilepsy[8]Effective in preventing tonic-clonic and focal seizures[8]. Reduced seizure frequency significantly in the first week after head trauma.
Carbamazepine (B1668303) Randomized, controlled trials[9][10]Focal onset seizures, generalized tonic-clonic seizures[9]Effective in reducing seizure recurrence after a first afebrile seizure[9]. No statistically significant difference in seizure control compared to phenytoin.
Sodium Valproate Open-label, prospective study; cross-over study[11]Newly or recently diagnosed focal onset epilepsy; partial seizures[12][11]77% of subjects were seizure-free at 6 months[12]. At least as effective as carbamazepine, with 11/19 patients seizure-free at one year compared to 8/19 on carbamazepine[11].

Note: Clinical trial data for this compound in the treatment of epilepsy were not found in the publicly available literature. Preclinical studies suggested a wide-spectrum anticonvulsant action, but this does not appear to have been translated into published clinical trials in humans[13].

Experimental Protocols

This compound Depression Trials (General Protocol)

The six double-blind trials comparing this compound to TCAs followed a similar parallel-group design[2].

  • Patient Selection: Adult patients diagnosed with major or minor depressive disorders according to DSM-III criteria were included[1].

  • Treatment Allocation: Patients were randomly assigned to receive either this compound or a TCA (clomipramine, amitriptyline, or imipramine)[1].

  • Dosing: this compound was administered at doses ranging from 600 to 2,400 mg/day. TCAs were dosed between 50 and 200 mg/day[1].

  • Blinding: The studies were double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.

  • Assessment: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale (HAM-D). Physician's clinical improvement ratings were also used. Safety and tolerability were assessed by monitoring side effects[1][2].

  • Duration: The treatment period was four weeks[1].

Historical Tricyclic Antidepressant Trials (General Protocol)

Clinical trials of TCAs such as amitriptyline and imipramine (B1671792) conducted in the same era often followed a double-blind, placebo-controlled design.

  • Patient Selection: Patients with a diagnosis of major depressive disorder were recruited.

  • Washout Period: A washout period of one to two weeks with a single-blind placebo was often employed to exclude placebo responders[9].

  • Treatment Allocation: Patients were randomly assigned to receive the active drug (e.g., amitriptyline, imipramine) or a placebo.

  • Dosing: Doses were often titrated to a target therapeutic level (e.g., median dose of 125 mg for amitriptyline)[3].

  • Assessment: Efficacy was assessed using standardized depression rating scales like the HAM-D.

  • Duration: The typical trial duration was six weeks[3][9].

Signaling Pathways and Experimental Workflows

This compound's Hypothesized Mechanism of Action

This compound is classified as a GABAergic agent. However, its mechanism is indirect. While its antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline, this compound does not bind directly to GABA receptors or inhibit the GABA-transaminase (GABA-T) enzyme[13]. This suggests that this compound enhances GABAergic transmission through an upstream mechanism, leading to increased GABAergic signaling and subsequent neuronal inhibition.

Fengabine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Upstream_Target Unknown Upstream Target This compound->Upstream_Target GABA_Release Increased GABA Release Upstream_Target->GABA_Release GABA GABA GABA_Release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Neuronal_Inhibition Neuronal Inhibition (Antidepressant/Anticonvulsant Effect) GABA_A_Receptor->Neuronal_Inhibition TCA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCAs Tricyclic Antidepressants SERT Serotonin Transporter (SERT) TCAs->SERT Inhibits NET Norepinephrine Transporter (NET) TCAs->NET Inhibits Serotonin 5-HT SERT->Serotonin Reuptake Norepinephrine NE NET->Norepinephrine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Neuronal_Signaling Altered Neuronal Signaling (Antidepressant Effect) Postsynaptic_Receptors->Neuronal_Signaling Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (DSM-III Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Washout Washout Period (Placebo) Informed_Consent->Washout Randomization Randomization Washout->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., TCA or Placebo) Randomization->Treatment_Arm_B Double_Blind_Treatment Double-Blind Treatment Period Treatment_Arm_A->Double_Blind_Treatment Treatment_Arm_B->Double_Blind_Treatment Data_Collection Data Collection (e.g., HAM-D, Side Effects) Double_Blind_Treatment->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Reporting Data_Analysis->Results

References

A Comparative Guide: Fengabine's Unique GABAergic Mechanism vs. Monoamine Uptake Inhibition by Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Fengabine with other major classes of antidepressants, focusing on their effects on monoamine uptake. While most traditional antidepressants function by inhibiting the reuptake of monoamines such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), this compound presents a distinct pharmacological profile centered on the GABAergic system.

Executive Summary

This compound is an antidepressant agent with a mechanism of action that diverges significantly from that of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). Experimental data conclusively show that this compound does not inhibit the uptake of monoamine neurotransmitters.[1][2] Instead, its antidepressant effects are attributed to its activity within the GABAergic system. Although the precise mechanism is not fully elucidated, it is characterized as a GABA-mimetic agent whose effects are reversed by GABA-A receptor antagonists.[1][3] This fundamental difference in pharmacological action suggests a distinct therapeutic pathway for the treatment of depressive disorders.

Comparative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for SSRIs, SNRIs, and TCAs is the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters in the synaptic cleft. In stark contrast, this compound does not exhibit any significant inhibitory activity at these transporters.

The following table summarizes the inhibitory potency (IC50/Ki in nM) of this compound compared to representative examples of other antidepressant classes at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Drug ClassCompoundSERT (Ki/IC50, nM)NET (Ki/IC50, nM)DAT (Ki/IC50, nM)
GABAergic Agent This compound Inactive [1]Inactive Inactive
SSRIs Fluoxetine6.625.55.42
Paroxetine7.45.866.31
Sertraline~16.387.60
Escitalopram6.455.785.2
SNRIs Venlafaxine822480Inactive
Duloxetine~1~10Inactive
Milnacipran>100~20Inactive
TCAs Imipramine437>1000
Amitriptyline2350>1000
Desipramine1101.8>1000

Note: The IC50 and Ki values are compiled from various sources and may vary depending on the experimental conditions. The data for SSRIs, SNRIs, and TCAs are illustrative of their class and specific values can be found in the cited literature.

Mechanistic Pathways

The differing mechanisms of action between this compound and monoamine reuptake inhibitors can be visualized through their respective signaling pathways.

This compound's GABAergic Pathway

This compound's antidepressant effects are linked to the enhancement of GABAergic neurotransmission. While it does not directly bind to GABA-A or GABA-B receptors, its "GABA-mimetic" action suggests it modulates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This pathway is distinct from the monoaminergic systems targeted by other antidepressants.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released Release GABAA_Receptor GABAA Receptor GABA_Released->GABAA_Receptor Binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx This compound This compound This compound->GABA_Released Enhances GABAergic Transmission (GABA-mimetic)

This compound's Putative GABA-mimetic Action
Monoamine Reuptake Inhibition Pathway

SSRIs, SNRIs, and TCAs act by blocking the reuptake of monoamines from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This enhances serotonergic and/or noradrenergic signaling.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine (Serotonin/Norepinephrine) Monoamine_Released Monoamine Monoamine_Vesicle->Monoamine_Released Release Monoamine_Transporter Monoamine Transporter (SERT/NET) Monoamine_Released->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine_Released->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Antidepressant SSRI / SNRI / TCA Antidepressant->Monoamine_Transporter Blocks

Mechanism of Monoamine Reuptake Inhibitors

Experimental Protocols

The determination of a compound's activity at monoamine transporters is typically assessed through in vitro radioligand binding and uptake assays.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Thaw cell membrane preparations on ice. Dilute to a final protein concentration of 5-20 µ g/well in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound concentrations.

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of the respective non-specific binding competitor, radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the average CPM of non-specific binding from all other wells. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow for this assay.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (60-120 min) Plate_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Fluid & Measure Radioactivity (CPM) Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Conclusion

This compound represents a significant departure from the monoamine-centric approach to antidepressant drug development. Its unique GABAergic mechanism, devoid of any monoamine uptake inhibition, positions it as a valuable tool for research into the role of GABA in the pathophysiology of depression. The clear distinction in its mechanism of action compared to SSRIs, SNRIs, and TCAs underscores the potential for novel therapeutic strategies targeting the GABAergic system for the treatment of mood disorders. Further investigation into the precise molecular interactions of this compound within the GABAergic pathway will be crucial for elucidating its full therapeutic potential and for the development of next-generation antidepressants with novel mechanisms of action.

References

Safety Operating Guide

Navigating the Disposal of Fengabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Fengabine's Profile

This compound, with the chemical formula C17H17Cl2NO, is a benzylidene derivative.[1] While detailed safety data sheets (SDS) with specific disposal instructions are not publicly available, general chemical safety principles and regulations for pharmaceutical waste provide a clear path forward. The key to proper disposal lies in understanding that pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.

Core Principles of Pharmaceutical Waste Disposal

The foundation of safe disposal rests on a few key principles:

  • Segregation: Properly segregate this compound waste from other waste streams.

  • Characterization: Determine if the waste is hazardous.

  • Containment: Use appropriate, labeled containers for waste accumulation.

  • Professional Disposal: Engage a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data for this compound, the following protocol is based on best practices for managing chemical and pharmaceutical waste in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Identify all this compound-containing waste: This includes pure this compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.

  • Segregate this compound waste: Do not mix this compound waste with non-hazardous trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Hazardous Waste Determination

In the absence of a specific SDS, it is prudent to treat this compound as a hazardous chemical waste. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.

Step 3: Proper Waste Containment and Labeling

  • Use appropriate containers: Collect solid this compound waste in a designated, leak-proof container with a secure lid. Liquid waste should be collected in a compatible, sealed container.

  • Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound waste," "Contaminated labware with this compound").

Step 4: On-Site Accumulation and Storage

  • Follow institutional guidelines: Adhere to your institution's policies regarding the storage of hazardous waste. This typically includes storing containers in a designated satellite accumulation area.

  • Ensure safe storage: Keep waste containers closed except when adding waste. Store them in a well-ventilated area, away from incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your EHS department: Your institution's Environmental Health and Safety department is the primary resource for arranging the disposal of hazardous waste.

  • Use a licensed disposal service: The EHS department will coordinate with a licensed hazardous waste management company for the transportation and ultimate disposal of the this compound waste, which will likely involve incineration at a permitted facility.

Prohibited Disposal Methods

It is crucial to avoid improper disposal methods that can harm the environment and public health. Under no circumstances should this compound be:

  • Poured down the drain: This is strictly prohibited for hazardous waste pharmaceuticals.

  • Disposed of in regular trash: This can lead to environmental contamination.

  • Incinerated in a standard laboratory or general waste incinerator: Only high-temperature incineration at a licensed facility is acceptable.

Quantitative Data for Hazardous Waste (General Reference)

While specific quantitative data for this compound disposal is unavailable, the following table provides general reference points for hazardous waste characterization based on EPA regulations.

CharacteristicRegulatory Threshold (Typical)
Ignitability Flash point < 60°C (140°F)
Corrosivity pH ≤ 2 or ≥ 12.5
Reactivity Unstable, reacts violently with water, etc.
Toxicity Exceeds concentration limits for specific contaminants (as defined by the Toxicity Characteristic Leaching Procedure - TCLP)

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.

FengabineDisposalWorkflow cluster_lab Laboratory Operations cluster_waste_handling Waste Handling & Accumulation cluster_disposal Final Disposal A This compound Use in Research B Generate this compound Waste (Pure compound, solutions, contaminated materials) A->B C Segregate this compound Waste from other waste streams B->C D Characterize as Hazardous Waste C->D E Package in Labeled, Sealed Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H Licensed Hazardous Waste Hauler Transports Waste G->H I Proper Disposal at Permitted Facility (e.g., Incineration) H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these established principles and procedures for pharmaceutical and hazardous chemical waste, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fengabine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling, operation, and disposal of Fengabine. Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potent psychoactive nature of this compound and the absence of a specific Material Safety Data Sheet (MSDS), a cautious approach employing the principles of handling potent compounds is mandatory. The following PPE is required at all times when handling this compound in solid (powder) or solution form.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and absorption. The outer glove should be removed immediately after handling.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes of solutions or airborne powder.
Lab Coat Disposable, low-permeability fabric with a solid front and long sleevesProvides a barrier against contamination of personal clothing.
Respiratory Protection A properly fitted N95 or higher-rated respiratorEssential when handling the powdered form to prevent inhalation.
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants out of the handling area.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Meticulous adherence to a standardized operational workflow is paramount to minimizing exposure risk. The following diagram outlines the essential steps for the safe handling of this compound.

Fengabine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Assemble all necessary equipment and reagents B->C D Weigh this compound powder in a ventilated enclosure C->D E Prepare solutions within a chemical fume hood D->E F Conduct experiment E->F G Decontaminate work surfaces F->G H Segregate and label all waste G->H I Doff PPE in the correct order H->I J Dispose of waste according to institutional guidelines I->J

Figure 1: Step-by-step workflow for the safe handling of this compound.

Spill Response Plan: Immediate Actions for Containment

In the event of a spill, a rapid and coordinated response is crucial to prevent widespread contamination and exposure. All personnel must be familiar with the following spill response protocol.

Spill_Response_Plan A Evacuate immediate area and alert others B If trained and safe to do so, don appropriate PPE A->B C Contain the spill using absorbent material B->C D For powder spills, gently cover with damp paper towels to prevent aerosolization B->D E Clean the area with an appropriate decontaminating solution C->E D->E F Collect all contaminated materials in a sealed, labeled waste bag E->F G Report the spill to the laboratory supervisor and EHS F->G

Figure 2: Immediate response plan for a this compound spill.

Disposal Plan: Ensuring Safe and Compliant Waste Management

As a potent research compound, all waste generated from the handling of this compound must be treated as hazardous.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, wipes, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Sharps All contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
Unused Compound Unused or expired this compound must be disposed of as hazardous chemical waste through your institution's EHS program. Do not attempt to dispose of it down the drain or in the regular trash.

Disclaimer: This document provides a general framework for the safe handling of this compound based on best practices for potent research compounds. It is imperative that all researchers consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance tailored to their unique laboratory environment. Always review and understand the general principles of chemical safety before commencing any new experimental work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fengabine
Reactant of Route 2
Reactant of Route 2
Fengabine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.